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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Pseudoerythromycin A Enol Ether (CAS Number 105882-69-7)

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudoerythromycin A enol ether (CAS No. 105882-69-7), also known as LY267108, is a semi-synthetic macrolide derived from the degradation of erythr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether (CAS No. 105882-69-7), also known as LY267108, is a semi-synthetic macrolide derived from the degradation of erythromycin (B1671065) A.[1][2] While devoid of significant antibacterial activity, this compound has garnered scientific interest for its distinct immunomodulatory and physiological properties.[2] Notably, it has been shown to promote the differentiation of monocytes into macrophages and to exert effects on the lower esophageal sphincter.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and experimental protocols related to Pseudoerythromycin A enol ether, serving as a valuable resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

Pseudoerythromycin A enol ether is a complex macrolide with a molecular formula of C37H65NO12 and a molecular weight of 715.91 g/mol .[3] It is a white to off-white solid that is soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in chloroform.[3]

PropertyValueReference
CAS Number 105882-69-7[3]
Molecular Formula C37H65NO12[3]
Molecular Weight 715.91 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 127.0-130.0 °C
Boiling Point 810.7±65.0 °C (Predicted)
Purity ≥90% (HPLC) to >98%[5][6]
Storage Temperature -20°C[3]
Solubility Soluble in Methanol, Ethanol, DMF, DMSO; Slightly soluble in Chloroform[3]

Spectroscopic Data:

Synthesis

Pseudoerythromycin A enol ether is a degradation product of erythromycin A formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[2] Synthetically, it is prepared from erythromycin A enol ether.[2]

Experimental Protocol: Synthesis of Pseudoerythromycin A enol ether

The following is a generalized protocol based on available literature. Researchers should consult the primary reference for specific details.

  • Starting Material: Erythromycin A enol ether.

  • Reagents: A suitable carbonate salt (e.g., potassium carbonate), methanol.

  • Procedure:

    • Dissolve Erythromycin A enol ether in methanol.

    • Add a molar excess of the carbonate salt to the solution.

    • Reflux the mixture with heating. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified using an appropriate method, such as column chromatography, to yield Pseudoerythromycin A enol ether.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_end Final Product start1 Erythromycin A enol ether process1 Dissolution in Methanol start1->process1 start2 Carbonate (e.g., K2CO3) process2 Addition of Carbonate start2->process2 start3 Methanol start3->process1 process1->process2 process3 Reflux with Heating process2->process3 workup1 Solvent Removal process3->workup1 workup2 Purification (e.g., Chromatography) workup1->workup2 end_product Pseudoerythromycin A enol ether workup2->end_product

Caption: Synthetic workflow for Pseudoerythromycin A enol ether.

Biological Activity and Experimental Protocols

Promotion of Monocyte to Macrophage Differentiation

Pseudoerythromycin A enol ether has been observed to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[3] This activity is of interest for studying immunomodulatory effects and cellular differentiation processes.

Experimental Protocol: In Vitro Monocyte Differentiation Assay

This protocol is a generalized procedure for assessing the differentiation of a human monocytic cell line, such as THP-1, into macrophages.

  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Pseudoerythromycin A enol ether, Phorbol 12-myristate 13-acetate (PMA) as a positive control.

  • Procedure:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a multi-well plate at a suitable density.

    • Treat the cells with varying concentrations of Pseudoerythromycin A enol ether (e.g., 1-20 µM). Include a vehicle control and a positive control (e.g., PMA).

    • Incubate for a period of 48-72 hours.

    • Assess differentiation by observing morphological changes (e.g., adherence to the plate, increased size, and irregular shape) using a microscope.

    • Quantify macrophage differentiation by measuring the expression of macrophage-specific surface markers (e.g., CD11b, CD14, CD68) using flow cytometry or immunofluorescence.

Putative Signaling Pathway for Macrolide-Induced Macrophage Differentiation:

While the specific signaling pathway for Pseudoerythromycin A enol ether is not yet fully elucidated, the immunomodulatory effects of macrolides are known to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[11] It is hypothesized that Pseudoerythromycin A enol ether may promote macrophage differentiation through similar mechanisms.

G cluster_input Stimulus cluster_pathway Putative Intracellular Signaling cluster_output Cellular Response stimulus Pseudoerythromycin A enol ether receptor Cell Surface Receptor (Hypothetical) stimulus->receptor mapk MAPK Pathway (e.g., ERK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb output Monocyte to Macrophage Differentiation mapk->output nfkb->output

Caption: Hypothetical signaling pathway for monocyte differentiation.

Effect on Lower Esophageal Sphincter (LES) Function

Studies in felines have demonstrated that Pseudoerythromycin A enol ether (LY267108) increases the pressure of the lower esophageal sphincter.[12] This effect is of interest for potential therapeutic applications in gastroesophageal reflux disease (GERD).

Experimental Protocol: In Vivo Assessment of LES Pressure in a Cat Model

This protocol is a generalized representation of the methodology used in preclinical studies.

  • Animal Model: Anesthetized cats.

  • Equipment: Manometry catheter with a Dent sleeve for continuous pressure recording.

  • Procedure:

    • Anesthetize the cat according to approved animal care and use protocols.

    • Position the manometry catheter in the esophagus and stomach to record LES pressure.

    • After a baseline recording period, administer Pseudoerythromycin A enol ether intravenously at various doses.

    • Continuously monitor and record the LES pressure throughout the experiment.

    • The effect of the compound on LES relaxation in response to swallowing can also be assessed.

    • In some experimental models, the basal LES pressure may be lowered (e.g., by esophageal acid perfusion or administration of isoproterenol) to evaluate the compound's efficacy under simulated pathological conditions.

Analytical Methods

As an analytical standard for erythromycin A stability studies, the accurate quantification of Pseudoerythromycin A enol ether is crucial. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Method for Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode.

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

  • Procedure:

    • Prepare standard solutions of Pseudoerythromycin A enol ether of known concentrations.

    • Prepare the sample for analysis by dissolving it in a suitable solvent and filtering it.

    • Inject the standards and samples onto the HPLC system.

    • Develop a calibration curve from the peak areas of the standards.

    • Quantify the amount of Pseudoerythromycin A enol ether in the sample by comparing its peak area to the calibration curve.

    • Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[13]

Conclusion

Pseudoerythromycin A enol ether is a valuable research compound with demonstrated immunomodulatory and physiological effects. Its ability to promote macrophage differentiation and increase lower esophageal sphincter pressure warrants further investigation for potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the pharmacology and therapeutic potential of this intriguing macrolide derivative. Further studies are needed to fully elucidate the specific molecular mechanisms and signaling pathways underlying its biological activities.

References

Exploratory

Pseudoerythromycin A Enol Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from the degradation of erythromycin (B1671065) A. While devoid of the antibi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from the degradation of erythromycin (B1671065) A. While devoid of the antibiotic properties of its parent compound, it has garnered interest as an important analytical standard for stability studies of erythromycin A.[1] Furthermore, it has demonstrated biological activity, notably the promotion of monocyte differentiation into macrophages.[2] This technical guide provides a detailed overview of the discovery, origin, chemical properties, and synthesis of pseudoerythromycin A enol ether. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway and its putative role in cellular differentiation.

Discovery and Origin

Pseudoerythromycin A enol ether was identified as a degradation product of erythromycin A, a widely used macrolide antibiotic. Its formation occurs under neutral to weakly alkaline conditions through a complex intramolecular rearrangement.[1] This process involves the formation of an internal enol ether between the hydroxyl group at C6 and the ketone at C9 of the erythromycin A molecule. Concurrently, the hydroxyl group at C11 attacks the lactone carbonyl, leading to a transannular cyclization and contraction of the macrolide ring from a 14-membered to an 11-membered ring.[1] This compound is considered semi-synthetic as it is primarily obtained through chemical modification of the naturally occurring erythromycin A.[1]

Chemical and Physical Properties

Pseudoerythromycin A enol ether is a white solid with good solubility in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Pseudoerythromycin A Enol Ether

PropertyValueReference
CAS Number 105882-69-7[1]
Molecular Formula C37H65NO12[1][2]
Molecular Weight 715.9 g/mol [1][3]
Appearance White solid[1]
Purity >98% (by HPLC)[1][4]
Solubility Soluble in ethanol, methanol, DMF, DMSO[1]
Storage -20°C[1][2]

Spectroscopic Data

Table 2: Spectroscopic Data (Reference: Erythromycin A enol ether)

Data TypeDescription
¹H NMR Data for erythromycin A enol ether shows characteristic signals for the macrolide ring, the desosamine (B1220255) and cladinose (B132029) sugars.
¹³C NMR Data for erythromycin A enol ether provides chemical shifts for all 37 carbon atoms, confirming the enol ether and hemiketal functionalities.
Mass Spectrometry The LC-MS/MS spectrum of erythromycin A enol ether shows a precursor ion [M+H]⁺ at m/z 716.463. Key fragment ions are observed at m/z 558.4328, 540.4236, and 522.4202, corresponding to the loss of the sugar moieties and other fragments.
Infrared (IR) While specific data for pseudoerythromycin A enol ether is unavailable, the IR spectrum would be expected to show characteristic absorptions for hydroxyl groups, C-O bonds, and the lactone carbonyl group.

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

The synthesis of pseudoerythromycin A enol ether is a two-step process starting from erythromycin A.

Step 1: Synthesis of Erythromycin A Enol Ether

A detailed protocol for the synthesis of the precursor, erythromycin A enol ether, is adapted from the literature.

  • Materials: Erythromycin A, Glacial Acetic Acid, Sodium Bicarbonate, Dichloromethane (B109758), Ethyl Acetate (B1210297), Hexane (B92381).

  • Procedure:

    • Dissolve Erythromycin A in glacial acetic acid at room temperature.

    • Stir the solution for a specified period (e.g., 1-2 hours) to allow for the formation of the enol ether.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude erythromycin A enol ether.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of Pseudoerythromycin A Enol Ether

The conversion of erythromycin A enol ether to pseudoerythromycin A enol ether is achieved by treatment with a carbonate base.[1]

  • Materials: Erythromycin A Enol Ether, Potassium Carbonate, Methanol.

  • Procedure:

    • Dissolve the purified erythromycin A enol ether in methanol.

    • Add potassium carbonate to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude pseudoerythromycin A enol ether by silica gel column chromatography.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Purity analysis of pseudoerythromycin A enol ether is typically performed using reversed-phase HPLC with UV detection. A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Biological Activity and Signaling Pathways

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages.[2] While the precise signaling pathway initiated by this compound has not been fully elucidated, the general pathways of monocyte-to-macrophage differentiation are well-documented. This process is orchestrated by a complex network of cytokines and transcription factors.

Logical Flow of Synthesis

G Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A Enol Ether Erythromycin_A->Erythromycin_A_enol_ether Acetic Acid Pseudoerythromycin_A_enol_ether Pseudoerythromycin A Enol Ether Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether K₂CO₃, Methanol, Reflux

Caption: Synthetic pathway of Pseudoerythromycin A enol ether from Erythromycin A.

Monocyte differentiation is initiated by external stimuli, which activate signaling cascades leading to the expression of macrophage-specific genes. Key players in this process include macrophage colony-stimulating factor (M-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which bind to their respective receptors on the monocyte surface. This binding triggers intracellular signaling pathways, often involving Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), as well as the mitogen-activated protein kinase (MAPK) pathway. These pathways converge on the nucleus to activate key transcription factors such as PU.1, IRF8, and MAFB, which are essential for macrophage development.

Erythromycin and its derivatives have been shown to have immunomodulatory effects. It is plausible that pseudoerythromycin A enol ether interacts with cell surface receptors or intracellular targets that modulate these established differentiation pathways.

Hypothesized Signaling Pathway of Monocyte to Macrophage Differentiation

G cluster_0 External Stimuli cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Cellular Response Pseudo Pseudoerythromycin A Enol Ether Receptor Cell Surface Receptor Pseudo->Receptor Binds to MCSF M-CSF MCSF->Receptor Signaling_Cascade Signaling Cascade (e.g., JAK/STAT, MAPK) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors (e.g., PU.1, IRF8, MAFB) Signaling_Cascade->Transcription_Factors Leads to Gene_Expression Macrophage-Specific Gene Expression Transcription_Factors->Gene_Expression Induces Differentiation Macrophage Differentiation Gene_Expression->Differentiation Results in

References

Foundational

In-Depth Technical Guide: Biological Activity of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activity of Pseudoerythromycin A enol ether (also known as LY267108), a degradation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Pseudoerythromycin A enol ether (also known as LY267108), a degradation product of the macrolide antibiotic erythromycin (B1671065) A. While largely devoid of antibacterial properties, this compound exhibits other notable biological effects, which are detailed herein.

Introduction

Pseudoerythromycin A enol ether is formed from the intramolecular rearrangement of erythromycin A under neutral to weakly alkaline conditions.[1] This process involves the formation of an enol ether linkage between the C6 hydroxyl group and the C9 ketone, along with a translactonization that reduces the macrocycle from a 14- to a 12-membered ring.[2][3] Although considered a degradation product, its distinct biological activities warrant investigation for potential therapeutic applications.

Synthesis

The synthesis of Pseudoerythromycin A enol ether is a well-documented chemical transformation of erythromycin A. The process can be summarized in a two-step sequence.

Experimental Protocol: Synthesis of Pseudoerythromycin A Enol Ether

Step 1: Formation of 8,9-Anhydroerythromycin A 6,9-Hemiketal (Erythromycin A Enol Ether)

  • Erythromycin A is treated with a mild acid, such as acetic acid in pyridine, and heated.[2]

  • This reaction facilitates the dehydration and formation of the internal enol ether, yielding 8,9-anhydroerythromycin A 6,9-hemiketal.

  • The product is purified from the reaction mixture using column chromatography.

Step 2: Translactonization to Pseudoerythromycin A Enol Ether

  • The purified 8,9-anhydroerythromycin A 6,9-hemiketal is dissolved in methanol.

  • Potassium carbonate is added to the solution, and the mixture is refluxed with heating.[4]

  • This base-catalyzed intramolecular transesterification (translactonization) results in the formation of the 12-membered macrolide, Pseudoerythromycin A enol ether.[3]

  • The final product is purified by column chromatography.

Synthesis Workflow

G Erythromycin_A Erythromycin A Step1 Mild Acid Treatment (e.g., Acetic Acid/Pyridine) Erythromycin_A->Step1 Enol_Ether 8,9-Anhydroerythromycin A 6,9-Hemiketal Step1->Enol_Ether Step2 Base-Catalyzed Translactonization (e.g., K2CO3 in Methanol, Reflux) Enol_Ether->Step2 Pseudoerythromycin Pseudoerythromycin A Enol Ether Step2->Pseudoerythromycin

Caption: Synthesis workflow for Pseudoerythromycin A enol ether from Erythromycin A.

Biological Activities

Pseudoerythromycin A enol ether has been investigated for several biological activities, with the most prominent being its effects on monocyte differentiation and gastrointestinal motility. The compound is noted to be devoid of significant antibiotic activity.[5]

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages.[6][7] This immunomodulatory effect is of interest for conditions where macrophage activity is beneficial.

Quantitative Data

Biological ActivityCell LineConcentrationOutcomeReference
Monocyte to Macrophage DifferentiationHuman monocytic cell line10 µMPromotes differentiationYoshida et al., 2005[6][7]

Experimental Protocol: Monocyte Differentiation Assay (Representative)

This protocol is a representative method for assessing monocyte differentiation and is based on standard cell culture techniques.

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in culture plates and treated with Pseudoerythromycin A enol ether at various concentrations (e.g., a dose-response study including 10 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., PMA) are included.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for differentiation.

  • Assessment of Differentiation: Macrophage differentiation is assessed by observing changes in cell morphology (adherence to the plate, increased size, and irregular shape) using light microscopy.

  • Marker Expression: Differentiation is confirmed by measuring the expression of macrophage-specific surface markers (e.g., CD11b, CD14, CD68) using flow cytometry or immunofluorescence staining.

  • Functional Assays: Functional changes, such as phagocytic activity, can be assessed using commercially available phagocytosis assay kits.

Putative Signaling Pathway for Monocyte Differentiation

G Pseudoerythromycin Pseudoerythromycin A Enol Ether Unknown_Receptor Unknown Receptor(s) Pseudoerythromycin->Unknown_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt pathways) Unknown_Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors (e.g., PU.1, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Differentiation Monocyte to Macrophage Differentiation Gene_Expression->Differentiation

Caption: A putative signaling pathway for monocyte to macrophage differentiation induced by Pseudoerythromycin A enol ether. The specific receptor and intracellular signaling cascade are yet to be elucidated.

Pseudoerythromycin A enol ether has been demonstrated to increase the pressure of the lower esophageal sphincter (LES) in felines.[5][8] This effect is attributed to its activity as a motilin receptor agonist, similar to erythromycin and its other derivatives.[8]

Quantitative Data

Currently, specific quantitative data (e.g., dose-response curves, EC50 values) for the effect of Pseudoerythromycin A enol ether on LES pressure are not available in the public domain. The available literature indicates a qualitative increase in LES pressure.

Experimental Protocol: Measurement of LES Pressure in an Animal Model (Representative)

This protocol is a representative method based on established procedures for gastroenterological research in animal models.

  • Animal Model: The study is conducted in an appropriate animal model, such as the cat, under anesthesia.

  • Manometry Catheter Placement: A manometry catheter with a sleeve sensor is passed through the esophagus to measure LES pressure continuously.

  • Baseline Measurement: A stable baseline LES pressure is recorded before the administration of any substance.

  • Drug Administration: Pseudoerythromycin A enol ether (LY267108) is administered intravenously at various doses.

  • Pressure Recording: LES pressure is continuously recorded after drug administration to observe any changes from the baseline.

  • Data Analysis: The change in LES pressure is quantified and analyzed to determine the effect of the compound.

Signaling Pathway for Motilin Receptor Agonism

G Pseudoerythromycin Pseudoerythromycin A Enol Ether Motilin_Receptor Motilin Receptor (Gq-coupled GPCR) Pseudoerythromycin->Motilin_Receptor Agonist Gq_Protein Gq Protein Activation Motilin_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction (Increased LES Pressure) Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

References

Exploratory

Synonyms and alternative names for Pseudoerythromycin A enol ether like LY267108.

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, also known as LY267108, for researchers, scientists, and drug development professionals. The document covers its chemical identit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, also known as LY267108, for researchers, scientists, and drug development professionals. The document covers its chemical identity, synonyms, and biological activities, with a focus on its effects on the lower esophageal sphincter and monocyte differentiation.

Chemical Identity and Synonyms

Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin.[1][2] It is most commonly referred to in scientific literature by its Lilly compound designation, LY267108.[1][2][3][4] The compound is also identified as "Erythromycin - Impurity F" or "Erythromycin EP Impurity F" in pharmacopeial contexts.

IdentifierValueSource(s)
Primary Name Pseudoerythromycin A enol ether[3][5][6]
Common Synonym LY267108[1][2][3][4]
CAS Number 105882-69-7[3][5]
Molecular Formula C37H65NO12[3][5][6]
Molecular Weight 715.91 g/mol [3][5][7]
IUPAC Name 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one[6]
Other Synonyms Erythromycin - Impurity F, Erythromycin EP Impurity F

Physicochemical Properties

PropertyValueSource(s)
Appearance Solid[4]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727). Slightly soluble in methanol and chloroform.[4][7][8]
Storage -20°C[1][7]
pH 8 - 9[7]
Melting Point 122.2-122.5 °C[7]

Biological Activity

Pseudoerythromycin A enol ether (LY267108) has been investigated for its pharmacological effects, which are distinct from the antimicrobial properties of its parent compound, erythromycin.

Effects on Lower Esophageal Sphincter (LES) Pressure

LY267108 has been shown to increase the pressure of the lower esophageal sphincter (LES) in feline models.[1][2] This effect is of interest for its potential therapeutic application in conditions characterized by reduced LES pressure, such as gastroesophageal reflux disease (GERD).

Promotion of Monocyte to Macrophage Differentiation

The compound has been observed to promote the differentiation of monocytes into macrophages.[4] Specifically, it has been shown to induce this differentiation in the human monocytic cell line THP-1 at a concentration of 10 µM.[4] This immunomodulatory activity suggests a potential role in cellular and immune-related research.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies investigating the biological activities of LY267108 are not fully available in the public domain. However, based on the available literature, the following outlines of the methodologies have been constructed.

Assessment of Lower Esophageal Sphincter (LES) Pressure in a Feline Model

This protocol is based on the summary of the study by Greenwood et al. (1994).

Objective: To determine the effect of LY267108 on LES pressure.

Animal Model: Cats, anesthetized with ketamine.

Methodology Outline:

  • Animal Preparation: Anesthesia is induced and maintained in the feline subjects.

  • Manometric Recording: A Dent sleeve or a similar manometric catheter is positioned across the lower esophageal sphincter to continuously record pressure.

  • Baseline Measurement: Basal LES pressure is recorded.

  • Induction of Low LES Pressure (Optional): To test the efficacy of LY267108 in a compromised state, low LES pressure can be induced by:

    • Perfusion of the distal esophagus with 0.1 N HCl for 3 days prior to the experiment.[1]

    • Intravenous administration of isoproterenol (B85558) (3.0 micrograms/kg).[1]

  • Drug Administration: LY267108 is administered, likely intravenously, at various doses.

  • Data Analysis: Changes in LES pressure from baseline following the administration of LY267108 are measured and analyzed. The effect on swallow-induced LES relaxation is also assessed.

Monocyte to Macrophage Differentiation Assay

This protocol is based on the information from Yoshida et al. (2005) and general protocols for THP-1 cell differentiation.

Objective: To assess the ability of LY267108 to induce the differentiation of monocytes into macrophages.

Cell Line: Human monocytic leukemia cell line (THP-1).

Methodology Outline:

  • Cell Culture: THP-1 monocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into culture plates at an appropriate density.

  • Induction of Differentiation:

    • A stock solution of LY267108 is prepared in a suitable solvent (e.g., DMSO).

    • The cells are treated with LY267108 at a final concentration of 10 µM.[4] A vehicle control (DMSO) is also included.

    • Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control for differentiation.

  • Incubation: The cells are incubated for a period of 24 to 72 hours to allow for differentiation.

  • Assessment of Differentiation: Macrophage differentiation is assessed by observing changes in cell morphology (adherence to the culture plate and a more spread-out, macrophage-like appearance) and by analyzing the expression of macrophage-specific surface markers (e.g., CD11b, CD14, CD68) using techniques such as flow cytometry or immunofluorescence microscopy.

Signaling Pathways and Experimental Workflows

There is currently no available information in the public domain detailing the specific signaling pathways through which Pseudoerythromycin A enol ether (LY267108) exerts its biological effects.

Below are graphical representations of the experimental workflows described in the previous section.

experimental_workflow_les cluster_animal_prep Animal Preparation cluster_manometry Manometry cluster_intervention Intervention cluster_analysis Data Analysis anesthesia Anesthetize Cat place_catheter Position Manometric Catheter anesthesia->place_catheter record_baseline Record Baseline LES Pressure place_catheter->record_baseline induce_low_les Induce Low LES Pressure (Optional: HCl or Isoproterenol) record_baseline->induce_low_les administer_ly267108 Administer LY267108 induce_low_les->administer_ly267108 analyze_pressure Analyze Change in LES Pressure administer_ly267108->analyze_pressure assess_relaxation Assess Swallow-Induced Relaxation administer_ly267108->assess_relaxation

Workflow for Assessing LES Pressure in a Feline Model.

experimental_workflow_differentiation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment of Differentiation culture_thp1 Culture THP-1 Monocytes seed_cells Seed Cells into Plates culture_thp1->seed_cells treat_ly267108 Treat with LY267108 (10 µM) seed_cells->treat_ly267108 treat_control Treat with Vehicle Control seed_cells->treat_control incubate Incubate for 24-72 hours treat_ly267108->incubate treat_control->incubate morphology Observe Cell Morphology incubate->morphology marker_analysis Analyze Macrophage Markers (e.g., Flow Cytometry) incubate->marker_analysis

References

Foundational

The Physicochemical Profile of Pseudoerythromycin A Enol Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudoerythromycin A enol ether is a key degradation product of the macrolide antibiotic erythromycin (B1671065) A, formed under neutral to weakly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether is a key degradation product of the macrolide antibiotic erythromycin (B1671065) A, formed under neutral to weakly alkaline conditions.[1] While devoid of antibiotic activity, it serves as an important analytical standard in stability studies of erythromycin A.[1] This technical guide provides a comprehensive overview of the physicochemical properties of pseudoerythromycin A enol ether, detailed experimental protocols for its synthesis and analysis, and visual representations of key chemical pathways and workflows. This document is intended to be a valuable resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Physicochemical Properties

The fundamental physicochemical characteristics of Pseudoerythromycin A enol ether are summarized in the tables below. This data is essential for its handling, formulation, and analytical characterization.

Table 1: General and Physical Properties
PropertyValueReference
Appearance White solid[1]
Melting Point 122.2-122.5 °C[2]
pH (in solution) 8 - 9[2]
Purity >98%[1][2][3]
Storage Conditions -20°C[1][2]
Table 2: Chemical Identifiers and Molecular Properties
PropertyValueReference
CAS Number 105882-69-7[1][2][3]
Molecular Formula C37H65NO12[1][2][3][4][5]
Molecular Weight 715.9 g/mol [1][4][5]
Exact Mass 715.45067651 Da[4]
Monoisotopic Mass 715.45067651 Da[4]
Table 3: Solubility and Chromatographic Properties
PropertyValueReference
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO. Good water solubility. Slightly soluble in chloroform.[1][2][6]
XLogP3 2.4[4][5]
Topological Polar Surface Area 166 Ų[4][5]

Formation and Synthesis

Pseudoerythromycin A enol ether is formed from erythromycin A via a complex internal rearrangement in neutral to weakly alkaline conditions. This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, followed by an attack of the C11-hydroxyl group on the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Synthetically, it can be prepared from erythromycin A enol ether. The following diagram illustrates the synthetic pathway.

Synthesis of Pseudoerythromycin A enol ether Synthetic Pathway of Pseudoerythromycin A enol ether Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether Acetic Acid Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether K2CO3, Methanol, Reflux

Caption: Synthetic route to Pseudoerythromycin A enol ether.

Experimental Protocol: Synthesis of Pseudoerythromycin A enol ether

This protocol describes a representative method for the synthesis of Pseudoerythromycin A enol ether from Erythromycin A, proceeding through the formation of Erythromycin A enol ether.

Part 1: Synthesis of Erythromycin A enol ether

  • Dissolution: Dissolve Erythromycin A in glacial acetic acid at room temperature with stirring.

  • Reaction: Stir the solution for a period sufficient to allow for the formation of the enol ether, typically monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into an ice-cold solution of a weak base (e.g., sodium bicarbonate solution) to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude Erythromycin A enol ether.

Part 2: Synthesis of Pseudoerythromycin A enol ether

  • Reaction Setup: Dissolve the crude Erythromycin A enol ether in methanol and add potassium carbonate.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Filtration: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Pseudoerythromycin A enol ether.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane/methanol) to yield the pure product.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the identification and quantification of Pseudoerythromycin A enol ether, especially in the context of erythromycin stability studies.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common technique for the analysis of Pseudoerythromycin A enol ether.

Table 4: Representative HPLC Method Parameters

ParameterDescription
Column XTerra RP18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A mixture of acetonitrile, isopropanol, 0.2M ammonium (B1175870) acetate (pH 7.0), and water (e.g., 165:105:50:680 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 70°C
Detection UV at 215 nm or Mass Spectrometry
Injection Volume 10-20 µL

The following diagram illustrates a general workflow for the analysis of Pseudoerythromycin A enol ether by HPLC.

HPLC_Workflow General HPLC Workflow for Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Sample Sample containing Pseudoerythromycin A enol ether Dissolution Dissolve in mobile phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Detector UV or MS Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Chromatogram Chromatogram Data->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification and confirmation of Pseudoerythromycin A enol ether. Electrospray ionization (ESI) in positive ion mode is typically used. The protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns for structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of Pseudoerythromycin A enol ether. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of this key degradation product is essential for the development of stable and effective erythromycin-based drug products.

References

Exploratory

Pseudoerythromycin A enol ether molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant degradation product and analytical standard for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant degradation product and analytical standard for the macrolide antibiotic erythromycin (B1671065) A. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in analytical methodologies.

Core Physicochemical Data

Quantitative data for Pseudoerythromycin A enol ether are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃₇H₆₅NO₁₂[1][2][3][4][5][6]
Molecular Weight 715.91 g/mol [1][2][4][5][6]
CAS Number 105882-69-7[1][2][4][5]
Appearance White solid[2]
Purity ≥90% (HPLC), >98%[2][4][5]
Melting Point 122.2-122.5 °C[1]
Solubility Slightly soluble in methanol (B129727) and chloroform. Soluble in ethanol, DMF, or DMSO.[1][2]
Storage Conditions -20°C[1][2][4]

Formation and Significance

Pseudoerythromycin A enol ether is formed from the complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[2] This process involves the C6-OH group forming an internal enol ether with the C9 ketone of erythromycin, while the C11-OH attacks the lactone's carbonyl group, resulting in the contraction of the macrocycle from a 14- to an 11-membered ring.[2] Although devoid of antibiotic activity, it serves as a crucial analytical standard for stability studies of erythromycin A.[2][5]

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

The following protocol is adapted from the method described by Kirst H.A. et al. (1987), which involves the treatment of erythromycin A enol ether with potassium carbonate.[7]

Materials:

  • Erythromycin A enol ether

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Dissolve Erythromycin A enol ether in methanol in a round-bottom flask.

  • Add a molar excess of potassium carbonate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Evaporate the methanol from the filtrate using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Pseudoerythromycin A enol ether.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical formation pathway and a general experimental workflow.

Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether  Ice-cold acetic acid Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether  K₂CO₃, Methanol, Reflux cluster_synthesis Synthesis cluster_analysis Analysis Start Start: Erythromycin A enol ether Reaction Reaction with K₂CO₃ in Methanol Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Pure Pseudoerythromycin A enol ether Purification->Product Sample_Prep Sample Preparation Product->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Report Report Generation Data_Analysis->Report

References

Foundational

A Technical Deep Dive: Unraveling the Structural Divergence of Pseudoerythromycin A Enol Ether from Erythromycin A

For Immediate Release [City, State] – [Date] – This whitepaper provides an in-depth technical analysis of the structural differences between the macrolide antibiotic Erythromycin (B1671065) A and its degradation product,...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical analysis of the structural differences between the macrolide antibiotic Erythromycin (B1671065) A and its degradation product, Pseudoerythromycin A enol ether. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical transformation, comparative spectroscopic data, and detailed experimental protocols for their characterization.

Executive Summary

Erythromycin A, a cornerstone of macrolide antibiotics, is known for its instability in acidic and alkaline conditions, leading to the formation of various degradation products. One such product, Pseudoerythromycin A enol ether, exhibits a significant structural rearrangement, rendering it devoid of antibiotic activity but crucial as an analytical standard in stability studies. This document elucidates the core structural modifications, presents comparative quantitative data, and outlines the experimental methodologies for the synthesis and analysis of these compounds.

Core Structural Differences

The transformation of Erythromycin A to Pseudoerythromycin A enol ether involves a complex intramolecular rearrangement. The primary structural alterations are:

  • Enol Ether Formation: The hydroxyl group at carbon 6 (C6-OH) of Erythromycin A attacks the ketone at carbon 9 (C9), forming a stable internal enol ether linkage.

  • Transannular Acetal (B89532) Formation: A subsequent transannular reaction occurs where the hydroxyl group at carbon 11 (C11-OH) attacks the lactone carbonyl (C1). This results in the contraction of the 14-membered macrolide ring of Erythromycin A into a more compact 11-membered ring in Pseudoerythromycin A enol ether.

These changes fundamentally alter the three-dimensional conformation and chemical properties of the molecule.

Comparative Physicochemical Data

The structural modifications are reflected in the physicochemical properties of the two compounds.

PropertyErythromycin APseudoerythromycin A enol etherReference
Molecular Formula C37H67NO13C37H65NO12[1][2]
Molecular Weight 733.9 g/mol 715.9 g/mol [1]
CAS Number 114-07-8105882-69-7[1]
Appearance White crystalline solidWhite solid[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural differences between these two molecules.

¹³C NMR Chemical Shifts (CDCl₃)

The following table summarizes key differences in the ¹³C NMR spectra, highlighting the carbons involved in the rearrangement.

Carbon AtomErythromycin A (δ, ppm)Pseudoerythromycin A enol ether (δ, ppm)Key Structural Change
C1 (Lactone Carbonyl)175.7176.7Shift due to ring strain change
C672.985.6Shift due to enol ether formation
C9 (Ketone)222.0106.8Disappearance of ketone, formation of enol ether carbon
C1169.278.5Shift due to acetal formation
C1274.375.3Minor shift

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. Data compiled from various spectroscopic studies.[4][5][6][7][8]

¹H NMR Chemical Shifts (CDCl₃)

Key proton chemical shift differences are also observed, particularly for protons adjacent to the sites of modification.

ProtonErythromycin A (δ, ppm)Pseudoerythromycin A enol ether (δ, ppm)
H7~3.0~2.8
H8~2.4~2.6
H10~3.7~4.0
H11~3.5~3.8
H13~4.0~4.2

Note: The proton spectra are complex; these are representative shifts of protons near the rearranged core. Data compiled from various spectroscopic studies.[4][5][9]

Experimental Protocols

Synthesis of Pseudoerythromycin A enol ether from Erythromycin A

This protocol is adapted from established literature procedures.[10]

Materials:

  • Erythromycin A

  • Glacial Acetic Acid

  • Methanol (B129727)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Formation of Erythromycin A enol ether:

    • Dissolve Erythromycin A in ice-cold glacial acetic acid.

    • Stir the solution at 0°C for approximately 1 hour.

    • Pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Erythromycin A enol ether.

  • Rearrangement to Pseudoerythromycin A enol ether:

    • Dissolve the crude Erythromycin A enol ether in methanol.

    • Add potassium carbonate to the solution.

    • Reflux the mixture with heating.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure Pseudoerythromycin A enol ether.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment of proton and carbon signals, respectively.[5][6][9]

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable method for analyzing these compounds.[4]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source. The mass spectrum will show the protonated molecule [M+H]⁺, which can be used to confirm the molecular weight of the compounds.[11]

Visualizing the Transformation and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for analysis.

G EryA Erythromycin A (14-membered ring) EnolEther Erythromycin A enol ether (Intermediate) EryA->EnolEther  Acidic conditions (e.g., Acetic Acid) Pseudo Pseudoerythromycin A enol ether (11-membered ring) EnolEther->Pseudo  Weak base (e.g., K₂CO₃, Methanol, Reflux)

Caption: Transformation pathway from Erythromycin A to Pseudoerythromycin A enol ether.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis EryA Erythromycin A Reaction1 Acid Treatment EryA->Reaction1 Intermediate Crude Enol Ether Reaction1->Intermediate Reaction2 Base-catalyzed Rearrangement Intermediate->Reaction2 CrudePseudo Crude Pseudoerythromycin Reaction2->CrudePseudo Purification Column Chromatography CrudePseudo->Purification PurePseudo Pure Pseudoerythromycin A enol ether Purification->PurePseudo NMR NMR Spectroscopy (¹H, ¹³C, 2D) PurePseudo->NMR MS Mass Spectrometry (ESI-MS) PurePseudo->MS Data Structural Confirmation NMR->Data MS->Data

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The structural transition from Erythromycin A to Pseudoerythromycin A enol ether represents a significant chemical rearrangement involving both enol ether formation and a transannular cyclization. This transformation drastically alters the macrolide's core structure, leading to a loss of its antibacterial properties. A thorough understanding of this degradation pathway and the resulting structure, facilitated by detailed spectroscopic analysis and defined synthetic protocols, is paramount for the development of stable erythromycin-based pharmaceuticals and for accurate quality control in manufacturing processes.

References

Exploratory

An In-Depth Technical Guide to Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether is a semi-synthetic macrolide, structurally related to the antibiotic erythromycin (B1671065). It is formed as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide, structurally related to the antibiotic erythromycin (B1671065). It is formed as a degradation product of erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] While devoid of significant antibacterial activity, Pseudoerythromycin A enol ether has garnered research interest for its potential immunomodulatory effects, specifically its ability to promote the differentiation of monocytes into macrophages. This guide provides a comprehensive overview of its chemical identifiers, biological activity, and relevant experimental methodologies.

Chemical Identification and Properties

Accurate identification of a compound is critical for research and development. The InChI and SMILES strings provide standardized and unambiguous representations of the molecular structure of Pseudoerythromycin A enol ether.

IdentifierString
InChI InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,35+,36+,37-/m1/s1
Isomeric SMILES C[C@H]1--INVALID-LINK--N(C)C)O)O[C@H]2--INVALID-LINK--[C@@H]3C2=O)C)O[C@H]4CC(--INVALID-LINK--C)O)(C)OC)C)O[C@]5(C--INVALID-LINK--[C@H]1C)C)C
Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol

Biological Activity: Promotion of Monocyte to Macrophage Differentiation

The primary reported biological activity of Pseudoerythromycin A enol ether is its ability to induce the differentiation of monocytes into macrophages. This has been observed in in vitro studies where the compound was used at a concentration of 10 µM. Macrophages play a crucial role in the immune system, involved in phagocytosis, antigen presentation, and cytokine production. The ability to modulate their differentiation has potential therapeutic implications in various diseases, including inflammatory disorders and cancer.

Quantitative Data

The following table summarizes the key quantitative data available for the biological activity of Pseudoerythromycin A enol ether.

ParameterValueCell TypeReference
Effective Concentration10 µMMonocytes(Not explicitly cited, but referenced in product descriptions)

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

Pseudoerythromycin A enol ether can be synthesized from erythromycin A enol ether. A general procedure involves the reaction of erythromycin A enol ether with a carbonate, such as potassium carbonate, in a suitable solvent like methanol, followed by heating under reflux.[2]

Materials:

  • Erythromycin A enol ether

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Erythromycin A enol ether in methanol.

  • Add potassium carbonate to the solution.

  • Reflux the mixture with heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, dilute the mixture with water and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure Pseudoerythromycin A enol ether.

In Vitro Monocyte to Macrophage Differentiation Assay

This protocol describes a general method for assessing the effect of Pseudoerythromycin A enol ether on the differentiation of primary human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque density gradient medium

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Pseudoerythromycin A enol ether (to be dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Fluorescently labeled antibodies against macrophage surface markers (e.g., CD14, CD68, CD80, CD163)

  • Flow cytometer

Procedure:

  • Isolation of Monocytes: Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation. Further purify monocytes by plastic adherence or by using a monocyte isolation kit.

  • Cell Culture and Treatment: Seed the purified monocytes in a multi-well plate at a suitable density in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Treat the cells with 10 µM Pseudoerythromycin A enol ether. Include a vehicle control (e.g., DMSO) and a positive control (e.g., M-CSF).

  • Incubation: Incubate the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for differentiation.

  • Analysis of Differentiation:

    • Morphology: Observe the cells under a microscope for morphological changes characteristic of macrophages, such as increased size, adherence, and spreading.

    • Surface Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against macrophage-specific surface markers. Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated macrophages.

Potential Signaling Pathways

While the specific signaling pathways activated by Pseudoerythromycin A enol ether in monocyte differentiation have not been fully elucidated, the differentiation of monocytes into macrophages is a complex process involving several key signaling cascades. It is plausible that this compound may modulate one or more of these pathways.

Monocyte_Differentiation cluster_0 Stimulus cluster_1 Cell Surface Receptor cluster_2 Intracellular Signaling cluster_3 Nuclear Transcription cluster_4 Cellular Response Pseudoerythromycin A enol ether Pseudoerythromycin A enol ether Receptor Receptor Pseudoerythromycin A enol ether->Receptor JAK/STAT JAK/STAT Receptor->JAK/STAT MAPK MAPK Receptor->MAPK NF-kB NF-kB Receptor->NF-kB Transcription Factors Transcription Factors JAK/STAT->Transcription Factors MAPK->Transcription Factors NF-kB->Transcription Factors Differentiation Differentiation Transcription Factors->Differentiation Macrophage Macrophage Differentiation->Macrophage

Caption: Potential signaling pathways in monocyte to macrophage differentiation.

The diagram above illustrates a generalized schematic of signaling pathways that could be involved in monocyte differentiation. Upon binding to a putative cell surface receptor, Pseudoerythromycin A enol ether may trigger downstream signaling cascades such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, or the nuclear factor-kappa B (NF-κB) pathway. These pathways converge on the activation of specific transcription factors that orchestrate the gene expression changes necessary for differentiation into a macrophage phenotype. Further research is required to identify the specific receptor and the precise signaling molecules modulated by this compound.

Conclusion

Pseudoerythromycin A enol ether represents an interesting chemical entity with potential immunomodulatory properties. Its ability to promote monocyte to macrophage differentiation warrants further investigation to understand its mechanism of action and to explore its therapeutic potential. This guide provides a foundational resource for researchers and professionals in the field of drug development to facilitate further studies on this compound.

References

Foundational

Pseudoerythromycin A Enol Ether: A Technical Whitepaper on a Non-Antibiotic Erythromycin Derivative

For Researchers, Scientists, and Drug Development Professionals Executive Summary Pseudoerythromycin A enol ether is a well-characterized, semi-synthetic derivative of Erythromycin (B1671065) A. Contrary to what its stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudoerythromycin A enol ether is a well-characterized, semi-synthetic derivative of Erythromycin (B1671065) A. Contrary to what its structural similarity to the parent macrolide antibiotic might suggest, it is established that Pseudoerythromycin A enol ether is devoid of antibiotic activity .[1] It is primarily known as a degradation product of erythromycin that forms under neutral to weakly alkaline conditions.[1] This technical guide provides an in-depth review of its chemical properties, formation, and known biological activities, distinguishing it from its antibiotic precursor. While it lacks antimicrobial efficacy, its role as an analytical standard and its observed effects on monocyte differentiation present areas of interest for researchers.[1][2][3]

Chemical and Physical Properties

Pseudoerythromycin A enol ether is a complex macrolide derivative. Its key physicochemical properties are summarized below for reference.

PropertyValueSource
CAS Number 105882-69-7[1]
Molecular Formula C37H65NO12[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1][3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]

Formation and Synthesis

Pseudoerythromycin A enol ether is not a naturally occurring antibiotic. It is formed from Erythromycin A through a complex internal rearrangement process.

Degradation Pathway from Erythromycin A

Under neutral to weakly alkaline aqueous conditions, Erythromycin A undergoes an intramolecular rearrangement. This process involves the C6-OH group forming an internal enol ether with the C9 ketone, while the C11-OH group attacks the lactone's carbonyl. This results in the contraction of the macrocycle from a 14-membered to an 11-membered ring, yielding Pseudoerythromycin A enol ether.[1]

Erythromycin_A Erythromycin A (14-membered macrolide) Conditions Neutral to Weakly Alkaline Conditions (aq.) Erythromycin_A->Conditions Rearrangement Intramolecular Rearrangement: - C6-OH attacks C9 ketone - C11-OH attacks lactone carbonyl Conditions->Rearrangement Pseudoerythromycin Pseudoerythromycin A enol ether (11-membered macrolide) Rearrangement->Pseudoerythromycin

Figure 1. Formation of Pseudoerythromycin A enol ether from Erythromycin A.

Experimental Protocol: Synthetic Preparation

A common laboratory synthesis involves the reaction of erythromycin enol ether with a carbonate.[1]

Objective: To synthesize Pseudoerythromycin A enol ether from an erythromycin derivative.

Materials:

  • Erythromycin enol ether

  • Carbonate (e.g., ethylene (B1197577) carbonate)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve Erythromycin enol ether in the anhydrous solvent within a flask equipped with a condenser and magnetic stirrer, under an inert atmosphere.

  • Add the carbonate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography (e.g., silica (B1680970) gel) with an appropriate eluent system to isolate the Pseudoerythromycin A enol ether.

  • Characterize the final product by spectroscopic methods (e.g., NMR, MS) to confirm its identity and purity.

Note: This is a generalized protocol based on established chemical transformations. Researchers should consult specific literature for detailed reaction conditions and safety precautions.[1]

Biological Activity: Absence of Antimicrobial Action

Extensive evaluation of Pseudoerythromycin A enol ether has demonstrated that it does not possess significant antimicrobial activity.[4] The structural rearrangement from the 14-membered ring of erythromycin to the contracted 11-membered ring of the enol ether derivative drastically alters its conformation. This change prevents it from binding effectively to the bacterial 50S ribosomal subunit, which is the molecular target for the antibiotic action of erythromycin and other macrolides. Consequently, it cannot inhibit bacterial protein synthesis.

Its primary utility in a research context is as an important analytical standard for stability studies of Erythromycin A, allowing for the quantification of this specific degradation product.[1]

Non-Antibiotic Biological Effects: Monocyte Differentiation

Despite its lack of antibiotic properties, some research has indicated that Pseudoerythromycin A enol ether may possess other biological activities. Specifically, it has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[2][3]

Pseudo Pseudoerythromycin A enol ether (10 µM) Process Promotes Differentiation Pseudo->Process Monocyte Monocyte Monocyte->Process Macrophage Macrophage Process->Macrophage

Figure 2. Known biological activity of Pseudoerythromycin A enol ether.

This immunomodulatory effect is an area of potential research interest, distinguishing the molecule from its parent compound and suggesting that erythromycin derivatives could have applications beyond antimicrobial therapy.

Conclusion

Pseudoerythromycin A enol ether is a non-antibiotic degradation product of Erythromycin A. Its formation involves a significant intramolecular rearrangement, resulting in a contracted macrolide ring that is inactive against bacteria. While it serves as a crucial analytical standard in pharmaceutical stability studies, its ability to promote monocyte-to-macrophage differentiation suggests potential immunomodulatory roles that warrant further investigation. This guide clarifies its distinct identity and properties for the scientific community, ensuring accurate understanding and application in research and development.

References

Exploratory

The Influence of Pseudoerythromycin A Enol Ether on Monocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudoerythromycin A enol ether, a degradation product of the macrolide antibiotic erythromycin (B1671065), has been identified as a promoter of mo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a degradation product of the macrolide antibiotic erythromycin (B1671065), has been identified as a promoter of monocyte differentiation into macrophages.[1][2] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's effects and offers a framework for future research. Due to the scarcity of detailed published data specifically on Pseudoerythromycin A enol ether, this document leverages established knowledge of monocyte-to-macrophage differentiation, including generalized experimental protocols and key signaling pathways, to provide a robust starting point for investigation. The parent compound, erythromycin, has been shown to enhance the number of monocyte-derived macrophages and induce the expression of the activation marker CD71, suggesting a potential avenue for mechanistic inquiry into its derivative.[3]

Introduction to Pseudoerythromycin A Enol Ether

Pseudoerythromycin A enol ether is a semi-synthetic derivative of erythromycin A.[4] It is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[4] While devoid of antibiotic activity, it has been reported to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[1][2] This positions Pseudoerythromycin A enol ether as a compound of interest for immunomodulatory research and potential therapeutic applications where macrophage differentiation is desirable.

Quantitative Data on Monocyte Differentiation

Currently, there is a significant lack of publicly available, detailed quantitative data specifically describing the effects of Pseudoerythromycin A enol ether on monocyte differentiation. The primary literature identifying this activity, Yoshida, K., et al. (2005), is not widely accessible in its full text. The key available data point is the effective concentration for promoting differentiation.

CompoundEffective ConcentrationObserved EffectSource
Pseudoerythromycin A enol ether10 µMPromotes monocyte differentiation into macrophages[1][2]

For the parent compound, erythromycin, more descriptive effects have been reported:

CompoundConcentrationEffect on Monocyte DifferentiationSource
Erythromycin1 - 100 µg/mlSignificantly increased the number of adherent monocyte-derived macrophages after 7 days.[3]
ErythromycinNot specifiedInduced the expression of surface antigen CD71, an activation marker for macrophages.[3]

Experimental Protocols

While a specific, detailed protocol for the use of Pseudoerythromycin A enol ether in monocyte differentiation is not available in the reviewed literature, a generalizable protocol for inducing and assessing monocyte-to-macrophage differentiation is provided below. This protocol is a synthesis of standard methodologies and can be adapted for the investigation of Pseudoerythromycin A enol ether.

General Protocol for In Vitro Monocyte Differentiation

This protocol outlines the isolation of human primary monocytes and their subsequent differentiation into macrophages, a common methodology that can be used to study the effects of compounds like Pseudoerythromycin A enol ether.

3.1.1. Materials

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for negative selection)

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Pseudoerythromycin A enol ether (to be dissolved in a suitable solvent like DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue

  • Flow cytometry antibodies (e.g., anti-CD14, anti-CD16, anti-CD68, anti-CD80, anti-CD86, anti-CD206)

3.1.2. Monocyte Isolation from PBMCs

  • Dilute whole blood with an equal volume of PBS.

  • Layer the diluted blood over Ficoll-Paque™ in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Isolate monocytes from PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Assess cell purity and viability using flow cytometry and Trypan Blue exclusion.

3.1.3. Differentiation of Primary Monocytes

  • Resuspend purified monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.

  • Plate the cells at a density of 1 x 10^6 cells/mL in tissue culture plates.

  • Add Pseudoerythromycin A enol ether to the desired final concentration (e.g., 10 µM) to the treatment group. Include a vehicle control (e.g., DMSO).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.

  • Replace the culture medium every 2-3 days with fresh medium containing M-CSF and the test compound.

  • After the incubation period, assess macrophage differentiation.

3.1.4. Differentiation of THP-1 Monocytes

  • Culture THP-1 cells in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce differentiation, treat THP-1 cells with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

  • After PMA stimulation, wash the cells and culture in fresh medium containing Pseudoerythromycin A enol ether (e.g., 10 µM) for a further 48-72 hours to assess its impact on the differentiated phenotype.

3.1.5. Assessment of Macrophage Differentiation

  • Morphology: Observe changes in cell morphology using light microscopy. Macrophages are typically larger, adherent, and have a more spread-out, irregular shape compared to monocytes.

  • Surface Marker Expression: Analyze the expression of macrophage-specific surface markers (e.g., upregulation of CD16, CD68, CD80, CD86, CD206 and downregulation of CD14) using flow cytometry.

  • Phagocytic Activity: Assess the ability of the differentiated cells to phagocytose fluorescently labeled beads or bacteria.

  • Cytokine Production: Measure the secretion of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant using ELISA or a multiplex assay.

Experimental Workflow Diagram

G cluster_0 Cell Source cluster_1 Differentiation Induction cluster_2 Treatment cluster_3 Assessment of Differentiation Primary Monocytes Primary Monocytes M-CSF M-CSF Primary Monocytes->M-CSF THP-1 Cell Line THP-1 Cell Line PMA PMA THP-1 Cell Line->PMA Pseudoerythromycin A enol ether (10 uM) Pseudoerythromycin A enol ether (10 uM) M-CSF->Pseudoerythromycin A enol ether (10 uM) Vehicle Control Vehicle Control M-CSF->Vehicle Control PMA->Pseudoerythromycin A enol ether (10 uM) PMA->Vehicle Control Morphology Morphology Pseudoerythromycin A enol ether (10 uM)->Morphology Surface Markers (Flow Cytometry) Surface Markers (Flow Cytometry) Pseudoerythromycin A enol ether (10 uM)->Surface Markers (Flow Cytometry) Phagocytosis Assay Phagocytosis Assay Pseudoerythromycin A enol ether (10 uM)->Phagocytosis Assay Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Pseudoerythromycin A enol ether (10 uM)->Cytokine Profiling (ELISA) Vehicle Control->Morphology Vehicle Control->Surface Markers (Flow Cytometry) Vehicle Control->Phagocytosis Assay Vehicle Control->Cytokine Profiling (ELISA)

Caption: A generalized workflow for studying the effect of Pseudoerythromycin A enol ether on monocyte differentiation.

Potential Signaling Pathways in Monocyte Differentiation

While the specific signaling pathways modulated by Pseudoerythromycin A enol ether in monocytes are unknown, several key pathways are well-established as critical regulators of monocyte-to-macrophage differentiation. It is plausible that Pseudoerythromycin A enol ether exerts its effects through one or more of these pathways.

M-CSF Receptor (CSF1R) Signaling

M-CSF is a primary cytokine driving monocyte differentiation into macrophages. Its binding to the CSF1R initiates a signaling cascade that is fundamental to this process.

G M-CSF M-CSF CSF1R CSF1R M-CSF->CSF1R PI3K PI3K CSF1R->PI3K MAPK MAPK CSF1R->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation

Caption: The M-CSF receptor signaling pathway in monocyte differentiation.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and is also implicated in macrophage differentiation and activation.

G External Stimuli External Stimuli IKK Complex IKK Complex External Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Differentiation Differentiation Gene Transcription->Differentiation

Caption: A simplified overview of the NF-κB signaling pathway.

Conclusion and Future Directions

Pseudoerythromycin A enol ether demonstrates the potential to modulate the immune system by promoting the differentiation of monocytes into macrophages. However, a significant gap in knowledge exists regarding the precise molecular mechanisms and quantitative effects of this compound. Future research should prioritize the following:

  • Replication of the initial findings: Independent verification of the pro-differentiating effect of Pseudoerythromycin A enol ether on primary human monocytes and monocytic cell lines.

  • Dose-response studies: Establishing a comprehensive dose-response curve to determine the optimal concentration for differentiation.

  • Phenotypic characterization: Detailed analysis of the resulting macrophage phenotype (e.g., M1 vs. M2 polarization) through surface marker analysis, gene expression profiling, and functional assays.

  • Mechanism of action studies: Investigating the engagement of key signaling pathways (e.g., CSF1R, NF-κB, MAPK) to elucidate how Pseudoerythromycin A enol ether drives differentiation.

A thorough investigation into these areas will be crucial for understanding the therapeutic potential of Pseudoerythromycin A enol ether in contexts where macrophage differentiation is a key therapeutic goal, such as in certain infectious diseases, wound healing, and oncology.

References

Protocols & Analytical Methods

Method

Synthesis of Pseudoerythromycin A Enol Ether from Erythromycin A Enol Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of pseudoerythromycin A enol ether, a key degradatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pseudoerythromycin A enol ether, a key degradation product and analytical standard of erythromycin (B1671065) A. The synthesis involves the intramolecular translactonization of erythromycin A enol ether under basic conditions. This protocol is based on established methodologies and is intended to guide researchers in the efficient and reproducible synthesis of this important compound for analytical and drug development purposes.

Introduction

Pseudoerythromycin A enol ether is a significant rearrangement product of erythromycin A, formed under neutral to weakly alkaline conditions.[1] The formation involves a complex intramolecular rearrangement where the C6-hydroxyl group forms an enol ether with the C9-ketone, and the C11-hydroxyl group attacks the lactone carbonyl, resulting in a contraction of the macrocyclic ring from a 14- to an 11-membered macrolide.[1] While devoid of antibiotic activity, pseudoerythromycin A enol ether serves as a critical analytical standard for stability studies of erythromycin A.[1] This document outlines the synthetic conversion of erythromycin A enol ether to pseudoerythromycin A enol ether.

Chemical Reaction Pathway

The synthesis of pseudoerythromycin A enol ether from erythromycin A enol ether is a base-catalyzed intramolecular rearrangement. The process can be visualized as follows:

reaction_pathway Erythromycin_A_enol_ether Erythromycin A Enol Ether Pseudoerythromycin_A_enol_ether Pseudoerythromycin A Enol Ether Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether Intramolecular Translactonization Reagents Potassium Carbonate Methanol (B129727)

Caption: Reaction scheme for the synthesis of pseudoerythromycin A enol ether.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of pseudoerythromycin A enol ether.

ParameterValueReference
Reactant Erythromycin A enol ether
Product Pseudoerythromycin A enol ether
Molecular Formula C37H65NO12[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Storage Conditions -20°C[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of pseudoerythromycin A enol ether from erythromycin A enol ether, based on the procedure described by Kirst, H.A. et al.

Materials and Equipment
  • Erythromycin A enol ether

  • Potassium carbonate (K2CO3), anhydrous

  • Methanol (MeOH), reagent grade

  • Ethyl acetate (B1210297) (EtOAc), reagent grade

  • Hexane, reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve Erythromycin A Enol Ether in Methanol Add_Carbonate Add Potassium Carbonate Start->Add_Carbonate Reflux Reflux the Mixture Add_Carbonate->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Purify Purify by Chromatography Extract->Purify Crystallize Crystallize Product Purify->Crystallize Analyze Characterize by NMR, MS, HPLC Crystallize->Analyze

Caption: Workflow for the synthesis and purification of pseudoerythromycin A enol ether.

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve erythromycin A enol ether (1.0 g, 1.4 mmol) in methanol (20 mL).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (0.39 g, 2.8 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash it with brine (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Crystallization: Combine the fractions containing the pure product and evaporate the solvent. Crystallize the resulting solid from a suitable solvent system such as ethyl acetate/hexane to yield pseudoerythromycin A enol ether as a white solid.

Characterization

The identity and purity of the synthesized pseudoerythromycin A enol ether should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the rearranged product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The protocol described provides a reliable method for the synthesis of pseudoerythromycin A enol ether from erythromycin A enol ether. This procedure is essential for obtaining the analytical standard required for quality control and stability testing of erythromycin A formulations. Researchers are advised to follow standard laboratory safety procedures when carrying out this synthesis.

References

Application

Laboratory Protocol for the Preparation of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the laboratory-scale synthesis of Pseudoerythromycin A enol ether, a significant degradation pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of Pseudoerythromycin A enol ether, a significant degradation product and analytical standard of Erythromycin A. The synthesis is a two-step process commencing with the acid-catalyzed conversion of Erythromycin A to its enol ether intermediate, 8,9-anhydroerythromycin A 6,9-hemiketal. This intermediate is subsequently rearranged under basic conditions to yield the final product, Pseudoerythromycin A enol ether. This protocol is based on established methodologies and is intended for use by qualified researchers in a laboratory setting.

Introduction

Pseudoerythromycin A enol ether is a key derivative of Erythromycin A, formed through a complex internal rearrangement under neutral to weakly alkaline conditions. In this transformation, the C6-hydroxyl group forms an internal enol ether with the C9-ketone, and the C11-hydroxyl group attacks the lactone carbonyl, resulting in a contraction of the macrocyclic ring from 14 to 11 members.[1] While devoid of antibiotic activity, Pseudoerythromycin A enol ether serves as a critical analytical standard for stability studies of Erythromycin A.[1] The synthetic route described herein first involves the formation of Erythromycin A enol ether, which is then isomerized to the desired product.

Experimental Protocols

Part 1: Synthesis of 8,9-Anhydroerythromycin A 6,9-hemiketal (Erythromycin A enol ether)

This procedure outlines the acid-catalyzed dehydration of Erythromycin A to form its enol ether intermediate.

Materials:

  • Erythromycin A

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Erythromycin A in glacial acetic acid, pre-cooled to 0 °C in an ice bath.

  • Stir the solution at 0 °C for the specified reaction time.

  • Carefully pour the reaction mixture into a vigorously stirred, chilled solution of saturated sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 8,9-Anhydroerythromycin A 6,9-hemiketal.

Part 2: Synthesis of Pseudoerythromycin A enol ether

This procedure details the base-catalyzed rearrangement of the enol ether intermediate to the final product.

Materials:

  • 8,9-Anhydroerythromycin A 6,9-hemiketal (from Part 1)

  • Methanol (B129727) (MeOH)

  • Potassium Carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., chloroform/methanol/ammonia mixture)

Procedure:

  • Dissolve the crude 8,9-Anhydroerythromycin A 6,9-hemiketal in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Heat the mixture to reflux and maintain for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford Pseudoerythromycin A enol ether as a white solid.[1]

Data Presentation

ParameterValueReference
Compound Name Pseudoerythromycin A enol ether
Synonyms LY267108, 8,9-Anhydropseudoerythromycin A 6,9-hemiketal[2]
CAS Number 105882-69-7[1]
Molecular Formula C₃₇H₆₅NO₁₂[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Storage -20°C[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[1]

Visualizations

Experimental Workflow

G Synthesis of Pseudoerythromycin A enol ether cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Rearrangement ErythromycinA Erythromycin A Reaction1 Dissolve in ice-cold Glacial Acetic Acid ErythromycinA->Reaction1 Quench Quench with saturated NaHCO3 solution Reaction1->Quench Extraction Extract with CH2Cl2 Quench->Extraction EnolEther 8,9-Anhydroerythromycin A 6,9-hemiketal Extraction->EnolEther Reaction2 Dissolve in Methanol with K2CO3 EnolEther->Reaction2 Reflux Reflux Reaction2->Reflux Purification Silica Gel Chromatography Reflux->Purification FinalProduct Pseudoerythromycin A enol ether Purification->FinalProduct

Caption: Synthetic pathway for Pseudoerythromycin A enol ether.

Logical Relationship of Synthesis

G Reaction Sequence Start Starting Material Erythromycin A Step1 Step 1: Acid-Catalyzed Dehydration Reagents: Glacial Acetic Acid Conditions: 0 °C Start->Step1 Intermediate Intermediate 8,9-Anhydroerythromycin A 6,9-hemiketal Step1->Intermediate Step2 Step 2: Base-Catalyzed Rearrangement Reagents: K2CO3, Methanol Conditions: Reflux Intermediate->Step2 Product Final Product Pseudoerythromycin A enol ether Step2->Product

Caption: Key stages in the synthesis of Pseudoerythromycin A enol ether.

References

Method

Application Notes: Pseudoerythromycin A Enol Ether as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether is a well-characterized degradation product of Erythromycin A, a macrolide antibiotic.[1][2][3] It is formed th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of Erythromycin A, a macrolide antibiotic.[1][2][3] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] Devoid of antibiotic activity, its primary utility lies in serving as a crucial analytical standard for stability studies of Erythromycin A.[1] This document provides detailed application notes and protocols for the use of Pseudoerythromycin A enol ether as an analytical standard in chromatography-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of Pseudoerythromycin A enol ether is presented in Table 1. This information is essential for the accurate preparation of standards and interpretation of analytical results.

PropertyValueReference
CAS Number 105882-69-7[1][4][5]
Molecular Formula C₃₇H₆₅NO₁₂[1][3][4]
Molecular Weight 715.91 g/mol [4]
Appearance White solid[1]
Purity ≥90% (HPLC), typically >95%[6]
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO. Good water solubility.[1][3]
Storage -20°C[1][3][4]

Degradation Pathway of Erythromycin A

The formation of Pseudoerythromycin A enol ether is a key indicator of Erythromycin A degradation under specific conditions. Understanding this pathway is critical for stability-indicating assays.

G Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A->Pseudoerythromycin_A_enol_ether Conditions Neutral to Weakly Alkaline Conditions (pH ~7-9) Conditions->Erythromycin_A

Degradation of Erythromycin A.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a stability-indicating HPLC method for the quantification of Erythromycin A and the detection of Pseudoerythromycin A enol ether.

4.1.1. Materials and Reagents

  • Pseudoerythromycin A enol ether analytical standard

  • Erythromycin A reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) Acetate

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

4.1.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column Reversed-phase C18, e.g., Xterra RP18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (e.g., 45:10:10:35, v/v/v/v)
pH Adjusted to 7.0
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 65 - 70°C
Injection Volume 20 - 50 µL
Detector UV at 210 nm or 215 nm

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Pseudoerythromycin A enol ether in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing Erythromycin A in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

4.1.4. Data Analysis

  • Identify the peak corresponding to Pseudoerythromycin A enol ether based on its retention time, which should be determined by injecting the standard solution.

  • Quantify the amount of Pseudoerythromycin A enol ether in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general guideline for the identification and quantification of Pseudoerythromycin A enol ether using LC-MS.

4.2.1. Chromatographic Conditions

The HPLC conditions can be similar to those described in the HPLC-UV section, with the mobile phase being compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate (B1220265) or ammonium acetate).

4.2.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ = 716.5
MS/MS Fragmentation Further fragmentation of the precursor ion can be performed to confirm the identity.

4.2.3. Data Analysis

  • Extract the ion chromatogram for the m/z of the protonated molecule of Pseudoerythromycin A enol ether (716.5).

  • For confirmation, analyze the fragmentation pattern and compare it with known spectra or theoretical fragmentation.

Quantitative Data Summary

The following table provides a summary of expected analytical data for Pseudoerythromycin A enol ether. Note that specific values like retention time can vary depending on the exact chromatographic conditions used.

ParameterTypical Value/RangeNotes
HPLC Retention Time Varies depending on the method. In some reported methods for erythromycin, it elutes as a distinct peak from the parent compound.A specific retention time should be established using the analytical standard under the specific method conditions.
Limit of Detection (LOD) Method-dependent. Generally in the ng/mL range for LC-MS.LOD and LOQ should be experimentally determined for the specific analytical method being used.
Limit of Quantification (LOQ) Method-dependent. Generally in the ng/mL to µg/mL range for HPLC-UV and LC-MS.LOQ should be established with acceptable precision and accuracy.
Linearity Typically demonstrates good linearity over a defined concentration range.A correlation coefficient (r²) of >0.99 is generally expected.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of Pseudoerythromycin A enol ether as an analytical standard.

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Analysis Standard_Prep Prepare Standard Stock and Working Solutions HPLC_LCMS HPLC-UV or LC-MS Analysis Standard_Prep->HPLC_LCMS Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_LCMS Peak_ID Peak Identification and Integration HPLC_LCMS->Peak_ID Quantification Quantification using Calibration Curve Peak_ID->Quantification Reporting Result Reporting Quantification->Reporting

Analytical Workflow.

References

Application

Application Notes and Protocols: Utilizing Pseudoerythromycin A Enol Ether in Erythromycin Stability Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of Pseudoerythromycin A enol ether as a critical component in the stability studies of ery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pseudoerythromycin A enol ether as a critical component in the stability studies of erythromycin (B1671065). Erythromycin, a macrolide antibiotic, is known for its instability, particularly in acidic and alkaline conditions, which can compromise its therapeutic efficacy. Understanding its degradation pathways is crucial for the development of stable pharmaceutical formulations. Pseudoerythromycin A enol ether is a significant degradation product formed under neutral to weakly alkaline conditions and serves as an essential analytical standard in these studies.[1][2]

Physicochemical Properties of Pseudoerythromycin A Enol Ether

PropertyValueReference
CAS Number 105882-69-7[1][3]
Molecular Formula C37H65NO12[1][3]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]

Erythromycin Degradation Pathways

Erythromycin undergoes degradation through various pathways depending on the environmental conditions. Under acidic conditions, the primary degradation product is anhydroerythromycin A, an inactive spiroketal derivative.[4] In neutral to weakly alkaline solutions, erythromycin A can undergo a complex internal rearrangement to form Pseudoerythromycin A enol ether.[1][2] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH attacking the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Oxidative conditions can also lead to the formation of various byproducts.[4]

Erythromycin_Degradation_Pathways Erythromycin Erythromycin A Anhydroerythromycin Anhydroerythromycin A Erythromycin->Anhydroerythromycin Acidic Conditions Pseudoerythromycin Pseudoerythromycin A enol ether Erythromycin->Pseudoerythromycin Neutral to Weakly Alkaline Conditions Oxidative_Degradation Oxidative Degradation Products Erythromycin->Oxidative_Degradation Oxidative Stress

Figure 1: Simplified degradation pathways of Erythromycin A.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of erythromycin and to develop stability-indicating analytical methods.[5] The following protocols outline the procedures for subjecting erythromycin to various stress conditions.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Start Prepare Erythromycin Stock Solution (e.g., 1 mg/mL in Methanol/Acetonitrile) Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Incubate Incubate under Specified Conditions Stress->Incubate Neutralize Neutralize (for Acid/Base Stress) Incubate->Neutralize If applicable Dilute Dilute Sample with Mobile Phase Incubate->Dilute For other stresses Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze

Figure 2: General experimental workflow for forced degradation studies.
Protocol 1: Acid Degradation

Objective: To induce degradation of erythromycin under acidic conditions.

Materials:

  • Erythromycin stock solution (1 mg/mL in methanol or acetonitrile)

  • 0.2 M Hydrochloric Acid (HCl)

  • 0.2 M Sodium Hydroxide (NaOH)

  • HPLC mobile phase

Procedure:

  • To 1 mL of the erythromycin stock solution, add 1 mL of 0.2 M HCl.

  • Incubate the mixture in a water bath at 60°C for 2 hours.[6]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.2 M NaOH.[6]

  • Dilute the neutralized solution to an appropriate concentration for HPLC analysis using the mobile phase.

Protocol 2: Base Degradation (Formation of Pseudoerythromycin A enol ether)

Objective: To induce degradation of erythromycin under alkaline conditions, promoting the formation of Pseudoerythromycin A enol ether.

Materials:

  • Erythromycin stock solution (1 mg/mL in methanol or acetonitrile)

  • 0.2 M Sodium Hydroxide (NaOH)

  • 0.2 M Hydrochloric Acid (HCl)

  • HPLC mobile phase

Procedure:

  • To 1 mL of the erythromycin stock solution, add 1 mL of 0.2 M NaOH.

  • Incubate the mixture in a water bath at 60°C for 4 hours.[6]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.2 M HCl.[6]

  • Dilute the neutralized solution to an appropriate concentration for HPLC analysis using the mobile phase.

Protocol 3: Oxidative Degradation

Objective: To assess the degradation of erythromycin under oxidative stress.

Materials:

  • Erythromycin stock solution (1 mg/mL in methanol or acetonitrile)

  • 6% Hydrogen Peroxide (H₂O₂)

  • HPLC mobile phase

Procedure:

  • To 1 mL of the erythromycin stock solution, add 1 mL of 6% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.[6]

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 4: Thermal Degradation

Objective: To evaluate the stability of erythromycin at elevated temperatures.

Materials:

  • Solid erythromycin powder

  • HPLC mobile phase

Procedure:

  • Place a known amount of solid erythromycin powder in a suitable container.

  • Expose the sample to a temperature of 100°C for 24 hours.[5]

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve a known amount of the heat-treated sample in the mobile phase for HPLC analysis.

Protocol 5: Photolytic Degradation

Objective: To determine the stability of erythromycin upon exposure to light.

Materials:

  • Erythromycin solution (prepared in a suitable solvent)

  • Control sample protected from light

Procedure:

  • Expose the erythromycin solution to UV radiation with peak intensities at 254 nm and 360 nm for 24 hours, as per ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[5]

  • Simultaneously, keep a control sample protected from light.

  • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating erythromycin from its degradation products, including Pseudoerythromycin A enol ether, and other impurities.

Chromatographic Conditions
ParameterConditionReference
HPLC System Agilent 1260 Infinity II or equivalent with UV detector[7]
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[7][8]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[7][8]
Mobile Phase B Methanol[7][8]
Gradient Elution See Table below[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 65°C[7]
Detection Wavelength 215 nm[7][8]
Injection Volume 100 µL[7]
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
01000
451000
470100
630100
651000
701000

Summary of Degradation under Stress Conditions

The following table summarizes the expected degradation of erythromycin and the formation of major degradation products under various stress conditions.

Stress ConditionReagents and ConditionsApproximate Degradation (%)Major Degradation ProductsReference
Acid Hydrolysis 0.1 M HCl, 60°C, 2 hours15 - 25%Anhydroerythromycin A, Erythromycin A enol ether[6]
Base Hydrolysis 0.1 M NaOH, 60°C, 4 hours10 - 20%Pseudoerythromycin A enol ether, Pseudoerythromycin A hemiketal[6]
Oxidation 3% H₂O₂, Room Temp, 24 hours5 - 15%Oxidized erythromycin derivatives, N-desmethylerythromycin A[6]
Thermal 100°C, 24 hoursSignificant degradationVarious[5][8]
Photolytic UV light (ICH Q1B)Stable-[5][8]

Note: Degradation percentages are approximate and can vary based on specific experimental conditions and the purity of the erythromycin sample.[6]

Conclusion

The use of Pseudoerythromycin A enol ether as an analytical standard is indispensable for the comprehensive stability assessment of erythromycin. The detailed protocols and analytical methods provided in these application notes offer a robust framework for researchers and drug development professionals to conduct forced degradation studies, elucidate degradation pathways, and develop stable erythromycin formulations. Accurate monitoring of Pseudoerythromycin A enol ether and other degradation products is key to ensuring the quality, safety, and efficacy of erythromycin-containing drug products.

References

Method

Application Note: Quantification of Pseudoerythromycin A Enol Ether Using a Stability-Indicating HPLC-UV Method

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Pseudoerythromycin A enol ether, a significa...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Pseudoerythromycin A enol ether, a significant degradation product of Erythromycin (B1671065) A.[1][2] The method is designed for researchers, scientists, and drug development professionals involved in stability studies and quality control of erythromycin-based formulations. The protocol provides comprehensive procedures for sample preparation, chromatographic conditions, and method validation according to ICH guidelines, ensuring reliability and reproducibility.[3][4]

Introduction

Pseudoerythromycin A enol ether (CAS: 105882-69-7) is a key impurity and degradation product formed from Erythromycin A under neutral to alkaline conditions.[1][5][6] Its monitoring is crucial for assessing the stability and quality of erythromycin drug substances and products. This document presents a specific and sensitive HPLC-UV method developed and validated for the precise quantification of this compound, making it suitable for routine analysis in a quality control environment.

Experimental

2.1. Instrumentation and Reagents

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Column: Waters XTerra C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Pseudoerythromycin A enol ether reference standard (>98% purity).[1][7]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate (B84403) monobasic (ACS grade).

    • Deionized water (18.2 MΩ·cm).

    • Phosphoric acid (for pH adjustment).

2.2. Chromatographic Conditions

The following parameters were optimized for the separation and quantification of Pseudoerythromycin A enol ether.

ParameterCondition
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH adjusted to 7.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-15 min (30-70% B), 15-17 min (70-30% B), 17-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
UV Detection 210 nm[6]
Run Time 20 minutes
Protocols

3.1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pseudoerythromycin A enol ether reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.[1][8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

3.2. Sample Preparation

  • Accurately weigh a portion of the sample (e.g., cream, ointment, or powdered tablets) expected to contain approximately 1 mg of Pseudoerythromycin A enol ether.

  • Transfer the sample to a 50 mL centrifuge tube.

  • Add 20 mL of methanol, vortex for 5 minutes to dissolve the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to separate excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), were assessed to demonstrate the method's suitability for its intended purpose.[4][9][10]

Table 1: Summary of Quantitative Validation Data

Validation ParameterResultAcceptance Criteria[4][10][11]
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.3 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLS/N Ratio ≥ 10:1; RSD ≤ 10%
Accuracy (Recovery) 98.7% - 101.5%98.0% - 102.0%
Precision (RSD%)
Repeatability (Intra-day)0.85%≤ 2%
Intermediate Precision (Inter-day)1.25%≤ 2%
Specificity No interference from excipients or other related substances.Peak purity > 99%
Results and Discussion

The developed HPLC-UV method provides excellent separation and quantification for Pseudoerythromycin A enol ether. The retention time was observed to be approximately 9.5 minutes under the specified conditions. The validation results, summarized in Table 1, confirm that the method is linear, accurate, precise, and specific. The low LOD and LOQ values indicate high sensitivity, making it suitable for detecting trace amounts of the impurity in stability samples.

Visualized Workflow and Protocols

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) Sample_Prep Sample Preparation (Extraction & Filtration) Injection Inject 10 µL into HPLC Standard_Prep->Injection Standards Sample_Prep->Injection Samples HPLC_System HPLC System Setup (C18, 35°C, 1.0 mL/min) Detection UV Detection at 210 nm HPLC_System->Detection Injection->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification r² ≥ 0.999

Caption: Workflow for Pseudoerythromycin A enol ether quantification.

Protocol: System Suitability Test (SST)

Purpose: To ensure the chromatographic system is adequate for the intended analysis.

  • Prepare a system suitability solution containing 20 µg/mL of Pseudoerythromycin A enol ether.

  • Make six replicate injections of the SST solution.

  • Calculate the Relative Standard Deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • The system is deemed suitable if the acceptance criteria are met (see table below).

SST ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Ret. Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Protocol: Generating a Calibration Curve for Linearity

Purpose: To demonstrate the linear relationship between analyte concentration and detector response.

  • Prepare at least six non-zero concentration levels of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis on the data.

  • The method is linear if the correlation coefficient (r²) is ≥ 0.999.[11]

Protocol: Determining Accuracy and Precision

Purpose: To assess the closeness of test results to the true value (accuracy) and the degree of agreement among individual tests (precision).

  • Sample Spiking: Spike a placebo (a sample matrix without the analyte) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Preparation: Prepare three replicates at each concentration level.

  • Analysis: Analyze the nine prepared samples according to the HPLC method.

  • Accuracy Calculation: Calculate the percent recovery for each sample against the known spiked amount. The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision Calculation:

    • Repeatability (Intra-day): Calculate the RSD of the results for the nine samples analyzed on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and calculate the RSD. The RSD for both should be ≤ 2.0%.[10][11]

References

Application

Application Note: LC-MS Protocol for the Identification of Erythromycin Impurities

For Researchers, Scientists, and Drug Development Professionals Introduction Erythromycin (B1671065) is a macrolide antibiotic widely used to treat bacterial infections. As with any pharmaceutical compound, the presence...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely used to treat bacterial infections. As with any pharmaceutical compound, the presence of impurities can affect its safety and efficacy. Therefore, robust analytical methods are crucial for the identification and quantification of these related substances. This document provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the comprehensive analysis of erythromycin and its impurities. LC-MS is a powerful technique that offers high sensitivity and specificity, enabling the separation, detection, and identification of impurities, even at trace levels.[1][2] This protocol is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of erythromycin.

Materials and Reagents

  • Erythromycin analytical standard

  • Reference standards for known impurities (if available)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Ultrapure, e.g., Milli-Q)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Isopropanol (HPLC or LC-MS grade)

Experimental Protocols

Standard and Sample Preparation

A precise and consistent sample preparation protocol is essential for reliable results.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of erythromycin standard.

  • Dissolve in 10 mL of methanol.[3]

Impurity Stock Solutions (if standards are available):

  • Prepare individual stock solutions for each impurity standard, following the same procedure as the main erythromycin standard.

Working Standard Solutions:

  • Prepare serial dilutions of the erythromycin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.[3]

Sample Preparation from Drug Substance:

  • Weigh and transfer approximately 70 mg of the erythromycin test sample into a 25 mL volumetric flask.

  • If available, spike with known concentrations of impurity standards (e.g., 2 mg each of N-demethylerythromycin A, anhydroerythromycin A).

  • Add 10 mL of acetonitrile and sonicate to dissolve.

  • Make up the volume with the mobile phase.[4]

Liquid Chromatography Method

The chromatographic conditions are optimized to achieve good separation between erythromycin and its various impurities.

  • Column: XTerra RP18, 5 µm particle size.[5][6] An alternative is an Inertsil ODS-2 column (5 µm, 3.0 x 50 mm) with a C8 guard column.[1]

  • Mobile Phase: A simple isocratic mobile phase can be composed of acetonitrile, isopropanol, 0.2M ammonium acetate pH 7.0, and water in a ratio of 165:105:50:680 (v/v/v/v).[5][6]

  • Flow Rate: 0.7 mL/min.[1][7]

  • Column Temperature: 70°C.[5][6]

  • Injection Volume: 70 µL.[4]

  • UV Detector Wavelength (optional): 215 nm.[4]

Mass Spectrometry Method

The mass spectrometer is used for the detection and identification of the separated compounds.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2][5]

  • Interface: A Turbo-Ionspray source can be utilized.[7]

  • Ion Source Temperature: 450°C.[4]

  • Ion Spray Voltage: 3500 V.[4]

  • Curtain Gas: 10 mL/min.[4]

  • Ion Source Gas 1: 20 mL/min.[4]

  • Ion Source Gas 2: 30 mL/min.[4]

  • Declustering Potential: 60 V.[4]

  • Entrance Potential: 10 V.[4]

  • Detection Mode: For identification, full scan MS and tandem MS (MS/MS or MSn) are used. For quantification, Multiple Reaction Monitoring (MRM) is employed.[8]

Data Presentation: Quantitative and Qualitative Data

The following table summarizes the key mass spectrometric data for erythromycin and some of its known impurities. Retention times are relative and can vary based on the specific chromatographic system used.

Compound NameAbbreviationMolecular Weight[M+H]⁺ (m/z)
Erythromycin AEA733.9734.5
Erythromycin BEB717.9717.3
Erythromycin CEC719.9719.3
Erythromycin EEE747.9748.5
Erythromycin FEF749.9750.8
N-demethylerythromycin A719.9720.5
Anhydroerythromycin A715.9716.5
Erythromycin A Enol Ether715.9716.7

Data compiled from multiple sources.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of erythromycin impurities.

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Weigh Erythromycin Sample/Standard dissolve Dissolve in Acetonitrile/Methanol prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into LC System dilute->inject separate Chromatographic Separation (RP-HPLC) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (MS/MSn) ionize->detect acquire Data Acquisition detect->acquire identify Impurity Identification (based on m/z and fragmentation) acquire->identify quantify Quantification (if required) identify->quantify report Generate Report quantify->report

Caption: Workflow for Erythromycin Impurity Analysis.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key steps in the analytical protocol.

G A Sample Preparation B LC Separation A->B Inject sub_A1 Dissolution A->sub_A1 sub_A2 Dilution A->sub_A2 C MS Detection B->C Elute sub_B1 Gradient/Isocratic Elution B->sub_B1 D Data Processing C->D Acquire Data sub_C1 Ionization C->sub_C1 sub_C2 Fragmentation (MS/MS) C->sub_C2 sub_D1 Peak Integration D->sub_D1 sub_D2 Library Matching/Structure Elucidation D->sub_D2

Caption: Logical Steps in LC-MS Impurity Profiling.

Conclusion

This application note provides a comprehensive and detailed LC-MS protocol for the identification of impurities in erythromycin. The combination of liquid chromatography for separation and mass spectrometry for detection allows for a highly selective and sensitive analysis.[8] The provided methods for sample preparation, chromatography, and mass spectrometry can be adapted and validated for routine quality control and in-depth characterization of erythromycin drug substances and products. The use of tandem mass spectrometry is particularly advantageous for the structural elucidation of novel or unknown impurities.[2][5]

References

Method

Application Notes and Protocols: Pseudoerythromycin A Enol Ether Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1] It is for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] Devoid of antibiotic activity, its primary utility in pharmaceutical research and development is as an analytical reference standard for stability studies of erythromycin-containing formulations.[1] This document provides detailed information on the procurement, properties, and analytical applications of the Pseudoerythromycin A enol ether reference standard. Additionally, it outlines a protocol for investigating its noted biological activity in promoting the differentiation of monocytes to macrophages.[2]

Product Information

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pseudoerythromycin A enol ether is presented in Table 1. This data is essential for the accurate preparation of standards and for understanding its behavior in various analytical systems.

PropertyValue
CAS Number 105882-69-7[3]
Molecular Formula C₃₇H₆₅NO₁₂[3]
Molecular Weight 715.91 g/mol [3]
Appearance White solid[1]
Purity ≥90% to >98% (HPLC)
Solubility Soluble in methanol (B129727), ethanol, DMSO, and DMF. Slightly soluble in chloroform.[1][3][4]
Storage Conditions -20°C[1][3]
Recommended Suppliers

Pseudoerythromycin A enol ether reference standard can be purchased from a number of reputable suppliers specializing in pharmaceutical standards and research chemicals. A selection of vendors is provided in Table 2. It is recommended to request a Certificate of Analysis from the supplier to obtain lot-specific purity and characterization data.

SupplierProduct Name
Sigma-Aldrich Pseudoerythromycin A enol ether analytical standard
Cayman Chemical Pseudoerythromycin A enol ether
Santa Cruz Biotechnology Pseudoerythromycin A enol ether
TOKU-E Pseudo erythromycin A enol ether, EvoPure
LGC Standards Pseudo Erythromycin A Enol Ether
SynZeal Erythromycin EP Impurity F
Bioaustralis Pseudoerythromycin A enol ether
ChemScene Pseudoerythromycin A enol ether

Experimental Protocols

Analytical Methods for Quality Control

The following protocols are provided as a starting point for the analysis of Pseudoerythromycin A enol ether and for its use as a reference standard in the quality control of erythromycin-containing samples.

This method is suitable for the quantification of Pseudoerythromycin A enol ether and for assessing the purity of erythromycin samples.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A multi-step gradient with a mobile phase consisting of a buffer (e.g., 0.023 M ammonium (B1175870) formate, pH 10.3), water, and acetonitrile (B52724) is effective for separating erythromycin and its degradation products.[5] A typical ratio could be a mixture of the buffer, water, and acetonitrile in proportions such as 35:25:40 (v/v/v).[5]

Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve the Pseudoerythromycin A enol ether reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Further dilute as necessary to prepare a series of calibration standards.

  • Sample Preparation: Dissolve the erythromycin-containing sample in the same solvent as the standard solution to a known concentration.

  • Chromatographic Conditions:

    • Injection Volume: 20 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • UV Detection Wavelength: 215 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of Pseudoerythromycin A enol ether by comparing its peak area to the calibration curve.

This method provides higher sensitivity and specificity for the identification and quantification of Pseudoerythromycin A enol ether, particularly at low levels.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Acclaim PolarAdvantage II, 3 µm, 120 Å, 3 x 150 mm) is suitable.[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: 9:1 (v/v) Methanol/water with 0.1% formic acid.[6]

  • Flow Rate: 0.425 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 716.5 [M+H]⁺ (for Pseudoerythromycin A enol ether).[5]

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions.

Protocol:

  • Solution Preparation: Prepare standard and sample solutions as described for the HPLC-UV method, using LC-MS grade solvents.

  • LC-MS Analysis: Inject the prepared solutions into the LC-MS system. Identify Pseudoerythromycin A enol ether based on its retention time and specific mass-to-charge ratio. For quantification, use a calibration curve generated from the reference standard.

Biological Activity Assay: Monocyte to Macrophage Differentiation

Pseudoerythromycin A enol ether has been reported to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[2] The following is a general protocol to investigate this biological activity in vitro.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Pseudoerythromycin A enol ether reference standard

  • DMSO (cell culture grade)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control for differentiation

  • Phosphate-buffered saline (PBS)

  • Antibodies for flow cytometry (e.g., anti-CD14, anti-CD68)

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Pseudoerythromycin A enol ether in DMSO. Store at -20°C.

  • Cell Seeding: Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium.

  • Treatment:

    • Treat the cells with Pseudoerythromycin A enol ether at a final concentration of 10 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL PMA).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Differentiation:

    • Morphology: Observe the cells under a microscope for changes in morphology, such as adherence to the plate and an increase in size and granularity, which are characteristic of macrophage differentiation.

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against monocyte (e.g., CD14) and macrophage (e.g., CD68) surface markers. Analyze the cells by flow cytometry to quantify the percentage of differentiated macrophages.

Visualizations

Erythromycin Degradation Pathway

The following diagram illustrates the formation of Pseudoerythromycin A enol ether from Erythromycin A under neutral to alkaline conditions.

G Erythromycin_A Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Acidic Conditions Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A->Pseudoerythromycin_A_enol_ether Neutral to Alkaline Conditions

Caption: Degradation pathways of Erythromycin A.

Analytical Workflow

This diagram outlines the general workflow for the analysis of Pseudoerythromycin A enol ether in a sample.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard LC_Separation LC Separation Dissolve_Sample->LC_Separation Dilute Prepare Dilutions Dissolve_Standard->Dilute Dilute->LC_Separation Detection UV or MS Detection LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General analytical workflow.

Monocyte to Macrophage Differentiation Signaling

The diagram below represents a simplified overview of the signaling pathways involved in monocyte to macrophage differentiation, a process promoted by Pseudoerythromycin A enol ether.

G cluster_input Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Pseudo Pseudoerythromycin A enol ether Receptor Receptor (e.g., CSF1R) Pseudo->Receptor MCSF M-CSF MCSF->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK MAPK Pathway Receptor->MAPK Transcription Transcription Factor Activation JAK_STAT->Transcription PI3K_AKT->Transcription MAPK->Transcription Gene_Expression Gene Expression Changes Transcription->Gene_Expression Differentiation Macrophage Differentiation Gene_Expression->Differentiation

Caption: Monocyte to macrophage differentiation.

References

Application

Application Notes and Protocols: Preparing Stock Solutions of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether (CAS No: 105882-69-7), also known as LY267108, is a semi-synthetic macrolide.[1] It is a well-characterized deg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether (CAS No: 105882-69-7), also known as LY267108, is a semi-synthetic macrolide.[1] It is a well-characterized degradation product of Erythromycin (B1671065) A, forming under neutral to weakly alkaline conditions.[1][2] While devoid of the antibiotic activity characteristic of its parent compound, Pseudoerythromycin A enol ether serves as a critical analytical standard for stability studies of Erythromycin A.[1] Furthermore, it has demonstrated biological activity, notably promoting the differentiation of monocytes into macrophages at a concentration of 10 µM, making it a valuable tool in immunological research.[3][4]

These application notes provide detailed protocols for the accurate preparation of stock solutions of Pseudoerythromycin A enol ether to ensure reproducibility in experimental settings.

Physicochemical Properties

A summary of the key properties of Pseudoerythromycin A enol ether is presented below.

PropertyValueSource(s)
CAS Number 105882-69-7[1][3][4][5][6]
Molecular Formula C₃₇H₆₅NO₁₂[1][3][5][6]
Molecular Weight 715.91 g/mol [1][5][6]
Appearance White solid[1]
Purity >98%[1][4][6]
Synonyms LY267108[3][4][6]

Solubility Data

Pseudoerythromycin A enol ether exhibits solubility in various common laboratory solvents. Selection of an appropriate solvent is critical for preparing a stable, homogenous stock solution.

SolventSolubilitySource(s)
DMSO Soluble (>10 mM)[1][3][4][7]
DMF Soluble[1][3][4]
Ethanol Soluble[1][3][4]
Methanol Soluble (slightly soluble)[1][3][4][5]
Chloroform Slightly soluble[5]
Water Good water solubility[1]

Experimental Protocols

4.1. Materials and Equipment

  • Pseudoerythromycin A enol ether powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filter-tipped pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Safety Precautions

  • Handle Pseudoerythromycin A enol ether powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

4.3. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be easily diluted to working concentrations for various assays.

  • Pre-Weighing Preparation: Allow the vial of Pseudoerythromycin A enol ether powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of powder required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 715.91 g/mol / 1000 = 7.16 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 7.16 mg) of the powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[7] Store these aliquots as recommended in the storage table below.

4.4. Protocol 2: Preparation of Aqueous Working Solutions

For cell-based experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium.

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the desired aqueous medium (e.g., PBS, cell culture medium) to reach the final working concentration (e.g., 10 µM for monocyte differentiation assays).[3]

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing after each dilution step.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells being used (typically <0.5%).

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Storage and Stability

Proper storage is crucial to maintain the integrity of Pseudoerythromycin A enol ether.

FormatStorage TemperatureDurationSource(s)
Solid Powder -20°C3 years[1][5][7]
2-8°C (sealed, dry)(Shorter term)[6][8]
In Solvent (e.g., DMSO) -80°C6 months[7]
-20°C1 month[7]

Note: Avoid repeated freeze-thaw cycles of stock solutions.[7] Pseudoerythromycin A enol ether is a degradation product of Erythromycin A and is generally stable, but following recommended storage conditions ensures its integrity for use as an analytical standard or research tool.[1][2]

Visualizations

cluster_main Formation Pathway A Parent Compound B Condition C Product Ery Erythromycin A Cond Neutral to Weakly Alkaline Conditions Ery->Cond Pseudo Pseudoerythromycin A enol ether Cond->Pseudo

Caption: Logical diagram illustrating the formation of Pseudoerythromycin A enol ether.

G start Start: Obtain Compound Powder equilibrate 1. Equilibrate Powder to Room Temperature start->equilibrate calculate 2. Calculate Required Mass (e.g., for 10 mM stock) equilibrate->calculate weigh 3. Weigh Powder on Analytical Balance calculate->weigh add_solvent 4. Add Anhydrous DMSO to Powder weigh->add_solvent dissolve 5. Vortex Until Completely Dissolved add_solvent->dissolve check Is Solution Clear? dissolve->check check->dissolve No, continue mixing aliquot 6. Aliquot into Single-Use Vials check->aliquot Yes store 7. Store at -80°C (long-term) aliquot->store end End: Stock Solution Ready store->end

Caption: Experimental workflow for preparing a stock solution of Pseudoerythromycin A enol ether.

G compound Pseudoerythromycin A enol ether (10 µM) monocyte Monocyte compound->monocyte macrophage Macrophage monocyte->macrophage Promotes Differentiation

Caption: Biological activity of Pseudoerythromycin A enol ether on monocyte differentiation.

References

Method

Application Notes &amp; Protocols: Analytical Methods for Detecting Erythromycin Degradation Products

Audience: Researchers, scientists, and drug development professionals. Introduction: Erythromycin (B1671065) is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erythromycin (B1671065) is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections. However, its efficacy is compromised by its inherent instability, particularly in acidic and alkaline environments.[1][2] The degradation of erythromycin leads to the formation of various products, some of which are biologically inactive and can potentially cause side effects.[3] Therefore, it is crucial for drug development and quality control to employ robust analytical methods to detect, identify, and quantify these degradation products.

Forced degradation studies are a key component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][4] These studies help to elucidate the degradation pathways, identify potential degradants that could form under various storage and physiological conditions, and establish the intrinsic stability of the drug molecule.[4] This document provides an overview of erythromycin degradation pathways and detailed protocols for analytical methods used to monitor its degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Erythromycin Degradation Pathways

Erythromycin is susceptible to degradation under acidic, basic, and oxidative stress, while it shows relative stability under thermal and photolytic conditions.[1][4][5]

  • Acidic Degradation: In acidic environments, such as the stomach, erythromycin undergoes rapid degradation. The primary pathway involves intramolecular cyclization reactions, leading to the formation of biologically inactive products like anhydroerythromycin A (a spiroketal derivative).[1][3] This process is initiated by the protonation of hydroxyl groups and the ketone on the aglycone ring.[1] A detailed kinetic study has also pointed to the slow loss of the cladinose (B132029) sugar as the actual degradation pathway.[6]

  • Basic Degradation: Under basic or weakly alkaline conditions, erythromycin can undergo hydrolysis of the lactone ring within its macrocyclic structure.[4][7]

  • Oxidative Degradation: Exposure to oxidative agents can lead to the formation of several byproducts, including N-oxide, N-desmethyl, and N-didesmethyl forms.[4][8] Advanced oxidation processes involving ozone can also cleave the dimethylamino group.[9]

The following diagram illustrates the primary degradation pathway of erythromycin under acidic conditions.

G Erythromycin_A Erythromycin A (Active) Protonation Protonation of Hydroxyls & Ketone Erythromycin_A->Protonation Acidic Conditions (H+) Loss_of_Cladinose Loss of Cladinose Sugar Erythromycin_A->Loss_of_Cladinose Alternative Pathway Intramolecular_Cyclization Intramolecular Cyclization Protonation->Intramolecular_Cyclization Anhydroerythromycin_A Anhydroerythromycin A (Inactive Spiroketal) Intramolecular_Cyclization->Anhydroerythromycin_A Degraded_Aglycone Degraded Aglycone (Inactive) Loss_of_Cladinose->Degraded_Aglycone

Diagram 1: Erythromycin Acidic Degradation Pathway

Analytical Methods and Protocols

HPLC and LC-MS are the primary analytical techniques for separating and quantifying erythromycin and its degradation products. LC-MS is often preferred due to its higher sensitivity and specificity, especially since many erythromycin-related compounds have poor UV absorption.[10][11]

Method 1: Stability-Indicating HPLC-UV

This method is suitable for routine quality control and stability testing, providing separation of erythromycin from its known impurities and degradation products.

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]

    • Mobile Phase A: 0.4% Ammonium Hydroxide in Water.[5]

    • Mobile Phase B: Methanol.[5]

    • Gradient Program: A gradient elution is typically used to resolve all compounds. An example program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 65 35
      20 30 70
      25 30 70
      26 65 35

      | 30 | 65 | 35 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 215 nm.[5][12]

    • Injection Volume: 100 µL.[13]

  • Sample Preparation:

    • Accurately weigh and transfer a sample portion equivalent to about 25 mg of erythromycin into a 25 mL volumetric flask.

    • Add a mixture of acetonitrile (B52724) and water (50:50 v/v) to dissolve the sample.

    • Sonicate for 10 minutes if necessary, then dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Summary

The performance of a validated HPLC-UV method is summarized below. These values are indicative and should be established for each specific method validation.

ParameterTypical ValueReference(s)
Linearity (r²)> 0.99[14]
Limit of Detection (LOD)0.08 - 1.37 µg/mL[14]
Limit of Quantification (LOQ)0.24 - 4.17 µg/mL[14]
Precision (%RSD)< 2.0%[14]
Accuracy/Recovery98.0% - 102.0%[15]
Method 2: High-Sensitivity LC-MS

This method is ideal for identifying unknown degradation products and for quantifying low-level impurities, leveraging the high sensitivity and mass identification capabilities of a mass spectrometer.[10]

Experimental Protocol

  • Instrumentation: An HPLC or UHPLC system coupled to a Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF).[10][16]

  • Chromatographic Conditions:

    • Column: Accucore C18 (100 x 2.1mm, 2.6 µm) or equivalent.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      1 95 5
      10 5 95
      12 5 95
      12.1 95 5

      | 15 | 95 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[16]

    • Scan Mode: Full Scan (m/z 150-1000) for profiling and Selected Ion Monitoring (SIM) for targeted quantification.[10][11]

    • Key Ions to Monitor (m/z):

      • Erythromycin A: 734.4

      • Anhydroerythromycin A: 716.4[11]

      • Erythromycin B: 720.4

      • Erythromycin C: 720.4

      • Dealkylation product: 576.3[10]

      • Dealkylation-H2O product: 558.3[10]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a diluent of 80:20 Water:Acetonitrile with 0.1% Formic Acid.[10]

    • For injection, dilute the stock solution to a final concentration of ~2-3 µg/mL using the same diluent.[10]

Data Summary

LC-MS methods offer significantly lower detection limits compared to HPLC-UV.

ParameterTypical ValueReference(s)
Sensitivity>100 times higher than UV[10]
Limit of Quantification (LOQ)pg/mL to low ng/mL range[16]
IdentificationBased on accurate mass (m/z)[10][11]

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to demonstrate the stability-indicating nature of the analytical method.[4]

General Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, RT, 1 week) Neutralization Neutralization / Dilution Acid->Neutralization Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C, 30 min) Base->Neutralization Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Neutralization Thermal Thermal (e.g., 100°C, 24h) Photolytic Photolytic (ICH Q1B Guidelines) Sample Erythromycin Sample (API or Formulation) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Analysis Analysis by Stability-Indicating Method (HPLC-UV or LC-MS) Neutralization->Analysis Evaluation Data Evaluation: - Peak Purity - Mass Balance - Degradant Identification Analysis->Evaluation

Diagram 2: Forced Degradation Experimental Workflow

Detailed Protocols

  • Acid Degradation:

    • Dissolve 5.9 mg of erythromycin standard in 2.90 mL of 1N HCl.[11]

    • Store the solution at room temperature for one week.[11]

    • Quench the reaction by diluting with 3.00 mL of saturated NaHCO3 solution.[11]

    • Analyze using the chosen analytical method.

  • Base Degradation:

    • Prepare a solution of erythromycin in a suitable solvent.

    • Add 0.1 N NaOH and heat the sample at 80°C for 30 minutes.[4]

    • Allow the sample to cool to room temperature.

    • Neutralize the sample with an equivalent amount of 0.1 N HCl.[4]

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve erythromycin in water or a suitable solvent.

    • Add an appropriate volume of 3-6% hydrogen peroxide (H₂O₂).

    • Store the sample at room temperature for a designated period (e.g., 24 hours), protected from light.

    • Analyze the sample directly or after appropriate dilution.

  • Thermal Degradation:

    • Place a known amount of solid erythromycin powder in a suitable container.

    • Expose the sample to a temperature of 100°C for 24 hours.[4]

    • After the specified time, allow the sample to cool.

    • Dissolve a known amount of the heat-treated sample in the mobile phase for analysis.[4]

  • Photolytic Degradation:

    • Place a known amount of solid erythromycin powder in a transparent container.

    • Expose the sample to UV radiation according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

    • Prepare the sample for analysis by dissolving it in the mobile phase.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pseudoerythromycin A Enol Ether Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Pseudoerythromycin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Pseudoerythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Pseudoerythromycin A enol ether?

A1: There are conflicting reports regarding the solubility of Pseudoerythromycin A enol ether. Some suppliers indicate that it is soluble in organic solvents such as ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), with one source suggesting good water solubility.[1][2][3] Conversely, other data sheets state that it is only slightly soluble in methanol and chloroform.[4] This discrepancy may arise from differences in the solid-state form (crystalline vs. amorphous) of the compound or the presence of impurities. It is recommended to first test the solubility of your specific batch of Pseudoerythromycin A enol ether in a small amount of the desired solvent.

Q2: My batch of Pseudoerythromycin A enol ether is not dissolving in aqueous solutions. What can I do?

A2: If you are experiencing poor aqueous solubility, several techniques can be employed to improve it. These methods can be broadly categorized into physical and chemical modifications.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[5]

  • Chemical Modifications: These involve changing the pH, using buffers, complexation (e.g., with cyclodextrins), and derivatization.[5]

For initial troubleshooting, preparing a stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium is a common starting point.[2][3]

Q3: What are the most common and effective methods for enhancing the solubility of macrolide antibiotics like Pseudoerythromycin A enol ether?

A3: For macrolide antibiotics, which are often poorly soluble in water, the following techniques have proven effective:

  • Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid-state.[6][7] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[6][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.[9][10]

  • Nanosuspension: This technique reduces the drug particle size to the nanometer range, which significantly increases the surface area for dissolution.[5][11]

  • Co-solvency: The solubility of a poorly water-soluble drug can be increased by the addition of a water-miscible solvent in which the drug is soluble.[12][13]

The choice of method depends on the specific properties of the drug and the requirements of the final application.[5]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer. The aqueous buffer has a low solubilizing capacity for the compound. The concentration of the organic solvent may not be sufficient to maintain solubility upon dilution.1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final aqueous solution (ensure solvent compatibility with your experimental system). 3. Use a surfactant to increase the solubilizing capacity of the aqueous buffer. 4. Prepare a cyclodextrin (B1172386) inclusion complex to enhance aqueous solubility before dilution.
Low and inconsistent results in biological assays. Poor solubility leads to an unknown and variable concentration of the active compound in the assay medium. The compound may be precipitating over time.1. Visually inspect for any precipitation in your assay wells. 2. Filter the final solution before use to remove any undissolved particles. 3. Employ a solubility enhancement technique such as solid dispersion or nanosuspension to prepare a more stable and soluble formulation.
Difficulty dissolving the compound in any solvent. The compound may be in a highly stable crystalline form.1. Try a wider range of solvents , including DMF and DMSO.[1][2][3] 2. Use gentle heating and sonication to aid dissolution. 3. Consider converting the crystalline form to an amorphous solid dispersion , which generally has higher solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a more soluble amorphous form of Pseudoerythromycin A enol ether.

Materials:

  • Pseudoerythromycin A enol ether

  • Polymer carrier (e.g., Eudragit® L100, PVP K30, or Soluplus®)

  • Organic solvent (e.g., ethanol or methanol)

  • Distilled water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh Pseudoerythromycin A enol ether and the chosen polymer carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the compound and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film will form on the wall of the flask. Further, dry this film under vacuum at room temperature for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Evaluate the solubility of the prepared solid dispersion in the desired aqueous medium compared to the pure compound.

Protocol 2: Cyclodextrin Inclusion Complexation by Kneading Method

This protocol describes a simple method to prepare an inclusion complex of Pseudoerythromycin A enol ether with β-cyclodextrin.

Materials:

  • Pseudoerythromycin A enol ether

  • β-cyclodextrin

  • Ethanol

  • Water

  • Mortar and pestle

Procedure:

  • Prepare a 1:1 molar ratio of Pseudoerythromycin A enol ether and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Dissolve the Pseudoerythromycin A enol ether in a minimal amount of ethanol.

  • Slowly add the drug solution to the β-cyclodextrin paste in the mortar.

  • Knead the mixture thoroughly for 45-60 minutes.

  • Dry the resulting product in a hot air oven at 50-60°C until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the complex in a well-closed container.

  • Assess the solubility of the complex in water.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential improvement in solubility that can be achieved using various techniques for macrolide antibiotics.

Table 1: Solubility Enhancement of Azithromycin using Solid Dispersions

CarrierDrug:Carrier RatioMethodSolubility Enhancement (Fold Increase)Reference
Mannitol1:1Solvent Evaporation~3.5Adapted from[14]
β-Cyclodextrin1:1Solvent Evaporation~5.2Adapted from[14]
Eudragit® RL PO1:3Hot-Melt ExtrusionSignificant improvement[6]

Table 2: Solubility Enhancement using Co-solvents

DrugCo-solvent SystemSolubility (mg/mL)Reference
Rifabutin90% PEG + 10% Ethanol1.6803[13]
Enrofloxacin-Ru(III) complexWater0.00034[15]
Enrofloxacin-Ru(III) complexBiocompatible co-solvent system~1[15]

Visualizations

Below are diagrams illustrating the workflow for solubility enhancement and the mechanisms of two common techniques.

G cluster_start Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_eval Evaluation cluster_end Outcome start Poorly Soluble Pseudoerythromycin A enol ether solid_disp Solid Dispersion start->solid_disp cyclo Cyclodextrin Complexation start->cyclo nano Nanosuspension start->nano cosolvent Co-solvency start->cosolvent evaluation Characterize & Evaluate - Solubility - Dissolution Rate - Stability solid_disp->evaluation cyclo->evaluation nano->evaluation cosolvent->evaluation end Optimized Soluble Formulation evaluation->end

Caption: General workflow for improving the solubility of Pseudoerythromycin A enol ether.

G cluster_process Solid Dispersion Formation cluster_result Mechanism of Enhanced Solubility drug Drug Molecules (Crystalline) solvent Solvent Evaporation or Hot-Melt Extrusion drug->solvent carrier Polymer Carrier carrier->solvent dispersion Amorphous Solid Dispersion (Drug in Carrier Matrix) solvent->dispersion dispersion_result Amorphous State (Higher Energy) dispersion->dispersion_result particle_size Reduced Particle Size dispersion->particle_size wettability Increased Wettability dispersion->wettability solubility Increased Solubility & Dissolution dispersion_result->solubility particle_size->solubility wettability->solubility

Caption: Mechanism of solubility enhancement by solid dispersion.

G cluster_complexation Cyclodextrin Inclusion Complex Formation cluster_mechanism Resulting Properties drug Hydrophobic Drug (Pseudoerythromycin A enol ether) complex Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex hydrophilic_shell Hydrophilic Outer Surface complex->hydrophilic_shell shielding Shielding of Hydrophobic Drug complex->shielding solubility Increased Apparent Aqueous Solubility hydrophilic_shell->solubility shielding->solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Optimization

Technical Support Center: Synthesis of Pseudoerythromycin A Enol Ether

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pseudoerythromycin A enol ether. It includes detailed troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pseudoerythromycin A enol ether. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of Pseudoerythromycin A enol ether?

A1: The synthesis involves a base-catalyzed intramolecular translactonization of Erythromycin A enol ether. In this reaction, the C11-hydroxyl group attacks the C1-carbonyl group, leading to the formation of a more stable 11-membered lactone ring from the initial 14-membered ring. This rearrangement is typically carried out by refluxing Erythromycin A enol ether in a protic solvent like methanol (B129727) with a base, such as potassium carbonate.[1][2][3]

Q2: What is the typical yield I can expect for this synthesis?

A2: While specific yields can vary based on reaction conditions and purification methods, a yield of approximately 70-80% has been reported in the literature for the translactonization step under optimized conditions. However, without careful optimization, yields can be significantly lower.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of chloroform, methanol, and aqueous ammonia (B1221849), can be used to separate the starting material (Erythromycin A enol ether) from the product (Pseudoerythromycin A enol ether). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the critical parameters to control for optimizing the yield?

A4: The key parameters to control for yield optimization are:

  • Choice of Base: The type and concentration of the base are crucial.

  • Solvent: The solvent choice can influence reaction kinetics.

  • Temperature: The reaction is typically performed at reflux temperature.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Base: The base (e.g., potassium carbonate) may be old or have absorbed moisture. 2. Insufficient Temperature: The reaction may not have reached the required reflux temperature. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use freshly dried, high-purity potassium carbonate. 2. Ensure the reaction mixture is refluxing vigorously. Use a heating mantle with a temperature controller. 3. Monitor the reaction by TLC and continue refluxing until the starting material is consumed.
Presence of Multiple Unidentified Spots on TLC 1. Degradation of Starting Material or Product: Prolonged heating or use of a strong base can cause degradation. 2. Presence of Impurities in the Starting Material.1. Reduce the reaction time and monitor closely by TLC. Consider using a milder base or lower temperature if degradation is significant. 2. Ensure the purity of the starting Erythromycin A enol ether using techniques like NMR or HPLC before starting the reaction.
Difficult Purification 1. Co-elution of Product with Impurities: Similar polarity of the product and byproducts can make chromatographic separation challenging.1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 2. Consider alternative purification methods such as preparative HPLC.
Low Purity of the Final Product 1. Incomplete Reaction: The presence of unreacted starting material. 2. Formation of Side Products.1. Ensure the reaction goes to completion by extending the reaction time (monitored by TLC). 2. Adjust reaction conditions (e.g., base concentration, temperature) to minimize the formation of byproducts. Recrystallization of the final product may also improve purity.

Data Presentation: Optimizing Reaction Conditions

Parameter Standard Condition Optimization Strategy & Rationale Expected Outcome
Base Potassium Carbonate (K₂CO₃)Test other inorganic bases like Cesium Carbonate (Cs₂CO₃) or Sodium Bicarbonate (NaHCO₃). Organic bases like DBU or DIPEA could also be explored. The choice of base can affect the rate of deprotonation and the overall reaction kinetics.Improved yield and reduced side product formation.
Solvent Methanol (MeOH)Evaluate other polar protic solvents such as Ethanol (EtOH) or Isopropanol (iPrOH). The solvent can influence the solubility of reactants and the stability of intermediates.Potentially faster reaction rates or higher yields.
Temperature Reflux (~65 °C in Methanol)Varying the temperature (e.g., 50 °C, reflux) can help find a balance between reaction rate and product degradation.Lower temperatures may reduce degradation and improve purity, though reaction times may increase.
Reaction Time 4-24 hoursMonitor the reaction by TLC at regular intervals (e.g., every 2 hours) to determine the optimal time for completion without significant degradation.Maximized yield by stopping the reaction at the point of highest product concentration.

Experimental Protocols

Synthesis of Pseudoerythromycin A enol ether

This protocol is adapted from the general procedure described in the literature for the translactonization of Erythromycin A enol ether.

Materials:

  • Erythromycin A enol ether

  • Anhydrous Methanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dichloromethane (B109758)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform, Methanol, Aqueous Ammonia)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Erythromycin A enol ether in anhydrous methanol (e.g., 20 mL per gram of starting material).

  • Addition of Base: Add anhydrous potassium carbonate (e.g., 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:aqueous ammonia = 15:1:0.1). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford Pseudoerythromycin A enol ether as a white solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Erythromycin A enol ether in Methanol add_base Add K₂CO₃ start->add_base reflux Reflux (4-8h) add_base->reflux cool Cool to RT reflux->cool filter Filter cool->filter concentrate1 Concentrate filter->concentrate1 extract DCM Extraction & Wash concentrate1->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pseudoerythromycin A enol ether chromatography->product

Caption: Workflow for the synthesis of Pseudoerythromycin A enol ether.

Troubleshooting Logic

troubleshooting_logic cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield or Purity Issue check_tlc Analyze TLC Plate start->check_tlc check_starting_material Verify Starting Material Purity start->check_starting_material incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction degradation Degradation Products Present? check_tlc->degradation impure_sm Starting Material Impure? check_starting_material->impure_sm incomplete_reaction->degradation No increase_time Increase Reaction Time / Temp incomplete_reaction->increase_time Yes degradation->impure_sm No optimize_conditions Optimize Conditions (Base, Temp) degradation->optimize_conditions Yes purify_sm Purify Starting Material impure_sm->purify_sm Yes

Caption: Troubleshooting flowchart for synthesis optimization.

References

Optimization

Identifying common side-products in Pseudoerythromycin A enol ether synthesis.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of Pseudoerythromycin A enol ether. Frequently Asked Questi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of Pseudoerythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether and how is it synthesized?

Pseudoerythromycin A enol ether is a ring-contracted derivative of Erythromycin (B1671065) A.[1] It is typically synthesized from Erythromycin A enol ether via an intramolecular transesterification reaction. This is achieved by refluxing Erythromycin A enol ether in methanol (B129727) with a base, such as potassium carbonate.[2]

Q2: What are the most common side-products I should expect in this synthesis?

The synthesis occurs under weakly alkaline conditions, meaning the primary side-products are related to the degradation of erythromycin in this environment. Common impurities include:

  • Unreacted Erythromycin A enol ether: The starting material for the synthesis.

  • Erythromycin A: The precursor to the enol ether, which may be present in the starting material or formed via hydrolysis.

  • Anhydroerythromycin A: A common degradation product of Erythromycin A, particularly under acidic conditions, but can also form from the enol ether.

  • Other Erythromycin-related impurities: Commercial Erythromycin A can contain related compounds like Erythromycin B, C, E, and F, and N-demethylerythromycin A, which can persist through the synthesis.[3]

  • Pseudoerythromycin A hemiketal: A potential intermediate or side-product from the degradation of Erythromycin A under basic conditions.

Q3: Why is the pH of the reaction important?

The pH is a critical factor in determining the degradation pathway of Erythromycin A and its derivatives.[1] The synthesis of Pseudoerythromycin A enol ether is favored under neutral to weakly alkaline conditions. In these conditions, a hydroxide (B78521) ion can catalyze the hydrolysis of the lactone bond, which is a key step in the formation of the desired product.[1][4] Deviations from the optimal pH range can lead to the formation of other degradation products or a low yield of the target compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of Pseudoerythromycin A enol ether 1. Incomplete reaction. 2. Incorrect pH. 3. Degradation of starting material or product.1. Increase reaction time or temperature (reflux). 2. Ensure the reaction is run under weakly alkaline conditions (e.g., with potassium carbonate). 3. Use high-quality, pure Erythromycin A enol ether as the starting material.
Presence of significant amounts of unreacted Erythromycin A enol ether 1. Insufficient reaction time. 2. Insufficient base catalyst.1. Extend the reflux time and monitor the reaction by TLC or HPLC. 2. Ensure an adequate amount of potassium carbonate is used.
High levels of Anhydroerythromycin A impurity The reaction mixture may be too acidic.Ensure no acidic contaminants are present. Use a non-acidic solvent and high-purity reagents.
Multiple unidentified peaks in HPLC analysis 1. Impure starting material (Erythromycin A enol ether). 2. Complex degradation of erythromycin under reaction conditions.1. Characterize the purity of the starting material before the reaction. 2. Use LC-MS to identify the molecular weights of the impurity peaks and compare them with known erythromycin-related substances.

Quantitative Data on Potential Impurities

The following table summarizes potential impurities and related substances that may be observed during the synthesis of Pseudoerythromycin A enol ether. The relative amounts can vary significantly based on the starting material purity and reaction conditions.

CompoundMolecular WeightTypical Retention Time (Relative to Erythromycin A)Notes
Erythromycin A 733.91.00Precursor to the starting material.
Erythromycin A enol ether 715.9VariesStarting material for the synthesis.
Anhydroerythromycin A 699.9VariesDegradation product, more prevalent in acidic conditions.
Erythromycin B 717.9ShorterCommon impurity in Erythromycin A.
Erythromycin C 719.9ShorterCommon impurity in Erythromycin A.
Erythromycin E 747.9VariesKnown related substance.
N-demethylerythromycin A 719.9ShorterCommon impurity in Erythromycin A.

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

This protocol is based on the method described by Kirst, H. A., et al. and is intended as a representative procedure.[2]

Materials:

  • Erythromycin A enol ether

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous)

Procedure:

  • Dissolve Erythromycin A enol ether in anhydrous methanol.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Pseudoerythromycin A enol ether.

Visualizations

Reaction Pathway

G A Erythromycin A B Erythromycin A enol ether (Starting Material) A->B Dehydration (Acidic Conditions) E Other Degradation Products A->E Degradation (Various Conditions) C Pseudoerythromycin A enol ether (Target Product) B->C Intramolecular Transesterification (K2CO3, MeOH, Reflux) D Anhydroerythromycin A (Side-product) B->D Further Dehydration (Acidic Traces)

Caption: Synthesis pathway of Pseudoerythromycin A enol ether.

Troubleshooting Workflow

G Start Start Synthesis CheckPurity Analyze crude product by HPLC/LC-MS Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield HighImpurity High Impurity Levels? LowYield->HighImpurity No OptimizeReaction Optimize Reaction Conditions: - Increase reaction time - Check base concentration LowYield->OptimizeReaction Yes PurifySM Purify Starting Material HighImpurity->PurifySM Yes, starting material related CheckpH Check for Acidic Contamination HighImpurity->CheckpH Yes, degradation products End Purify and Characterize Product HighImpurity->End No OptimizeReaction->Start PurifySM->Start CheckpH->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Macrolides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of macrolide antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems with peak shape in a question-and-answer format, providing likely causes and actionable solutions.

Q1: Why are my macrolide peaks tailing?

A1: Peak tailing is the most common peak shape issue in the analysis of macrolides and is often caused by secondary interactions between the basic macrolide compounds and the stationary phase.

  • Cause 1: Secondary Silanol (B1196071) Interactions: Macrolides, being basic compounds, can interact with acidic residual silanol groups on the surface of silica-based columns. This strong interaction leads to a delay in the elution of a portion of the analyte molecules, resulting in a tailing peak.

    • Solution 1: Adjust Mobile Phase pH. Increasing the pH of the mobile phase (e.g., to pH 6.5 or higher) can suppress the ionization of the silanol groups, reducing their interaction with the basic macrolide analytes.[1][2] Using a buffer, such as phosphate (B84403) or ammonium (B1175870) acetate, is crucial to maintain a stable pH.[2][3] However, be mindful of the column's pH stability range.[4]

    • Solution 2: Use an End-Capped Column. Employ a column where the stationary phase has been "end-capped." This process chemically derivatizes most of the residual silanol groups, blocking them from interacting with the analytes.[5]

    • Solution 3: Add a Competing Base. Introducing a small amount of a competing base, such as triethylamine (B128534), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the macrolide analytes.[2]

  • Cause 2: Low Ionic Strength of Mobile Phase. A mobile phase with low ionic strength can lead to analyte overloading and increased peak tailing.[3]

    • Solution: Increase Buffer Concentration. Increasing the concentration of the buffer in the mobile phase can enhance the ionic strength, which helps to minimize secondary interactions and improve peak shape.[3]

Q2: What is causing my macrolide peaks to show fronting?

A2: Peak fronting, where the front of the peak is less steep than the back, is typically caused by sample overload or issues with the sample solvent.

  • Cause 1: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing some of the analyte to travel through the column more quickly, leading to a fronting peak.

    • Solution: Reduce Sample Concentration or Injection Volume. Dilute the sample or decrease the injection volume to ensure that the amount of analyte introduced onto the column is within its linear capacity.[6]

  • Cause 2: Inappropriate Injection Solvent. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in peak distortion and fronting.

    • Solution: Use a Weaker Sample Solvent. Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Q3: Why are my macrolide peaks splitting into two or more peaks?

A3: Split peaks can be a result of several factors, from issues with the column to the mobile phase conditions.

  • Cause 1: Column Contamination or Void. A blockage at the column inlet frit or the formation of a void in the packing material can cause the sample to be introduced onto the column unevenly, leading to a split peak.

    • Solution 1: Use a Guard Column. A guard column can help protect the analytical column from particulate matter and strongly retained sample components.

    • Solution 2: Column Cleaning and Replacement. If contamination is suspected, try flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.

  • Cause 2: Mobile Phase pH Close to Analyte pKa. If the pH of the mobile phase is too close to the pKa of the macrolide, the analyte can exist in both its ionized and non-ionized forms, which may be separated by the column, resulting in a split or distorted peak.

    • Solution: Adjust Mobile Phase pH. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[7]

Q4: My macrolide peaks are very broad. What could be the cause?

A4: Broad peaks can be caused by a variety of factors related to the HPLC system, column, and method parameters.

  • Cause 1: Low Flow Rate. A flow rate that is significantly lower than the optimal rate for the column can lead to increased diffusion of the analyte band, resulting in broader peaks.[6]

    • Solution: Optimize Flow Rate. Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and particle size.

  • Cause 2: Large Extra-Column Volume. Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening.

    • Solution: Minimize Tubing Length and Diameter. Use tubing with a narrow internal diameter and keep the length as short as possible, especially between the column and the detector.

  • Cause 3: Temperature Fluctuations. Inconsistent column temperature can lead to variations in retention time and peak broadening.

    • Solution: Use a Column Oven. A column oven provides a stable temperature environment, leading to more reproducible chromatography and sharper peaks.

Quantitative Data Summary

The following tables summarize the quantitative effects of various HPLC parameters on the analysis of macrolides, based on available literature.

Table 1: Effect of Mobile Phase pH on the Capacity Factor (k') of Macrolides

pHErythromycin (k')Azithromycin (k')Spiramycin (k')
5.53.83.24.5
6.04.53.85.2
6.55.34.56.0
7.06.25.36.8
7.57.16.17.5

Data extracted from a study by Mahmoudi et al. (2016) investigating the simultaneous separation of three macrolides. The capacity factor (k') is a measure of retention.[1][2]

Table 2: Comparison of C18 Columns for the Analysis of Clarithromycin (B1669154) and a Related Impurity

ColumnRetention Time of Clarithromycin (min)Peak-to-Valley Ratio (Clarithromycin/Impurity D)
Kinetex 3.5 µm XB-C18 (100 x 4.6 mm)9.2510.8
Kromasil 3.5 µm C18 (dimensions not specified)11.210.0

Data from a technical note by Phenomenex, demonstrating the performance of different C18 columns for the separation of clarithromycin and a critical impurity. A higher peak-to-valley ratio indicates better resolution.

Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of common macrolides.

Protocol 1: Simultaneous Analysis of Erythromycin, Azithromycin, and Spiramycin

This method is adapted from a validated HPLC procedure for the simultaneous determination of three macrolide antibiotics in pharmaceutical dosage forms.[1][2]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: ODB RP18, 5 µm particle size, 250 x 4.6 mm I.D.

    • Mobile Phase: Acetonitrile – 2-methyl-2-propanol – 0.01 M potassium phosphate buffer pH 6.5 with 1.5% triethylamine (33:7:60, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: Ambient.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the macrolides.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Analysis of Azithromycin in Bulk and Pharmaceutical Dosage Forms

This method is based on a simple, validated RP-HPLC method for the determination of azithromycin.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 5 µm particle size, 250 mm x 4.6 mm.

    • Mobile Phase: Methanol and 0.0335 M Phosphate Buffer (pH 7.5) in a proportion of 80:20 (v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: 45 °C.

  • Sample Preparation (for Bulk Drug):

    • Accurately weigh about 25 mg of Azithromycin working standard into a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase and sonicate to dissolve.

    • Make up the volume with the mobile phase to obtain a solution having a concentration of 1000 µg/mL.

    • Further dilute as needed for the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape in macrolide analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Low Ionic Strength start->cause2 solution1a Adjust Mobile Phase pH (e.g., pH > 6.5) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution1c Add Competing Base (e.g., Triethylamine) cause1->solution1c solution2 Increase Buffer Concentration cause2->solution2

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting start Peak Fronting Observed cause1 Column Overload start->cause1 cause2 Inappropriate Injection Solvent start->cause2 solution1 Reduce Sample Concentration or Injection Volume cause1->solution1 solution2 Use Weaker Sample Solvent (e.g., Initial Mobile Phase) cause2->solution2

Caption: Troubleshooting workflow for peak fronting.

Experimental_Workflow_Macrolide_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep_start Weigh Sample dissolve Dissolve in Solvent prep_start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing detect->process

Caption: General experimental workflow for macrolide analysis.

References

Optimization

Technical Support Center: Analysis of Pseudoerythromycin A Enol Ether by Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether. The info...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether. The information provided is designed to help optimize mass spectrometry parameters and resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the protonated molecule of Pseudoerythromycin A enol ether?

A1: Pseudoerythromycin A enol ether has a molecular weight of 715.9 g/mol .[1] In positive ion electrospray ionization (ESI) mode, it is expected to form a singly charged protonated molecule, [M+H]⁺. Therefore, you should look for a precursor ion with an m/z of approximately 716.9.

Q2: Which ionization mode is most suitable for analyzing Pseudoerythromycin A enol ether?

A2: Positive ion electrospray ionization (+ESI) is the recommended mode for analyzing macrolide antibiotics like Pseudoerythromycin A enol ether.[2][3][4][5] These compounds contain nitrogen atoms that are readily protonated, leading to strong signals.

Q3: I am observing low sensitivity for my Pseudoerythromycin A enol ether sample. What are the potential causes and solutions?

A3: Low sensitivity in LC-MS analysis can stem from several factors:

  • Suboptimal MS Source Parameters: The ion spray voltage, nebulizer gas flow, heater gas flow, and source temperature are critical for efficient ionization.[6] These parameters should be systematically optimized for your specific instrument and mobile phase composition.

  • Inappropriate Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For macrolides, using a low concentration of formic acid (e.g., 0.1%) in both the aqueous and organic mobile phases can improve protonation and signal intensity.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of Pseudoerythromycin A enol ether. Ensure your sample preparation method, such as solid-phase extraction (SPE), is effective at removing interfering substances.[3][7]

  • In-source Fragmentation: Macrolides can be thermally labile. High source temperatures may cause the molecule to fragment before it is detected, reducing the intensity of the precursor ion.[6] Consider lowering the source temperature as part of your optimization.

Q4: I am seeing multiple peaks in my chromatogram for a pure standard of Pseudoerythromycin A enol ether. What could be the reason?

A4: There are a few possibilities for observing multiple peaks:

  • Isomers: Although Pseudoerythromycin A enol ether is a specific degradation product, there might be other isomeric forms present.

  • In-source Degradation: As mentioned, high temperatures or harsh source conditions can lead to the degradation of the analyte within the ion source, creating different species that are then detected.

  • Adduct Formation: Besides the protonated molecule [M+H]⁺, you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if your mobile phase or glassware is contaminated with these salts. This will result in peaks at m/z values higher than the expected [M+H]⁺.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on the column.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Introduce a small amount of a competing base, like triethylamine, into your mobile phase to block the active silanol sites.

    • Column Choice: Ensure you are using a high-quality, end-capped C18 column suitable for the analysis of basic compounds.

    • Injection Solvent: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[6]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.

Issue 2: Inconsistent or No Signal
  • Potential Cause: Problems with the electrospray ionization process or instrument hardware.

  • Troubleshooting Steps:

    • Check for Clogs: A blocked nebulizer or transfer capillary can prevent the sample from reaching the mass spectrometer. Follow your instrument manufacturer's instructions for cleaning these components.[8]

    • Inspect the Spray: Visually inspect the electrospray needle if your instrument allows. An unstable or absent spray indicates a problem with the solvent flow, gas flow, or high voltage.[8]

    • Verify Instrument Calibration: Ensure your mass spectrometer is properly calibrated according to the manufacturer's recommendations.[8]

    • System Suitability Test: Inject a known standard to confirm that the LC-MS system is performing as expected.

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Analysis of Pseudoerythromycin A Enol Ether

This protocol provides a starting point for developing a robust analytical method. Optimization will be required for your specific instrumentation and sample matrix.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) and adjust as needed to achieve optimal separation from other components.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS followed by product ion scan (MS/MS) for qualitative analysis.

    • Precursor Ion: m/z 716.9 [M+H]⁺.

    • Product Ions: To be determined by performing a product ion scan on the precursor ion. Based on the fragmentation of similar macrolides, expect losses of the sugar moieties.[9][10]

    • Source Parameters: These are instrument-dependent and should be optimized. See the table below for typical starting ranges for macrolide analysis.[3]

Data Presentation

Table 1: Typical Starting Mass Spectrometry Parameters for Macrolide Analysis

ParameterTypical Value/Range
Ionization ModeElectrospray Positive Ion (+ESI)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature250 - 350 °C
Nebulizer Gas Flow (Nitrogen)80 - 100 L/h
Desolvation Gas Flow (Nitrogen)500 - 700 L/h
Collision GasArgon
Dwell Time (for MRM)0.1 - 0.2 s

Note: These are general ranges and should be optimized for your specific instrument and application.

Visualizations

experimental_workflow sample_prep Sample Preparation (e.g., SPE) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (+ESI) lc_separation->ionization ms_analysis MS Analysis (Precursor Ion Scan) ionization->ms_analysis msms_analysis MS/MS Analysis (Product Ion Scan) ms_analysis->msms_analysis Select Precursor (m/z 716.9) data_processing Data Processing (Quantification/Identification) msms_analysis->data_processing result Result data_processing->result

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_workflow start Low Signal Intensity? check_source Optimize Source Parameters? start->check_source Yes check_mobile_phase Adjust Mobile Phase Additives? check_source->check_mobile_phase No Improvement solution Signal Improved check_source->solution Yes check_sample_prep Improve Sample Cleanup? check_mobile_phase->check_sample_prep No Improvement check_mobile_phase->solution Yes check_temp Lower Source Temperature? check_sample_prep->check_temp No Improvement check_sample_prep->solution Yes check_temp->solution Yes no_improvement Consult Instrument Specialist check_temp->no_improvement No Improvement

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting

How to prevent the degradation of Pseudoerythromycin A enol ether standard solutions.

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Pseudoerythromycin A enol ether standard solutions. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Pseudoerythromycin A enol ether standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether and why is its stability critical?

Pseudoerythromycin A enol ether is a key degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2][3][4] It forms under neutral to weakly alkaline conditions through a complex internal rearrangement.[1][2][5] As an important analytical standard, its stability is paramount for accurately quantifying impurities and assessing the stability of Erythromycin A in pharmaceutical formulations.[1][2] Degradation of the standard solution can lead to inaccurate analytical results, impacting drug safety and efficacy assessments.

Q2: What are the primary factors that cause the degradation of Pseudoerythromycin A enol ether solutions?

The stability of macrolide antibiotics, including their derivatives, is significantly influenced by several factors:

  • pH: Erythromycin and its derivatives are known to degrade significantly under acidic and basic conditions.[6][7][8] The pH of the solution is a critical factor determining the rate of degradation.[5]

  • Solvent: The choice of solvent is crucial. While soluble in organic solvents like methanol (B129727), ethanol, DMF, and DMSO, prolonged storage in aqueous solutions, especially as part of a multi-class antibiotic mixture, can lead to instability.[1][2][9][10]

  • Temperature: Elevated temperatures can accelerate degradation.[11] Long-term storage should be at low temperatures.

  • Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents can cause degradation.[12]

Q3: What are the recommended storage conditions for Pseudoerythromycin A enol ether standard solutions?

To ensure the long-term stability of your standard solutions, adhere to the following storage conditions.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Form Store as a solid (dry powder) whenever possible.Most antibiotics are more stable as dry powders.[13]
Temperature Long-term: -20°C.[1][2][4][11][14] Short-term: 2-8°C.[14][15]Low temperatures slow down chemical degradation processes.
Solvent Prepare stock solutions in high-purity organic solvents like DMSO, DMF, ethanol, or methanol.[1][2][4]Minimizes hydrolysis and pH-related degradation common in aqueous solutions.
Working Solution Prepare fresh from stock for each experiment. If storing mixtures, be aware that macrolides can be unstable.[9][10][16]Avoids degradation that can occur over time, even at low temperatures.
Container Use tightly sealed, high-quality vials.Prevents solvent evaporation and contamination.
Light Exposure Store in the dark or use amber vials.Protects against potential photolytic degradation.
Q4: How can I determine if my standard solution has degraded?

Degradation can be identified through:

  • Visual Inspection: Check for any change in color or the appearance of precipitates.

  • Chromatographic Analysis: Use a stability-indicating HPLC method. Signs of degradation include:

    • A decrease in the peak area of Pseudoerythromycin A enol ether.

    • The appearance of new, unexpected peaks in the chromatogram.

    • A shift in the retention time of the main peak.

  • Mass Spectrometry (MS): LC-MS analysis can help in identifying degradation products by their mass-to-charge ratio, providing definitive evidence of degradation.[17]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Rapid loss of purity or concentration in the standard solution. 1. Improper Solvent: Use of aqueous buffers or low-purity solvents. 2. Incorrect pH: The solution may be too acidic or alkaline. 3. High Storage Temperature: Storing at room temperature or 4°C for extended periods.1. Dissolve the standard in high-purity DMSO, ethanol, or methanol.[1][2][4] 2. Avoid buffers unless pH stability is confirmed. Prepare working solutions fresh. 3. Aliquot stock solutions and store them at -20°C for long-term use.[2][4]
Inconsistent analytical results (e.g., poor peak shape, varying retention times). 1. Partial Degradation: The standard may be partially degraded, leading to multiple related compounds. 2. Solvent Evaporation: Improperly sealed vials leading to a change in concentration. 3. Repeated Freeze-Thaw Cycles: Degradation caused by repeatedly freezing and thawing the stock solution.1. Prepare a fresh standard solution from a solid reference standard. 2. Use high-quality vials with secure caps. 3. Prepare multiple small-volume aliquots from the stock solution to avoid freeze-thaw cycles.
Appearance of extraneous peaks in the chromatogram. Chemical Degradation: The standard has broken down into other compounds.1. Confirm the identity of the new peaks using LC-MS if possible.[17] 2. Discard the degraded solution and prepare a fresh one following the recommended protocols. 3. Review the entire preparation and storage procedure to identify the source of the degradation.

Visualizations

Degradation and Formation Pathway

The following diagram illustrates the chemical relationship between Erythromycin A and Pseudoerythromycin A enol ether. Erythromycin A can undergo intramolecular degradation, especially in acidic conditions, to form inactive products, while under neutral to alkaline conditions, it can rearrange to form Pseudoerythromycin A enol ether.[2][5]

cluster_0 Degradation & Formation Pathways EryA Erythromycin A EnolEther Pseudoerythromycin A Enol Ether EryA->EnolEther  Neutral to Weakly Alkaline  Conditions  (Intramolecular Rearrangement) Anhydro Anhydroerythromycin A (Inactive Product) EryA->Anhydro  Acidic Conditions (pH < 7)  (Intramolecular Dehydration)

Figure 1: Relationship between Erythromycin A and its key derivatives.
Troubleshooting Workflow for Standard Degradation

Use this workflow to diagnose and resolve issues with your standard solutions.

cluster_1 Troubleshooting Workflow Start Inconsistent Results or Suspected Degradation CheckStorage Step 1: Verify Storage Conditions Start->CheckStorage CheckSolvent Step 2: Evaluate Solvent Choice CheckStorage->CheckSolvent  Temp/Light OK? CheckPrep Step 3: Review Preparation Protocol CheckSolvent->CheckPrep  Solvent OK? PrepareNew Step 4: Prepare Fresh Standard Solution CheckPrep->PrepareNew  Protocol OK? Result Problem Resolved PrepareNew->Result

Figure 2: A logical workflow for troubleshooting standard solution stability.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for a stability-indicating method to monitor Pseudoerythromycin A enol ether and related substances. This method is adapted from established methods for erythromycin and its impurities.[6][7][8]

  • Chromatographic System:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[6][7]

    • Column Temperature: 35-65°C (optimization may be required).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 215 nm.[6][7]

    • Injection Volume: 10-20 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer solution (e.g., 0.2 M ammonium (B1175870) phosphate (B84403) buffer, pH adjusted to 6.5-7.0) or a dilute ammonium hydroxide (B78521) solution (e.g., 0.4% in water).[6][7] The use of a slightly alkaline mobile phase can improve peak shape and stability on-column.

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

    • Gradient Elution: A typical gradient might run from 30% B to 70% B over 20-30 minutes to ensure separation of the main compound from potential degradants.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Pseudoerythromycin A enol ether reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate briefly if necessary.

    • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase or a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the working standard solution.

    • Record the chromatogram and integrate the peak for Pseudoerythromycin A enol ether.

    • To assess stability, analyze the solution at initial preparation (T=0) and then after storing it under specific conditions (e.g., 24 hours at room temperature) and compare the peak areas. A significant decrease (>2%) in the main peak area or the appearance of new impurity peaks indicates degradation.

Protocol: Forced Degradation Study

To confirm that the analytical method is stability-indicating, perform forced degradation studies on the parent compound, Erythromycin A, to generate the Pseudoerythromycin A enol ether and other degradants.[8][17]

  • Acid Degradation: Dissolve Erythromycin A in a solution of 0.1N HCl and store at room temperature for several hours.[17][18] Neutralize a sample with 0.1N NaOH before injection.

  • Base Degradation: Dissolve Erythromycin A in a solution of 0.1N NaOH and store at room temperature.[18] Neutralize a sample with 0.1N HCl before injection. This condition is expected to generate Pseudoerythromycin A enol ether.

  • Oxidative Degradation: Treat an Erythromycin A solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.[18]

  • Analysis: Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Erythromycin A peak and from each other.[6][7]

References

Optimization

Safety data sheet and handling precautions for Pseudoerythromycin A enol ether.

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether (CAS: 105882-69-7). Below you will find safety dat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether (CAS: 105882-69-7). Below you will find safety data, handling precautions, troubleshooting guides, and detailed experimental protocols.

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for Pseudoerythromycin A enol ether. Always consult the full Safety Data Sheet from your supplier before use.

Identifier Information
Product Name Pseudoerythromycin A enol ether
Synonyms LY267108
CAS Number 105882-69-7[1][2]
Molecular Formula C₃₇H₆₅NO₁₂[2][3]
Molecular Weight 715.9 g/mol [3][4]

GHS Hazard Classification [1]

Classification Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

GHS Label Elements [1]

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Handling Precautions and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring user safety.

Aspect Precaution
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
Personal Protective Equipment (PPE) Wear protective gloves, lab coat, and safety glasses with side shields or goggles.[1] Use a NIOSH-approved dust mask if handling powder.
Hygiene Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Spill Response Absorb spills with an inert material (e.g., diatomite).[1] Decontaminate surfaces with alcohol.[1] Avoid generating dust.[5]
Storage Conditions Store in a tightly sealed container in a cool, well-ventilated area.[1] Recommended storage temperature is -20°C.[1][6] Keep away from direct sunlight and sources of ignition.[1]
Stability The compound has a limited shelf life; check the expiration date on the label. It is a degradation product of erythromycin (B1671065), formed under neutral to weakly alkaline conditions.[7]

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: My Pseudoerythromycin A enol ether is not dissolving. What should I do?

A1: Pseudoerythromycin A enol ether is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol (B129727).[3][7][8] It is only slightly soluble in methanol and chloroform.[6] If you experience solubility issues, try the following:

  • Ensure you are using an appropriate solvent. DMSO is a common choice for creating stock solutions.

  • Gently warm the solution or sonicate for a brief period to aid dissolution.

  • For in vivo studies or cell culture, prepare a high-concentration stock in a solvent like DMSO and then dilute it into your aqueous medium. Be aware that high concentrations of organic solvents can be toxic to cells.

Q2: I am seeing unexpected results or a loss of activity. Could the compound be degrading?

A2: Yes, degradation is possible. Pseudoerythromycin A enol ether is a degradation product of erythromycin and its stability can be a concern.[3][7]

  • Storage: Confirm that the compound has been stored correctly at -20°C in a tightly sealed container, protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.

  • Working Solutions: Prepare fresh working solutions for each experiment. The compound's stability in aqueous buffers, especially at neutral or alkaline pH, may be limited.[7]

  • Purity: Verify the purity of your compound lot using the Certificate of Analysis (CoA). Purity is typically ≥90-98% by HPLC.[9]

Q3: Can I use this compound as an antibiotic?

A3: No. Pseudoerythromycin A enol ether is a degradation product of erythromycin and is considered to be devoid of antibiotic activity.[7] Its primary uses are as an analytical standard for erythromycin stability studies and for its ability to promote monocyte differentiation into macrophages.[3][7][9]

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common experimental problems.

G Diagram 1: Troubleshooting Workflow start Problem Encountered (e.g., inconsistent results, no effect) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Was the compound stored correctly? (-20°C, sealed, dark) check_solubility->check_storage Yes solubility_issue Action: Use recommended solvent (DMSO, DMF). Consider sonication. check_solubility->solubility_issue No check_prep Was the stock solution prepared correctly? check_storage->check_prep Yes storage_issue Action: Use a fresh vial/lot. Aliquot new stock to avoid freeze-thaw. check_storage->storage_issue No check_purity Is the compound purity confirmed? check_prep->check_purity Yes prep_issue Action: Recalculate and prepare fresh stock solution. check_prep->prep_issue No purity_issue Action: Obtain Certificate of Analysis. Consider ordering a new lot. check_purity->purity_issue No end Re-run Experiment check_purity->end Yes solubility_issue->end storage_issue->end prep_issue->end purity_issue->end

Diagram 1: A step-by-step guide for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Induction of Macrophage Differentiation from Human Monocytes

This protocol describes how to use Pseudoerythromycin A enol ether to promote the differentiation of primary human monocytes into macrophages, based on its known activity at 10 µM.[3]

Materials:

  • Isolated primary human CD14+ monocytes

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Pseudoerythromycin A enol ether (powder)

  • DMSO (cell culture grade)

  • T25 or T75 cell culture flasks or multi-well plates

Methodology:

  • Prepare Complete Medium: Prepare RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[2] Warm to 37°C.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Pseudoerythromycin A enol ether in DMSO. For example, dissolve 7.16 mg of the compound in 1 mL of DMSO. Store unused stock in single-use aliquots at -20°C.

  • Cell Seeding: Seed the isolated CD14+ monocytes at a density of 1 x 10⁶ cells/mL in a culture vessel (e.g., 24-well plate).[2]

  • Induce Differentiation:

    • Add the Pseudoerythromycin A enol ether stock solution to the complete medium to achieve a final concentration of 10 µM. (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

    • Also, prepare a vehicle control culture by adding an equivalent volume of DMSO without the compound.

  • Incubation: Incubate the cells for 6-7 days at 37°C in a 5% CO₂ incubator.[1]

  • Media Replenishment: After 3-4 days, carefully aspirate half of the medium and replace it with fresh complete medium containing 10 µM Pseudoerythromycin A enol ether.

  • Assessment: After the incubation period, assess macrophage differentiation. Differentiated macrophages will be adherent and exhibit morphological changes (e.g., larger, more spread-out appearance). Further validation can be done via flow cytometry for macrophage-specific markers (e.g., CD68, CD80).

G Diagram 2: Monocyte Differentiation Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_media Prepare Complete RPMI 1640 Medium add_compound Add Compound to Medium (Final Conc: 10 µM) prep_media->add_compound prep_stock Prepare 10 mM Stock of Compound in DMSO prep_stock->add_compound seed_cells Seed CD14+ Monocytes (1x10^6 cells/mL) seed_cells->add_compound incubate Incubate at 37°C, 5% CO2 for 6-7 Days add_compound->incubate replenish Replenish Media at Day 3-4 incubate->replenish assess_morphology Assess Morphology (Adherence, Spreading) incubate->assess_morphology replenish->incubate assess_markers Validate with Markers (e.g., CD68 via Flow Cytometry) assess_morphology->assess_markers

Diagram 2: Experimental workflow for monocyte to macrophage differentiation.

Protocol 2: Erythromycin Stability Assay using HPLC

This protocol outlines a general procedure for assessing the stability of an erythromycin formulation, using Pseudoerythromycin A enol ether as an analytical reference standard for a known degradant.

Materials:

  • Erythromycin sample for stability testing

  • Pseudoerythromycin A enol ether (analytical standard grade)

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium phosphate)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Mobile Phase: Prepare the mobile phase as required for macrolide analysis. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a specific pH (e.g., pH 6.2-6.5).

  • Prepare Standard Solution:

    • Accurately weigh a small amount of Pseudoerythromycin A enol ether and dissolve it in the mobile phase or methanol to create a stock solution of known concentration (e.g., 0.1 mg/mL).

    • Prepare a series of dilutions from the stock to create a standard curve.

  • Prepare Sample Solution:

    • Dissolve the erythromycin formulation to be tested in the mobile phase to achieve a suitable concentration for HPLC analysis.

    • Subject the erythromycin solution to stress conditions (e.g., heat, light, acid/base exposure) according to your stability study design. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Set the HPLC system parameters (flow rate, column temperature, UV detection wavelength - e.g., 210 nm).

    • Inject the standard solutions to generate a calibration curve for Pseudoerythromycin A enol ether.

    • Inject the stressed erythromycin samples from each time point.

  • Data Analysis:

    • Identify the peak corresponding to Pseudoerythromycin A enol ether in the sample chromatograms by comparing its retention time to that of the standard.

    • Quantify the amount of Pseudoerythromycin A enol ether formed in your samples at each time point using the standard curve.

    • Plot the concentration of the degradant versus time to determine the degradation kinetics of erythromycin under the tested conditions.

G Diagram 3: HPLC Stability Assay Workflow cluster_prep Preparation Phase cluster_stress Stress & Sampling cluster_analysis Analysis Phase start Start: Stability Study prep_mobile Prepare HPLC Mobile Phase start->prep_mobile prep_standard Prepare Standard Solution (Pseudoerythromycin A enol ether) start->prep_standard prep_sample Prepare Erythromycin Sample Solution start->prep_sample hplc_run Run Samples & Standards on HPLC System prep_mobile->hplc_run prep_standard->hplc_run stress Apply Stress Conditions (Heat, Light, pH) prep_sample->stress sample Collect Samples at Time Points (T0, T1, T2...) stress->sample sample->hplc_run quantify Identify & Quantify Degradant Using Standard Curve hplc_run->quantify analyze Analyze Degradation Kinetics quantify->analyze end End: Report Results analyze->end

Diagram 3: Workflow for assessing erythromycin stability using HPLC.

References

Troubleshooting

Technical Support Center: Understanding Erythromycin Degradation in Alkaline Conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of erythromycin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of erythromycin (B1671065) in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of erythromycin in alkaline conditions?

A1: In weakly alkaline solutions (pH 7.0-9.0), the primary degradation pathway of erythromycin A involves the hydroxide (B78521) ion-catalyzed hydrolysis of the lactonyl ester bond within the macrolide ring. This is followed by a C13 → C11 translactonization and an internal dehydration reaction, ultimately forming pseudoerythromycin A enol ether.[1] This degradation follows pseudo-first-order kinetics.[1]

Q2: What are the main degradation products of erythromycin in an alkaline solution?

A2: The principal degradation product formed under weakly alkaline conditions is pseudoerythromycin A enol ether.[1] Under stronger alkaline conditions, further hydrolysis and rearrangement can occur, but pseudoerythromycin A enol ether is the key initial product to monitor.

Q3: How does pH affect the stability of erythromycin?

A3: The pH of the solution is a critical factor in the stability of erythromycin.[1] While it is notoriously unstable in acidic conditions, it also degrades in alkaline environments. The rate of degradation increases as the pH becomes more alkaline.

Q4: What analytical techniques are suitable for monitoring erythromycin degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method for monitoring the degradation of erythromycin and quantifying its degradation products.[2][3] A stability-indicating HPLC method can separate the intact erythromycin from its various degradation products.[2][4]

Troubleshooting Guides

Experimental Setup & Execution
Problem Possible Cause Recommended Solution
Inconsistent degradation rates between experiments. Fluctuation in pH of the buffer solution.Prepare fresh buffer for each experiment and verify the pH with a calibrated pH meter immediately before use. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
Temperature variations.Use a temperature-controlled water bath or incubator to maintain a constant temperature for the duration of the degradation study.
Inaccurate initial concentration of erythromycin.Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and determine its exact concentration by UV spectrophotometry before diluting it in the alkaline buffer.
Precipitation of erythromycin in the reaction mixture. Erythromycin solubility is exceeded at the experimental pH.Lower the initial concentration of erythromycin. Ensure complete dissolution in an organic solvent before adding it to the alkaline buffer.
HPLC Analysis
Problem Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) for erythromycin or its degradation products. Inappropriate mobile phase pH.Adjust the mobile phase pH. For basic compounds like erythromycin, a higher pH (around 9-11) can improve peak shape. Ensure your HPLC column is stable at the chosen pH.
Column overload.Dilute the sample before injection.
Column contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column.
Inconsistent retention times. Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature changes.Use a column oven to maintain a constant column temperature.
Ghost peaks appearing in the chromatogram. Contamination in the injector or sample solvent.Clean the injector and use fresh, high-purity solvents for sample preparation.
Carryover from a previous injection.Run a blank injection of the mobile phase to check for carryover. If present, implement a needle wash step in your autosampler method.

Data Presentation

Table 1: Pseudo-first-order Rate Constants (k_obs) for Erythromycin A Degradation in Tris-HCl Buffer at 37°C

pHk_obs (x 10^-3 min^-1)Half-life (t_1/2) (min)
7.01.2577.6
8.04.5154.0
9.015.843.9

Data derived from the study by Kim et al. (2004). Half-life was calculated using the formula t_1/2 = 0.693 / k_obs.

Experimental Protocols

Protocol 1: Kinetic Study of Erythromycin Degradation in Alkaline Conditions
  • Preparation of Alkaline Buffer: Prepare a series of Tris-HCl buffers (0.1 M) at the desired pH values (e.g., 7.0, 8.0, 9.0) by adjusting the pH with HCl or NaOH.

  • Preparation of Erythromycin Stock Solution: Accurately weigh and dissolve erythromycin A in a minimal amount of methanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiation of Degradation:

    • Pre-warm the alkaline buffer solutions to the desired temperature (e.g., 37°C) in a temperature-controlled water bath.

    • To initiate the degradation, add a small aliquot of the erythromycin stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of methanol is low (e.g., <1%) to minimize its effect on the reaction.

  • Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of the Reaction: Immediately neutralize the collected sample by adding a small volume of an acidic solution (e.g., 1 M HCl) to stop further degradation. Store the quenched samples at a low temperature (e.g., 4°C) until HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for Erythromycin and its Alkaline Degradation Products
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate (B84403) buffer) is a typical mobile phase. The pH of the buffer should be adjusted to achieve optimal separation (e.g., pH 7.0 or higher). A gradient elution may be necessary to resolve all components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Erythromycin and its degradation products can be monitored at approximately 215 nm.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) using a column oven for reproducible results.

  • Sample Preparation: Dilute the quenched samples from the degradation study with the mobile phase to an appropriate concentration for HPLC analysis.

  • Standard Preparation: Prepare a series of standard solutions of erythromycin A and, if available, its degradation products (e.g., pseudoerythromycin A enol ether) in the mobile phase to create a calibration curve for quantification.

  • Injection Volume: A typical injection volume is 20 µL.

  • Data Analysis: Integrate the peak areas of erythromycin A and its degradation products at each time point. Plot the natural logarithm of the erythromycin A concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Mandatory Visualizations

Erythromycin_Degradation_Pathway Erythromycin_A Erythromycin A Hydrolysis Lactone Ring Hydrolysis Erythromycin_A->Hydrolysis OH- Intermediate Ring-Opened Intermediate Hydrolysis->Intermediate Translactonization C13 -> C11 Translactonization Intermediate->Translactonization Dehydration Internal Dehydration Translactonization->Dehydration Pseudoerythromycin Pseudoerythromycin A enol ether Dehydration->Pseudoerythromycin

Caption: Alkaline degradation pathway of Erythromycin A.

Experimental_Workflow cluster_prep Preparation cluster_degradation Degradation Experiment cluster_analysis Analysis Buffer_Prep Prepare Alkaline Buffer (pH 7-9) Initiate Initiate Degradation (Mix Erythromycin & Buffer) Buffer_Prep->Initiate Ery_Stock_Prep Prepare Erythromycin Stock Solution Ery_Stock_Prep->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (Acidification) Sample->Quench HPLC_Analysis Analyze Samples by HPLC Quench->HPLC_Analysis Data_Analysis Calculate Rate Constants and Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for studying erythromycin degradation.

References

Optimization

Co-elution issues with erythromycin E and other impurities.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues with erythromycin (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues with erythromycin (B1671065) E and other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of erythromycin that can cause co-elution problems?

A1: Erythromycin is a macrolide antibiotic that can have several related substances and degradation products. Common impurities include Erythromycin B, C, D, F, H, I, M, N-demethylerythromycin A, anhydroerythromycin A, and Erythromycin A enol ether (also known as Erythromycin E).[1][2][3][4][5][6] The structural similarity of these compounds can lead to challenges in achieving complete chromatographic separation, resulting in co-elution.

Q2: We are observing a peak co-eluting with Erythromycin E. What could it be?

A2: A known issue with some standard liquid chromatography (LC) methods, including a method described in the European Pharmacopoeia, is the co-elution of an unknown degradation product with Erythromycin E.[7] This is particularly prevalent in stability studies or when analyzing samples that have been subjected to stress conditions. Forced degradation studies under acidic, basic, and oxidative conditions can generate various degradation products that may potentially co-elute with known impurities.[1][8]

Q3: Can mass spectrometry (MS) help resolve co-elution issues?

A3: Yes, mass spectrometry is a powerful tool for dealing with co-elution.[9] While UV detection relies on chromatographic separation to distinguish between compounds, MS detection can differentiate co-eluting species based on their different mass-to-charge ratios (m/z).[9] This allows for the putative identification and quantification of impurities even when they are not fully resolved chromatographically.[9]

Q4: What are the critical parameters to optimize in an HPLC method to resolve Erythromycin E from other impurities?

A4: To achieve better separation, several HPLC parameters can be optimized:

  • Column Chemistry: C8 and C18 silica-based reversed-phase columns are commonly used.[3] The choice of a specific column can significantly impact selectivity.

  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is a critical factor.[3][7]

  • pH of the Mobile Phase: The pH of the buffer can alter the ionization state of erythromycin and its impurities, thereby affecting their retention and separation.[3]

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[3]

Troubleshooting Guides

Issue: Poor resolution between Erythromycin A and Erythromycin E.

This guide provides a systematic approach to improving the separation between Erythromycin A and Erythromycin E.

Troubleshooting Workflow

start Start: Poor Resolution (Erythromycin A & E) check_column 1. Verify Column Performance start->check_column adjust_mobile_phase 2. Adjust Mobile Phase Composition check_column->adjust_mobile_phase Column OK optimize_ph 3. Optimize Mobile Phase pH adjust_mobile_phase->optimize_ph Resolution Not Improved end End: Resolution Achieved adjust_mobile_phase->end Improved modify_gradient 4. Modify Gradient Profile optimize_ph->modify_gradient Resolution Not Improved optimize_ph->end Improved change_column 5. Evaluate Alternative Column Chemistry modify_gradient->change_column Resolution Not Improved modify_gradient->end Improved change_column->end Improved

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Guide:

  • Verify Column Performance:

    • Action: Check the column's efficiency, peak shape, and back pressure. An old or contaminated column can lead to poor performance.

    • Tip: Flush the column with a strong solvent or replace it if necessary. The history of a column can play a major role in separation quality.[3]

  • Adjust Mobile Phase Composition:

    • Action: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.

    • Tip: A small change in the organic-to-aqueous ratio can significantly impact the resolution of closely eluting compounds.

  • Optimize Mobile Phase pH:

    • Action: Adjust the pH of the aqueous buffer. Erythromycin and its impurities are sensitive to pH changes.

    • Tip: A study suggests that a pH of 6.5 can be effective for separating erythromycin and its related substances.[3]

  • Modify Gradient Profile:

    • Action: If using a gradient method, adjust the slope of the gradient, especially around the elution time of the critical pair.

    • Tip: A shallower gradient can often improve the resolution of closely eluting peaks.

  • Evaluate Alternative Column Chemistry:

    • Action: If the above steps do not provide satisfactory resolution, consider using a column with a different stationary phase (e.g., a different C18 phase or a cyano-propyl column).

    • Tip: Different column chemistries offer different selectivities, which can be key to separating challenging compounds.[7]

Experimental Protocols

Below are detailed experimental protocols from published methods for the separation of erythromycin and its impurities.

Protocol 1: RP-HPLC Method for Erythromycin and Related Substances

This method is designed for the separation of erythromycin from its known related substances.[3]

ParameterValue
Column C8 or C18 silica-based reversed-phase
Mobile Phase Acetonitrile (25-40%, v/v), 0.2 M ammonium (B1175870) phosphate (B84403) buffer pH 6.5 (5%, v/v), 0.2 M tetramethylammonium (B1211777) phosphate (20%, v/v), and water
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detection UV at 215 nm

Protocol 2: Stability-Indicating HPLC Method

This method was developed for the separation and analysis of organic impurities in erythromycin stearate (B1226849) tablets.[1]

ParameterValue
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 0.4% ammonium hydroxide (B78521) in waterB: Methanol(Delivered in a gradient mode)
Detection UV at 215 nm

Forced Degradation Experimental Workflow

Forced degradation studies are crucial to identify potential degradation products that might co-elute with erythromycin or its known impurities.[8]

cluster_stress Stress Conditions acid Acid Degradation (e.g., HCl) analysis HPLC/UPLC-UV/MS Analysis acid->analysis base Base Degradation (e.g., NaOH) base->analysis oxidative Oxidative Degradation (e.g., H2O2) oxidative->analysis thermal Thermal Degradation (Heat) thermal->analysis photolytic Photolytic Degradation (UV/Vis Light) photolytic->analysis sample Erythromycin Sample sample->acid sample->base sample->oxidative sample->thermal sample->photolytic results Identify Degradation Products & Assess Co-elution analysis->results

Caption: Forced degradation study workflow.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from a stability-indicating HPLC method for erythromycin and its impurities.[1][10]

CompoundRetention Time (min) - Representative
Erythromycin A~15-20
Erythromycin BVaries, often elutes before Erythromycin A
Erythromycin CVaries, often elutes before Erythromycin A
Erythromycin E (Erythromycin A enol ether)Varies, can be a critical pair with other impurities
Anhydroerythromycin AVaries, a common degradation product

Note: Retention times are highly method-dependent and are provided for illustrative purposes only.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating an HPLC Method for Erythromycin and Its Impurities

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of erythromycin (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of erythromycin (B1671065) and its related substances. The information presented is essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of erythromycin formulations. This document outlines detailed experimental protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and presents supporting data to facilitate an objective comparison.

Method Comparison

Two distinct HPLC methods are evaluated. Method A represents a modern, stability-indicating gradient method, while Method B is a more traditional isocratic approach. The key chromatographic conditions for each are detailed below.

Table 1: HPLC Method Parameters

ParameterMethod A: Proposed Gradient MethodMethod B: Alternative Isocratic Method
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[1]Agilent Zorbax Extend-C18 (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[1]0.02 M Dibasic Potassium Phosphate Buffer (pH 9.0)[3]
Mobile Phase B Methanol[1]Acetonitrile[3]
Gradient/Isocratic Gradient[1]Isocratic (60:40 Buffer:Acetonitrile)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]
Detection Wavelength 215 nm[1]205 nm[3]
Column Temperature 65°C[4]50°C[2]
Injection Volume 10 µL20 µL

Validation Data Summary

The following tables summarize the validation parameters for both HPLC methods, providing a clear comparison of their performance characteristics.

Table 2: System Suitability

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor (Erythromycin A) 1.11.4≤ 2.0
Theoretical Plates (Erythromycin A) > 5000> 3000≥ 2000
Resolution (Erythromycin A and B) > 2.0> 1.5≥ 1.5

Table 3: Method Validation Parameters

Validation ParameterMethod AMethod BICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1005 - 150-
Accuracy (% Recovery) 99.5 - 100.8%98.2 - 101.5%98.0 - 102.0%
Precision (% RSD - Repeatability) < 1.0%< 1.5%≤ 2.0%
Precision (% RSD - Intermediate) < 1.5%< 2.0%≤ 2.0%
LOD (µg/mL) 0.31.5-
LOQ (µg/mL) 1.05.0-
Specificity/Stability-Indicating YesPartialPeak purity > 0.99

Experimental Workflows and Degradation Pathways

To visually represent the logical flow of the validation process and the chemical transformations of erythromycin under stress conditions, the following diagrams are provided.

G HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Analysis & Reporting A Define Analytical Method Parameters B System Suitability Testing A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Data Analysis H->I J Validation Report I->J

Caption: Workflow for HPLC method validation.

G Erythromycin Degradation Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions ErythromycinA Erythromycin A AnhydroerythromycinA Anhydroerythromycin A ErythromycinA->AnhydroerythromycinA HCl ErythromycinAEnolEther Erythromycin A Enol Ether ErythromycinA->ErythromycinAEnolEther HCl PseudoerythromycinAEnolEther Pseudoerythromycin A Enol Ether ErythromycinA->PseudoerythromycinAEnolEther NaOH N_demethylerythromycinA N-demethylerythromycin A ErythromycinA->N_demethylerythromycinA H2O2

Caption: Degradation of Erythromycin.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed.

  • Acid Degradation: Dissolve 50 mg of erythromycin in 50 mL of methanol. Add 10 mL of 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Degradation: Dissolve 50 mg of erythromycin in 50 mL of methanol. Add 10 mL of 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve 50 mg of erythromycin in 50 mL of methanol. Add 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Place 50 mg of solid erythromycin in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose 50 mg of solid erythromycin to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed sample, using the HPLC method. The method is considered specific if the degradation products are well-resolved from the main erythromycin peak and from each other, and the peak purity of erythromycin exceeds 0.99.

Linearity and Range
  • Stock Solution: Prepare a stock solution of erythromycin reference standard at a concentration of 1 mg/mL in methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is ≥ 0.995.

Accuracy

Accuracy is determined by a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Sample Preparation: Spike a placebo mixture with known amounts of erythromycin reference standard at the three concentration levels. Prepare three samples at each level.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Evaluation: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay Precision): Prepare six identical samples of erythromycin at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. Compare the results from both studies. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines.

  • S = the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluation: The system suitability parameters should remain within the acceptance criteria.

This comprehensive guide provides the necessary information for the selection and validation of a suitable HPLC method for the analysis of erythromycin and its impurities, ensuring the quality and stability of pharmaceutical products.

References

Comparative

A Comparative Analysis of the Biological Effects of Pseudoerythromycin A Enol Ether and Erythromycin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological effects of Pseudoerythromycin A enol ether and its parent compound, Erythromycin (B1671065)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Pseudoerythromycin A enol ether and its parent compound, Erythromycin (B1671065). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct profiles of these two macrolide compounds.

Overview

Erythromycin is a well-established macrolide antibiotic with a broad spectrum of activity against various bacteria. It is also known for its prokinetic and anti-inflammatory properties. Pseudoerythromycin A enol ether is a degradation product of erythromycin, formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] While structurally related, their biological activities differ significantly. This guide will delve into a detailed comparison of their antibacterial, prokinetic, immunomodulatory, and toxicological profiles.

Antibacterial Activity

A primary differentiator between the two compounds is their efficacy against bacteria.

Erythromycin is a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translocation of peptides, thereby halting bacterial growth. It is effective against a range of Gram-positive and some Gram-negative bacteria.

Pseudoerythromycin A enol ether , in stark contrast, is reported to be devoid of significant antibacterial activity.[1][2][3] This lack of antimicrobial action is a critical consideration in its potential therapeutic applications, distinguishing it from its parent compound.

Prokinetic Effects on the Lower Esophageal Sphincter

Both compounds have been investigated for their effects on gastrointestinal motility, specifically on the lower esophageal sphincter (LES).

Erythromycin is known to be a motilin receptor agonist, which contributes to its prokinetic effects.[4][5] It has been shown to significantly increase LES pressure in healthy subjects and patients with gastroesophageal reflux disease (GERD).[4][5][6]

Pseudoerythromycin A enol ether also demonstrates prokinetic activity by increasing LES pressure. A study in a feline model showed that it significantly increased LES pressure, suggesting a potential therapeutic role in conditions characterized by reduced LES tone, such as GERD.[2][7][8]

Comparative Data: Effect on Lower Esophageal Sphincter Pressure
CompoundSpeciesDosageBaseline LES Pressure (mean ± SEM)Post-infusion LES Pressure (mean ± SEM)Percentage IncreaseReference
ErythromycinHuman (GERD patients)500 mg (intravenous)13.9 ± 2.9 mm Hg28.9 ± 3.6 mm Hg~108%[4]
ErythromycinHuman (healthy)500 mg (intravenous)21.1 ± 2.6 mm Hg37.5 ± 3.8 mm Hg~78%[5]
Pseudoerythromycin A enol etherCat1.0 mg/kg (intravenous)~15 mm Hg (estimated from graph)~30 mm Hg (estimated from graph)~100%[8]

Immunomodulatory and Anti-inflammatory Effects

Beyond their antimicrobial and prokinetic activities, both molecules have been noted for their influence on the immune system.

Erythromycin possesses well-documented anti-inflammatory and immunomodulatory properties.[1][8][9] It can suppress the production of pro-inflammatory cytokines and has been shown to promote the differentiation of monocytes into macrophages.[10][11] This effect is thought to contribute to its therapeutic benefits in certain chronic inflammatory conditions.

Pseudoerythromycin A enol ether has also been reported to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[12] While direct comparative studies on its anti-inflammatory potency are limited, a patent for novel pseudoerythromycin derivatives suggests that this class of compounds may have reduced antibacterial activity but enhanced anti-inflammatory effects.

Experimental Data: Monocyte to Macrophage Differentiation
CompoundConcentrationEffectReference
Erythromycin1-100 µg/mlSignificantly increased the number of adherent monocyte-derived macrophages.[10]
Pseudoerythromycin A enol ether10 µMPromotes monocyte differentiation into macrophages.[12]

Toxicity and Adverse Effects

The safety profiles of Erythromycin and its degradation products are a crucial aspect of their comparative analysis.

Erythromycin is associated with a range of adverse effects, including gastrointestinal disturbances (nausea, vomiting, diarrhea), QT prolongation, and hepatotoxicity.[8][13] The estolate salt of erythromycin, in particular, has been linked to a higher incidence of cholestatic hepatitis.[14]

Pseudoerythromycin A enol ether has limited available toxicity data. However, the safety data sheet for the related compound, Erythromycin A enol ether, indicates that it is harmful if swallowed.[6] Studies on the photodegradation products of erythromycin suggest that while the acute toxicity to microalgae may be low, chronic exposure could lead to growth inhibition.[14] Further research is needed to fully characterize the toxicity profile of Pseudoerythromycin A enol ether.

Experimental Protocols

Measurement of Lower Esophageal Sphincter (LES) Pressure in a Feline Model (Adapted from Greenwood et al., 1994)

This protocol describes the methodology for assessing the effect of Pseudoerythromycin A enol ether on LES pressure in cats.

LES_Pressure_Protocol cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_induction Induction of Low LES Pressure (Optional) animal_prep Anesthetize cat (e.g., ketamine) catheter_insertion Insert Dent sleeve catheter for LES pressure recording animal_prep->catheter_insertion baseline Record baseline LES pressure animal_prep->baseline drug_admin Administer Pseudoerythromycin A enol ether (e.g., 1.0 mg/kg IV) baseline->drug_admin post_drug_measurement Continuously record LES pressure post-administration drug_admin->post_drug_measurement data_analysis Analyze changes in LES pressure from baseline post_drug_measurement->data_analysis hcl_perfusion Perfuse distal esophagus with HCl (0.1 N for 3 days) isoproterenol_admin Administer isoproterenol (B85558) (3.0 µg/kg IV)

Caption: Workflow for measuring LES pressure in a feline model.

In Vitro Monocyte to Macrophage Differentiation Assay

This protocol outlines a general procedure for evaluating the effect of macrolides on the differentiation of monocytes.

Monocyte_Differentiation_Protocol cluster_cell_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis isolate_pbmc Isolate PBMCs from buffy coat isolate_monocytes Isolate monocytes by adherence or magnetic beads isolate_pbmc->isolate_monocytes seed_cells Seed monocytes in culture plates isolate_monocytes->seed_cells add_compounds Add Erythromycin or Pseudoerythromycin A enol ether at desired concentrations seed_cells->add_compounds incubate Incubate for several days (e.g., 7 days) add_compounds->incubate count_macrophages Count adherent monocyte-derived macrophages incubate->count_macrophages analyze_markers Analyze macrophage-specific surface markers (e.g., CD71) by flow cytometry count_macrophages->analyze_markers

Caption: General workflow for monocyte to macrophage differentiation assay.

Signaling Pathways

Erythromycin's Mechanism of Action

Erythromycin's primary antibacterial effect is mediated through the inhibition of protein synthesis in bacteria.

Erythromycin_MOA Erythromycin Erythromycin Ribosome Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Erythromycin's antibacterial mechanism of action.

Conclusion

References

Validation

A Comparative Guide: Pseudoerythromycin A Enol Ether vs. Pseudoerythromycin A Hemiketal

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Pseudoerythromycin A enol ether and Pseudoerythromycin A hemiketal, two key degradation products of the macroli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pseudoerythromycin A enol ether and Pseudoerythromycin A hemiketal, two key degradation products of the macrolide antibiotic Erythromycin (B1671065) A. Understanding the distinct characteristics of these molecules is crucial for stability studies, formulation development, and impurity profiling in the pharmaceutical industry.

Introduction

Erythromycin A, a widely used antibiotic, is susceptible to degradation, particularly in acidic and neutral to alkaline conditions. This degradation leads to the formation of several related substances, including Pseudoerythromycin A enol ether and Pseudoerythromycin A hemiketal. These compounds are not only indicators of product stability but may also possess their own biological activities and toxicological profiles. This guide aims to delineate the differences between the enol ether and hemiketal forms through a review of their chemical properties, stability, and biological activities, supported by experimental data and protocols.

Chemical Properties

Both Pseudoerythromycin A enol ether and Pseudoerythromycin A hemiketal are isomers of Erythromycin A, formed through intramolecular rearrangements.

PropertyPseudoerythromycin A Enol EtherPseudoerythromycin A Hemiketal
CAS Number 105882-69-7[1]105900-46-7[2][3][4]
Molecular Formula C37H65NO12[1]C37H67NO13[3][4]
Molecular Weight 715.9 g/mol [1][5]733.93 g/mol [3][4]
Structure Characterized by an internal enol ether linkage between C6 and C9 of the aglycone ring.An intermediate featuring a hemiketal linkage.
Appearance White solid[1]Not explicitly stated in reviewed literature.
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO. Good water solubility.[1] Slightly soluble in methanol and chloroform.[6]Not explicitly stated in reviewed literature.

Degradation Pathway and Interconversion

Pseudoerythromycin A hemiketal is a key intermediate in the degradation pathway of Erythromycin A. Under neutral to weakly alkaline conditions, the hemiketal undergoes further rearrangement to form the more stable Pseudoerythromycin A enol ether.[7] In acidic solutions, an equilibrium can be established between Erythromycin A, its 6,9-hemiketal form, and the corresponding enol ether.[8]

G ErythromycinA Erythromycin A Hemiketal Pseudoerythromycin A Hemiketal ErythromycinA->Hemiketal Intramolecular Cyclization Hemiketal->ErythromycinA Equilibrium in Acidic Solution EnolEther Pseudoerythromycin A Enol Ether Hemiketal->EnolEther Neutral to Weakly Alkaline Conditions

Degradation pathway of Erythromycin A.

Stability Comparison

Kinetic studies on Erythromycin A degradation indicate that the rate of formation of these degradation products is highly dependent on pH and temperature.[8]

Biological Activity

The biological activities of these degradation products differ significantly from the parent antibiotic.

CompoundAntibacterial ActivityOther Biological Activity
Pseudoerythromycin A Enol Ether Devoid of antibiotic activity.[1]Promotes the differentiation of monocytes into macrophages at a concentration of 10 µM.[9]
Pseudoerythromycin A Hemiketal Not explicitly stated, but as a degradation product, it is expected to have significantly reduced or no antibacterial activity.No specific biological activities have been reported in the reviewed literature.

Experimental Protocols

Synthesis

Synthesis of Pseudoerythromycin A Enol Ether: Pseudoerythromycin A enol ether can be synthesized from Erythromycin A enol ether by reaction with a carbonate.[1][7] A general procedure involves the refluxing of Erythromycin A enol ether in methanol with heating in the presence of potassium carbonate.

Synthesis of Pseudoerythromycin A Hemiketal: As an intermediate in Erythromycin A degradation, the hemiketal can be formed in situ. The formation is favored under specific pH conditions. While detailed isolation protocols are not extensively described, its presence as a degradation product is well-documented.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the separation and quantification of Erythromycin A and its degradation products. A reversed-phase HPLC method can be employed to resolve Pseudoerythromycin A enol ether and hemiketal from the parent drug and other related substances.

  • Column: A C18 or polymeric reversed-phase column is often suitable.

  • Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a low wavelength (e.g., 215 nm) is commonly used. Mass spectrometry (MS) can be coupled with HPLC for definitive identification of the degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of Pseudoerythromycin A enol ether and hemiketal. The chemical shifts and coupling constants provide detailed information about the molecular structure, allowing for unambiguous identification of these isomers.

Conclusion

Pseudoerythromycin A enol ether and Pseudoerythromycin A hemiketal are critical markers for the stability of Erythromycin A. The enol ether is a more stable degradation product formed from the transient hemiketal intermediate, particularly under neutral to alkaline conditions. While the enol ether is devoid of antibacterial activity, it exhibits potential immunomodulatory effects. A thorough understanding and monitoring of the formation of these degradation products are essential for ensuring the quality, safety, and efficacy of Erythromycin A formulations. Further quantitative studies directly comparing the stability and biological activities of these two compounds would be beneficial for the field.

References

Comparative

Spectroscopic Data Comparison: Authentic Pseudoerythromycin A Enol Ether vs. Erythromycin A

A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for authentic Pseudoerythromycin A enol ether is presented in comparison to its parent compound, Erythromycin A. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for authentic Pseudoerythromycin A enol ether is presented in comparison to its parent compound, Erythromycin A. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for the identification and characterization of this important degradation product and analytical standard.

Pseudoerythromycin A enol ether is a key degradation product of the macrolide antibiotic Erythromycin A, formed under neutral to weakly alkaline conditions.[1] Its characterization is crucial for stability studies and impurity profiling in pharmaceutical formulations. This guide offers a side-by-side comparison of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for both Pseudoerythromycin A enol ether and Erythromycin A, facilitating unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Pseudoerythromycin A enol ether and Erythromycin A.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts for Pseudoerythromycin A enol ether and Erythromycin A were recorded in deuterated chloroform (B151607) (CDCl₃). The data highlights the significant structural changes occurring during the transformation of Erythromycin A to its enol ether derivative.

Table 1: ¹H and ¹³C NMR Data Comparison in CDCl₃ [2][3][4]

Position Pseudoerythromycin A enol ether Erythromycin A
δ ¹³C (ppm) δ ¹H (ppm)
1175.5-
245.42.65
381.33.65
439.52.45
578.93.90
685.6-
735.11.80
8102.34.80
9153.6-
1038.72.95
1170.14.00
1275.3-
1379.04.90
1419.11.20
1510.90.85
16 (2-Me)16.51.10
17 (4-Me)18.91.15
18 (6-Me)21.51.25
19 (8-Me)15.21.05
20 (10-Me)18.11.10
21 (12-Me)21.81.20
1'103.54.30
2'29.82.30
3'65.73.20
4'68.92.50
5'21.51.20
N(Me)₂40.32.25
1''96.54.95
2''35.11.60
3''78.13.50
4''72.83.00
5''21.81.25
3''-OMe49.53.30

Note: Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). Assignments are based on 2D NMR techniques including COSY, HSQC, and HMBC.

Mass Spectrometry Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the analytes.

Table 2: Mass Spectrometry Data Comparison

Compound Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Pseudoerythromycin A enol etherESI+716.45Data not available in the searched literature
Erythromycin AESI+734.5576.4 ([M+H - Cladinose]⁺), 558.4 ([M+H - Cladinose - H₂O]⁺), 158.1 (Desosamine fragment)

Note: ESI+ refers to Positive Electrospray Ionization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte (Pseudoerythromycin A enol ether or Erythromycin A) was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Acquisition Time: 3.4 s

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.1 s

2D NMR Spectroscopy: Standard pulse programs for COSY, HSQC, and HMBC experiments were utilized for the complete and unambiguous assignment of proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of the analyte was prepared in methanol (B129727) at a concentration of 1 mg/mL and subsequently diluted with the mobile phase to a final concentration of 10 µg/mL.

Instrumentation: An Agilent 1260 Infinity LC system coupled to an Agilent 6460 Triple Quadrupole MS with an electrospray ionization (ESI) source was used.

LC Conditions:

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Fragmentor Voltage: 135 V

  • Scan Range: m/z 100-1000

Mandatory Visualization

The following diagram illustrates the experimental workflow for the spectroscopic data comparison of Pseudoerythromycin A enol ether and its parent compound.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_end Output Start Start Sample_PEAE Pseudoerythromycin A enol ether Sample Start->Sample_PEAE Prepare Authentic Standard Sample_EryA Erythromycin A Sample Start->Sample_EryA Prepare Reference Compound NMR_PEAE NMR Analysis (¹H, ¹³C, 2D) Sample_PEAE->NMR_PEAE MS_PEAE MS Analysis (LC-MS) Sample_PEAE->MS_PEAE NMR_EryA NMR Analysis (¹H, ¹³C, 2D) Sample_EryA->NMR_EryA MS_EryA MS Analysis (LC-MS) Sample_EryA->MS_EryA Data_Proc_NMR NMR Data Processing & Assignment NMR_PEAE->Data_Proc_NMR Data_Proc_MS MS Data Processing & Fragmentation Analysis MS_PEAE->Data_Proc_MS NMR_EryA->Data_Proc_NMR MS_EryA->Data_Proc_MS Comparison Spectroscopic Data Comparison Data_Proc_NMR->Comparison Data_Proc_MS->Comparison End Comparison Guide Comparison->End

Caption: Experimental workflow for spectroscopic data comparison.

References

Validation

A Cross-Validation of LC-MS and HPLC-UV Methods for Erythromycin Analysis: A Comparative Guide

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Erythromycin (B1671065), a wid...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Erythromycin (B1671065), a widely used macrolide antibiotic, is no exception. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is a critical decision that impacts data reliability and workflow efficiency. This guide provides a detailed comparison of two commonly employed techniques for erythromycin analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between LC-MS and HPLC-UV often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput, versus the constraints of equipment availability and operational cost. While HPLC-UV is a robust and widely accessible technique, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and specificity, making it ideal for complex matrices or when low detection limits are required.

This guide presents a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for erythromycin analysis.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for LC-MS/MS and HPLC-UV methods for the analysis of erythromycin, based on data from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Erythromycin Analysis

Validation ParameterReported ValuesReference
Linearity (Correlation Coefficient)0.995 - 1.000[1]
Accuracy (Recovery)88% - 105%[1]
Precision (RSD)<15%[2]
Limit of Quantification (LOQ)0.25 - 0.5 ng/mL[1][3]
Analysis Time~2 minutes[1]

Table 2: Performance Characteristics of HPLC-UV Methods for Erythromycin Analysis

Validation ParameterReported ValuesReference
Linearity (Correlation Coefficient)0.9998[4][5]
Accuracy (Recovery)101.27% - 104.99%[6]
Limit of Detection (LOD)0.005969 mg/mL[6]
Limit of Quantification (LOQ)0.0196 mg/mL[6]
Analysis Time< 10 minutes[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline typical experimental protocols for both LC-MS and HPLC-UV analysis of erythromycin.

LC-MS/MS Method Protocol

A sensitive and rapid LC-MS/MS method is particularly suitable for the quantification of erythromycin in biological matrices like human plasma.[1][8]

  • Sample Preparation: A common and efficient method is protein precipitation.[8] To 100 µL of plasma, 250 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., erythromycin-(N-methyl-13C, d3)) is added.[8] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred and may be diluted before injection.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used.[1][2]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) and acetic acid is common.[1] For example, a 1:1 mixture of acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc.[1]

    • Flow Rate: A typical flow rate is around 0.7 mL/min.[1]

  • Mass Spectrometry Detection:

    • Ionization: A Turbo-Ionspray source with positive electrospray ionization (ESI+) is often employed.[1]

    • Detection Mode: The analysis is performed in Multiple-Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]

    • MRM Transitions: For erythromycin, the precursor ion [M+H]+ at m/z 734.5 is monitored with product ions at m/z 158.2 and 576.4.[9]

HPLC-UV Method Protocol

HPLC-UV methods are robust for the quantification of erythromycin in pharmaceutical formulations such as creams and tablets.[4][5][10]

  • Sample Preparation: For dermatological preparations like creams, a simple solubilization and precipitation method can be used. The cream is dissolved in a suitable solvent, and the cream matrix is then precipitated by cooling, followed by centrifugation.[4][5] For enteric-coated tablets, a sample preparation method using a molecular weight centrifuge filter can reduce interference from polymeric coating materials.[10]

  • Chromatographic Conditions:

    • Column: A polymeric C18 column is often recommended, especially for analyses at higher pH.[10]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9), in a 40:60 ratio.[10]

    • Flow Rate: A flow rate of 1 mL/min is typically used.[10]

  • UV Detection:

    • Wavelength: Detection is commonly performed at a wavelength of 205 nm or 215 nm.[10][11]

Visualizing the Analytical Workflows

To better illustrate the processes involved, the following diagrams, created using Graphviz, depict the experimental workflow and the fundamental principles of each technique.

cluster_0 LC-MS Workflow cluster_1 HPLC-UV Workflow a Sample Preparation (e.g., Protein Precipitation) b LC Separation (Reversed-Phase C18) a->b c Ionization (Electrospray - ESI) b->c d Mass Analysis (Quadrupole) c->d e Detection (MRM) d->e f Data Acquisition & Processing e->f g Sample Preparation (e.g., Solubilization) h HPLC Separation (Reversed-Phase C18) g->h i UV Detection (205-215 nm) h->i j Data Acquisition & Processing i->j

Caption: Experimental workflows for LC-MS and HPLC-UV analysis.

cluster_lcms Principle of LC-MS cluster_hplcuv Principle of HPLC-UV lc1 Liquid Chromatography (Separation by Polarity) ms1 Mass Spectrometry (Detection by Mass-to-Charge Ratio) lc1->ms1 Analyte Elution & Ionization hplc2 High-Performance Liquid Chromatography (Separation by Polarity) uv2 UV-Vis Spectroscopy (Detection by Light Absorbance) hplc2->uv2 Analyte Elution

Caption: Fundamental principles of LC-MS and HPLC-UV techniques.

References

Comparative

Macrolide Derivatives and Macrophage Differentiation: A Comparative Analysis

An Objective Guide for Researchers in Immunology and Drug Development The immunomodulatory properties of macrolide antibiotics have garnered significant interest, extending their clinical utility beyond their antimicrobi...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Immunology and Drug Development

The immunomodulatory properties of macrolide antibiotics have garnered significant interest, extending their clinical utility beyond their antimicrobial effects. A key aspect of this immunomodulation lies in their ability to influence macrophage differentiation, particularly the balance between the pro-inflammatory M1 and anti-inflammatory M2 phenotypes. This guide provides a comparative analysis of various macrolide derivatives, summarizing their effects on macrophage polarization with supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Comparative Efficacy of Macrolide Derivatives on Macrophage Polarization

Macrolide derivatives exhibit varying degrees of efficacy in promoting a shift from the M1 to the M2 macrophage phenotype. This is primarily assessed by measuring the production of key cytokines, such as the pro-inflammatory Interleukin-12 (IL-12) and the anti-inflammatory Interleukin-10 (IL-10), as well as the expression of specific cell surface markers.

Cytokine Profile Modulation

Studies have shown that azithromycin (B1666446) (AZM) and its derivatives can significantly suppress IL-12 production while increasing IL-10 secretion in M1-polarized macrophages.[1][2][3] This shift in the IL-10/IL-12 ratio is a strong indicator of a switch towards an M2-like, anti-inflammatory state.[2][3] While erythromycin (B1671065) also promotes monocyte-to-macrophage differentiation, detailed comparative data on its M1/M2 polarizing capacity against newer derivatives is less robust.[4] Roxithromycin has also been noted for its anti-inflammatory properties, including the suppression of pro-inflammatory cytokines.[5][6][7] Newer generation ketolides, such as solithromycin (B1681048) and cethromycin, are also being investigated for their immunomodulatory potential.[8][9]

Below is a summary of the quantitative effects of azithromycin and its derivatives on cytokine production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated bone marrow-derived macrophages (BMDMs).[2][3]

Macrolide DerivativeConcentration (µM)IL-12 Production (% of M1 control)IL-10 Production (% of M1 control)Reference
Azithromycin (AZM) 25↓ Significantly Decreased↑ Significantly Increased[2][3]
125↓ Significantly Decreased↑ Significantly Increased[2][3]
AZM Derivative 1 125No Significant Effect↑ Significantly Increased[2][3]
AZM Derivative 4 125↓ Significantly Decreased↑ Significantly Increased[2][3]
AZM Derivative 5 25↓ Significantly Decreased↑ Significantly Increased[2][3]
125↓ Significantly Decreased↑ Significantly Increased[2][3]
AZM Derivative 7 125↓ Significantly Decreased↑ Significantly Increased[2][3]
Surface Marker Expression

The polarization of macrophages to an M2 phenotype is further confirmed by changes in the expression of specific cell surface markers. For instance, azithromycin has been shown to increase the expression of M2 markers such as CD209.

Key Signaling Pathways Modulated by Macrolide Derivatives

The immunomodulatory effects of macrolide derivatives on macrophage differentiation are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and STAT1 pathways.[10][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Macrolides, including azithromycin and its derivatives, have been shown to suppress the activation of NF-κB.[1][2][12] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[10][11]

NF_kB_Pathway cluster_0 Macrolide Action cluster_1 Cytoplasm cluster_2 Nucleus Macrolides Macrolide Derivatives IKK IKK Macrolides->IKK Inhibits IkB IκB IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκB (Inactive) p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p65_p50_IkB->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces LPS_IFNg LPS/IFN-γ LPS_IFNg->IKK Activates

Figure 1: Macrolide inhibition of the NF-κB signaling pathway.
STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is another critical pathway in M1 macrophage activation. Azithromycin has been demonstrated to decrease the phosphorylation of STAT1 in a concentration-dependent manner, further contributing to the suppression of the M1 phenotype.[10][11]

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the comparative analysis of macrolide derivatives. Below are detailed methodologies for key experiments.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
  • Harvesting Bone Marrow: Euthanize mice and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle.[2]

  • Red Blood Cell Lysis: Resuspend the bone marrow cells in a red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature. Neutralize the lysis buffer with excess RPMI-1640 and centrifuge the cells.[13]

  • Cell Culture: Resuspend the cell pellet in complete BMDM medium (RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).

  • Differentiation: Culture the cells for 7 days in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. After 7 days, the adherent cells are differentiated macrophages.[13]

BMDM_Protocol Start Start: Euthanize Mouse Harvest Harvest Femur and Tibia Start->Harvest Flush Flush Bone Marrow Harvest->Flush Lyse Lyse Red Blood Cells Flush->Lyse Culture Culture in M-CSF containing medium Lyse->Culture Differentiate Differentiate for 7 days Culture->Differentiate End End: Differentiated BMDMs Differentiate->End

Figure 2: Workflow for BMDM isolation and differentiation.
M1 Macrophage Polarization and Macrolide Treatment

  • Plating: Seed the differentiated BMDMs into appropriate culture plates at a desired density (e.g., 1 x 10^6 cells/mL).[13]

  • Stimulation: To induce M1 polarization, treat the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).[13]

  • Macrolide Treatment: Simultaneously with M1 stimulation, add the macrolide derivatives at the desired concentrations. Include a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.[2]

Cytokine Quantification by ELISA
  • Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IL-10 and IL-12 according to the manufacturer's instructions for the specific ELISA kits used.[14][15][16][17]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

Flow Cytometry for M1/M2 Marker Analysis
  • Cell Preparation: After treatment, detach the adherent macrophages using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS). Block Fc receptors with an anti-CD16/32 antibody. Stain the cells with fluorescently conjugated antibodies against M1 markers (e.g., CD86, CD38) and M2 markers (e.g., CD206, CD209, Arginase-1).[18][19][20]

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Gating and Analysis: Gate on the live, single-cell population and analyze the expression of the M1 and M2 markers.[21]

Conclusion

The available evidence strongly suggests that macrolide derivatives, particularly azithromycin and its novel analogs, are potent modulators of macrophage differentiation, promoting a shift towards an anti-inflammatory M2 phenotype. This effect is primarily mediated through the inhibition of the NF-κB and STAT1 signaling pathways. The comparative data presented in this guide highlights the potential for developing new macrolide-based immunomodulatory therapies with reduced antibiotic activity, thereby mitigating the risk of antibiotic resistance. Further research focusing on a broader range of macrolide and ketolide derivatives will be crucial to fully elucidate their comparative efficacy and mechanisms of action.

References

Validation

Pseudoerythromycin A Enol Ether: A Key Marker in Erythromycin Stability Studies

A comparative guide for researchers on the role of Pseudoerythromycin A enol ether in the degradation of erythromycin (B1671065), offering insights into its formation, alternative degradation pathways, and analytical met...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the role of Pseudoerythromycin A enol ether in the degradation of erythromycin (B1671065), offering insights into its formation, alternative degradation pathways, and analytical methodologies for its detection.

Erythromycin, a widely used macrolide antibiotic, is susceptible to degradation under various conditions, which can impact its efficacy and safety. Understanding the degradation pathways of erythromycin is crucial for the development of stable pharmaceutical formulations. Pseudoerythromycin A enol ether has emerged as a significant marker for erythromycin degradation, particularly under neutral to weakly alkaline conditions. This guide provides a comparative analysis of pseudoerythromycin A enol ether against other degradation products, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Erythromycin Degradation Markers

Erythromycin's degradation is primarily pH-dependent, leading to the formation of different characteristic markers under acidic, neutral, and alkaline conditions. The two most prominent degradation products are anhydroerythromycin A and pseudoerythromycin A enol ether.

  • Anhydroerythromycin A: This is the principal degradation product in acidic environments, such as the stomach. Its formation involves an intramolecular cyclization of erythromycin A, rendering it biologically inactive.[1][2]

  • Pseudoerythromycin A Enol Ether: Formed under neutral to weakly alkaline conditions, this compound results from a complex internal rearrangement of erythromycin A.[3] It is also devoid of antibiotic activity and serves as a critical analytical standard for stability studies in relevant pH environments.[3]

Other degradation pathways include oxidative degradation, which can lead to a variety of products. The stability of erythromycin is also influenced by its salt form, with esters like erythromycin ethylsuccinate and salts like erythromycin stearate (B1226849) developed to improve stability.[1]

Data Presentation: Erythromycin Degradation under Stress Conditions

Stress ConditionReagent/ParameterObservationPrimary Degradation Products
Acidic Hydrolysis 1N HCl, Room TemperatureSignificant DegradationAnhydroerythromycin A
Alkaline Hydrolysis 1N NaOH, Room TemperatureSignificant DegradationPseudoerythromycin A enol ether and others
Oxidative 30% H₂O₂, Room TemperatureSignificant DegradationVarious oxidized products
Thermal 105°CStable-
Photolytic UV lightStable-

Note: The extent of degradation and the specific products formed can vary based on the exact experimental conditions, including temperature, duration of exposure, and the specific salt form of erythromycin being tested.[4][5]

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for assessing the degradation of erythromycin and quantifying its degradation products.

1. Stability-Indicating HPLC Method

This protocol is a composite based on several validated methods for the analysis of erythromycin and its impurities.[1][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.

  • Mobile Phase: A gradient elution using a mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.

  • Detection: UV at 215 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Erythromycin Reference Standard in the diluent (e.g., a mixture of water and acetonitrile).

    • Sample Solution: Accurately weigh and dissolve the erythromycin sample in the diluent to a suitable concentration.

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Treat the sample with 1N HCl at room temperature for a specified period, then neutralize with 1N NaOH.

    • Base Degradation: Treat the sample with 1N NaOH at room temperature for a specified period, then neutralize with 1N HCl.

    • Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for a specified period.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.

  • Sample Preparation: Dissolve the isolated degradation product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.

Visualizing Erythromycin Degradation Pathways

The following diagrams illustrate the major degradation pathways of erythromycin A.

Erythromycin_Acid_Degradation Erythromycin_A Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A  Acidic Conditions (e.g., stomach pH)

Caption: Acid-catalyzed degradation of Erythromycin A.

Erythromycin_Alkaline_Degradation Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A->Pseudoerythromycin_A_enol_ether  Neutral to Weakly Alkaline Conditions

Caption: Formation of Pseudoerythromycin A enol ether.

Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Quantification Quantification of Degradation Products HPLC->Quantification Erythromycin_Sample Erythromycin Sample Erythromycin_Sample->Acid Erythromycin_Sample->Base Erythromycin_Sample->Oxidation

Caption: General workflow for forced degradation studies.

References

Comparative

A Comparative Guide to Pseudoerythromycin A Enol Ether Reference Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of commercially available Pseudoerythromycin A enol ether reference standards. Pseudoerythromycin A enol ether, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available Pseudoerythromycin A enol ether reference standards. Pseudoerythromycin A enol ether, also known as Erythromycin (B1671065) EP Impurity F, is a critical reference standard used in the pharmaceutical industry for the quality control and stability testing of erythromycin-containing products. This document summarizes the key specifications from various suppliers and presents a typical analytical method for its use.

Comparison of Supplier Specifications

As direct experimental data comparing the performance of different commercial standards is not publicly available, this section provides a comparison based on the product specifications provided by the suppliers. It is important to note that the USP product is designated as an "Analytical Material" and not an official "USP Reference Standard".[1]

Supplier/Product NamePurity SpecificationCAS NumberMolecular FormulaMolecular WeightStorage ConditionsNotes
USP Pseudoerythromycin A Enol Ether Lot-specific (not publicly available)105882-69-7C37H65NO12715.91-20°CDesignated as a "Pharmaceutical Analytical Impurity (PAI)" and an "Analytical Material".[1]
LGC Standards Pseudo Erythromycin A Enol Ether >95% (HPLC)[2]105882-69-7C37H65NO12715.91-20°C[2]Also referred to as Erythromycin EP Impurity F.
Santa Cruz Biotechnology Pseudoerythromycin A enol ether ≥98%[3]105882-69-7C37H65NO12715.91-Certificate of Analysis available for lot-specific data.[3]
TOKU-E Pseudo erythromycin A enol ether, EvoPure High Purity105882-69-7C37H65NO12715.91-20°C[4]
Clearsynth Pseudo Erythromycin A Enol Ether Not specified105882-69-7C37H65NO12715.912-8°C RefrigeratorAccompanied by a Certificate of Analysis.
SynZeal Erythromycin EP Impurity F Not specified105882-69-7C37H65NO12715.9AmbientSupplied with detailed characterization data.[]
Pharmaffiliates Erythromycin - Impurity F Not specified105882-69-7C37H65NO12715.912-8°C Refrigerator
ChemScene Pseudoerythromycin A enol ether ≥98%105882-69-7C37H65NO12715.912-8°C
Sigma-Aldrich Pseudoerythromycin A enol ether analytical standard ≥90% (HPLC)105882-69-7C37H65NO12715.91−20°C

Key Physicochemical Properties

PropertyValue
Synonyms Erythromycin EP Impurity F, (2R,3R,6R,7S,8S,9R,10R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10,12-pentamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one
Solubility Slightly soluble in methanol (B129727) and chloroform.[4]
Appearance White to Off-White Solid

Experimental Protocol: A Representative HPLC Method

The following High-Performance Liquid Chromatography (HPLC) method is a representative example for the analysis of Pseudoerythromycin A enol ether in the context of erythromycin impurity profiling. This method is based on information available for the analysis of erythromycin and its related compounds.

Objective: To separate and quantify Pseudoerythromycin A enol ether (Erythromycin Impurity F) from erythromycin and other related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A C18 column is commonly used for the separation of erythromycin and its impurities. A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve adequate separation of all impurities.

  • Flow Rate: Typically around 1.0 - 2.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength of approximately 215 nm is suitable for erythromycin and its impurities.

  • Injection Volume: Typically 10-50 µL, depending on the concentration of the sample and the sensitivity of the instrument.

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of Pseudoerythromycin A enol ether reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare a series of dilutions to establish a calibration curve.

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug substance, finished product). It typically involves dissolving the sample in a suitable solvent, followed by filtration to remove any particulate matter.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution(s).

  • After all injections are complete, process the chromatograms to determine the retention time and peak area of Pseudoerythromycin A enol ether and other relevant peaks.

Data Analysis:

  • Identify the Pseudoerythromycin A enol ether peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of Pseudoerythromycin A enol ether in the sample by using the calibration curve generated from the standard solutions.

Logical Workflow for Reference Standard Selection and Use

G Workflow for Reference Standard Selection and Use cluster_selection Standard Selection cluster_method_dev Method Development & Validation cluster_routine_analysis Routine Analysis define_analytical_needs Define Analytical Needs (e.g., qualitative ID, quantitative assay) review_pharmacopeial_reqs Review Pharmacopeial Requirements (e.g., USP, EP) define_analytical_needs->review_pharmacopeial_reqs compare_supplier_specs Compare Supplier Specifications (Purity, Price, Availability) review_pharmacopeial_reqs->compare_supplier_specs request_coa Request Certificate of Analysis compare_supplier_specs->request_coa develop_hplc_method Develop HPLC Method request_coa->develop_hplc_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_hplc_method->validate_method prepare_standard_solutions Prepare Standard Solutions validate_method->prepare_standard_solutions perform_hplc_analysis Perform HPLC Analysis prepare_standard_solutions->perform_hplc_analysis prepare_sample_solutions Prepare Sample Solutions prepare_sample_solutions->perform_hplc_analysis data_analysis_reporting Data Analysis and Reporting perform_hplc_analysis->data_analysis_reporting

Caption: Workflow for selecting and using a reference standard.

Signaling Pathway of Erythromycin Degradation to Pseudoerythromycin A Enol Ether

Pseudoerythromycin A enol ether is a degradation product of erythromycin A, formed under neutral to slightly alkaline conditions. The pathway involves an intramolecular rearrangement.

G Formation of Pseudoerythromycin A Enol Ether erythromycin_a Erythromycin A intermediate Intramolecular Hemiketal Intermediate erythromycin_a->intermediate Neutral to Slightly Alkaline pH pseudo_enol_ether Pseudoerythromycin A enol ether intermediate->pseudo_enol_ether Intramolecular Rearrangement

Caption: Degradation pathway of Erythromycin A.

References

Validation

A Comparative Guide to the Motilin Receptor Activity of Erythromycin and its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the motilin receptor activity of the macrolide antibiotic erythromycin (B1671065) and its various analogue...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the motilin receptor activity of the macrolide antibiotic erythromycin (B1671065) and its various analogues, collectively known as motilides. Erythromycin's unexpected prokinetic properties, mediated through its agonist activity at the motilin receptor, have spurred the development of numerous derivatives. These compounds aim to harness the gastrointestinal motility-enhancing effects while minimizing or eliminating the antibiotic activity and associated side effects. This document summarizes key quantitative data, details common experimental protocols for assessing motilin receptor activity, and visualizes the underlying biological and experimental frameworks.

Quantitative Comparison of Motilin Receptor Agonists

The following tables summarize the binding affinities and functional potencies of motilin, erythromycin, and several of its analogues at the motilin receptor. These data are compiled from various in vitro studies and provide a basis for comparing the relative potencies of these compounds.

Table 1: Binding Affinity of Motilin and Selected Analogues for the Motilin Receptor

CompoundReceptor SourceRadioligandBinding Affinity (Ki / Kd / IC50)Citation(s)
MotilinRabbit colonic muscle homogenates125I-motilinKd = 0.31 nM[1]
MotilinRabbit antral smooth muscle homogenateIodinated [Nle13]porcine motilinpKd = 9.11 ± 0.01[2]
ErythromycinRabbit colonic muscle homogenates125I-motilinKi = 84.0 nM[1]
EM201 (8,9-anhydro-EMA-6,9-hemiketal)Rabbit duodenal smooth muscle membranesIodinated motilinIC50 = 1.0 x 10-8 M (10 nM)[3]
Erythromycin A (EMA)Rabbit duodenal smooth muscle membranesIodinated motilinIC50 = 1.3 x 10-7 M (130 nM)[3]
EMA N-oxideRabbit duodenal smooth muscle membranesIodinated motilinIC50 = 4.0 x 10-6 M (4000 nM)[3]
EM536Rabbit duodenum muscle125I-motilinIC50 = 3-40 nM[4]
BMS Compound [I]Not specifiedNot specifiedKi = 0.7 nM[5]

Table 2: Functional Potency of Motilin and Selected Analogues

CompoundAssay TypeCell/Tissue TypePotency (EC50 / pEC50)Citation(s)
MotilinIntracellular Ca2+ increaseCHO-K1 cells with human motilin receptorEC50 = 36 nM
ErythromycinIntracellular Ca2+ increaseCHO-K1 cells with human motilin receptorEC50 = 0.92 µM (920 nM)
AzithromycinIntracellular Ca2+ increaseCHO-K1 cells with human motilin receptorEC50 = 2.9 µM (2900 nM)
ErythromycinMyocyte contractionIsolated rabbit colon myocytesEC50 = 2 pM[1]
EM201 (8,9-anhydro-EMA-6,9-hemiketal)Muscle contractionRabbit duodenal smooth-muscle stripsEC50 = 5.0 x 10-8 M (50 nM)[3]
Erythromycin A (EMA)Muscle contractionRabbit duodenal smooth-muscle stripsEC50 = 2.0 x 10-6 M (2000 nM)[3]
EMA N-oxideMuscle contractionRabbit duodenal smooth-muscle stripsEC50 = 1.0 x 10-4 M (100,000 nM)[3]
ABT-229Muscle contractionRabbit duodenum longitudinal musclepEC50 = 7.6[6]
GM 611Muscle contractionRabbit duodenum longitudinal musclepEC50 = 7.5[6]
GSK962040Recombinant human motilin receptorNot specifiedpEC50 = 7.9[7][8]
GSK962040Dog motilin receptor activationNot specifiedpEC50 = 5.79[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling pathway and a general workflow for assessing agonist activity.

Motilin Receptor Signaling Pathway cluster_membrane Plasma Membrane MotilinReceptor Motilin Receptor (GPCR) Gq_G13 Gαq / Gα13 MotilinReceptor->Gq_G13 Activates Motilin_Erythromycin Motilin or Erythromycin Analogue Motilin_Erythromycin->MotilinReceptor Binds to PLC Phospholipase C (PLC) Gq_G13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_increase->Contraction Leads to

Caption: Motilin receptor signaling pathway.

Experimental Workflow for Motilin Agonist Evaluation cluster_binding Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation (from cells or tissue) Radioligand_Binding Radioligand Binding Assay (e.g., with ¹²⁵I-motilin) Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (IC₅₀, Kᵢ determination) Radioligand_Binding->Data_Analysis_Binding Evaluation Evaluation of Motilin Receptor Activity Data_Analysis_Binding->Evaluation Cell_Culture Cell Culture (expressing motilin receptor) Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Data_Analysis_Functional Data Analysis (EC₅₀, Eₘₐₓ determination) Ca_Assay->Data_Analysis_Functional Tissue_Prep Isolated Tissue Preparation (e.g., rabbit duodenum) Contraction_Assay Muscle Contraction Assay (Organ Bath) Tissue_Prep->Contraction_Assay Contraction_Assay->Data_Analysis_Functional Data_Analysis_Functional->Evaluation Start Start: Compound of Interest Start->Membrane_Prep Start->Cell_Culture Start->Tissue_Prep

Caption: Experimental workflow for motilin agonist evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of motilin receptor agonists. Below are outlines of the key experimental protocols.

Radioligand Displacement Binding Assay

This assay determines the affinity of a test compound for the motilin receptor by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Homogenize tissues (e.g., rabbit antral smooth muscle) or cultured cells expressing the motilin receptor in a cold buffer (e.g., 50 mM Tris-HCl).

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

b. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled motilin (e.g., 125I-motilin), and varying concentrations of the unlabeled test compound (e.g., erythromycin analogue).

  • To determine non-specific binding, include control wells with a high concentration of unlabeled motilin.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq-coupled motilin receptor, leading to an increase in intracellular calcium concentration.

a. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human motilin receptor in a multi-well plate.

  • Allow the cells to grow to a confluent monolayer.

b. Dye Loading:

  • Wash the cells with a buffered salt solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

  • During this incubation, the dye enters the cells and is cleaved into its active, calcium-sensitive form.

c. Assay Performance:

  • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The binding of an agonist to the motilin receptor will trigger the release of intracellular calcium, causing an increase in the fluorescence of the dye.

d. Data Analysis:

  • Measure the peak fluorescence response for each concentration of the test compound.

  • Plot the change in fluorescence against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Isolated Tissue Contractility Assay

This ex vivo assay assesses the physiological effect of motilin agonists on smooth muscle contraction, providing insights into their potential prokinetic activity.

a. Tissue Preparation:

  • Isolate a segment of gastrointestinal tissue known to be responsive to motilin, such as the rabbit duodenum or human gastric antrum.

  • Dissect muscle strips (e.g., longitudinal or circular) in a cold, oxygenated physiological salt solution (e.g., Krebs solution).

b. Organ Bath Setup:

  • Suspend the muscle strips in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

  • Attach one end of the strip to a fixed point and the other to an isometric force transducer to measure muscle tension.

  • Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

c. Contractility Measurement:

  • Elicit baseline contractions, for example, through electrical field stimulation (EFS) to stimulate intrinsic nerves.

  • Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Record the changes in contractile force (tension) in response to each concentration of the compound.

  • The response can be a direct contraction of the muscle or a potentiation of the EFS-induced contractions.

d. Data Analysis:

  • Measure the amplitude of the contractile response at each concentration of the test compound.

  • Express the response as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine (B1216132) or motilin).

  • Plot the percentage of maximal response against the logarithm of the compound concentration.

  • Determine the EC50 and the maximal effect (Emax) from the resulting concentration-response curve.

References

Comparative

A Researcher's Guide to Assessing the Purity of Pseudoerythromycin A Enol Ether

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and analytical standards is paramount. This guide provides a comprehensive comparison of analytica...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and analytical standards is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of a Pseudoerythromycin A enol ether sample, a key impurity and analytical standard for Erythromycin (B1671065) A stability studies.[1][2] This document outlines detailed experimental protocols and presents supporting data to aid in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The purity of a Pseudoerythromycin A enol ether sample is best determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for structural confirmation. The selection of a method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitative purity data, impurity identification, or structural verification.

Data Presentation:

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

FeatureHPLC-UVLC-MS/MSNMR Spectroscopy
Primary Information Quantitative Purity (% Area)Impurity Identification & QuantificationDefinitive Structural Elucidation
Typical Limit of Detection (LOD) ~0.01-0.1% (UV-dependent)0.2 - 5 µg/kg[3]~0.1-1% (for impurities)
Typical Limit of Quantification (LOQ) ~0.03-0.3% (UV-dependent)1 - 12 µg/kg[4]~0.3-3% (for impurities)
Sample Throughput HighHighLow
Estimated Instrument Cost $20,000 - $70,000[5]>$200,000[6]>$500,000
Primary Use Case Routine quality control, purity assayImpurity profiling, degradation studiesStructural confirmation, reference standard characterization

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment

This protocol is adapted from established methods for erythromycin and its related impurities.[7][8][9]

Objective: To determine the percentage purity of Pseudoerythromycin A enol ether by separating it from potential impurities.

Apparatus:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Reagents and Materials:

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent[6]

  • Mobile Phase A: 0.2 M Ammonium (B1175870) Acetate in water[7][8]

  • Mobile Phase B: Acetonitrile (B52724) and Methanol

  • Sample Solvent: Acetonitrile and water mixture

  • Pseudoerythromycin A enol ether reference standard and sample

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and B. A common starting point is Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35) at pH 7.0.[7]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 70°C[7]

  • Detection Wavelength: 215 nm[9]

  • Injection Volume: 100 µL[9]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Pseudoerythromycin A enol ether reference standard in the sample solvent to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the Pseudoerythromycin A enol ether sample in the sample solvent to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the percentage purity of the sample using the area normalization method from the resulting chromatogram. The purity is calculated as the peak area of Pseudoerythromycin A enol ether divided by the total peak area of all components, multiplied by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a general framework for identifying known and unknown impurities.

Objective: To identify potential impurities in the Pseudoerythromycin A enol ether sample by their mass-to-charge ratio (m/z).

Apparatus:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Data acquisition and analysis software

Reagents and Materials:

  • Same as HPLC-UV, but with MS-compatible mobile phase additives (e.g., formic acid or ammonium formate (B1220265) instead of non-volatile buffers).[5]

Chromatographic and Spectrometric Conditions:

  • LC Conditions: Similar to the HPLC-UV method, but optimized for MS compatibility. A common mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Scan mode for full mass spectra and product ion scan (MS/MS) for fragmentation analysis of detected impurity peaks.

Procedure:

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • Compare the measured m/z values of impurity peaks with a database of known erythromycin-related impurities. Pseudoerythromycin A enol ether is also known as Erythromycin EP Impurity F.[1][2]

    • For unknown impurities, analyze the fragmentation patterns from MS/MS spectra to propose potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Pseudoerythromycin A enol ether and identify any structurally different impurities.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4)

  • Pseudoerythromycin A enol ether sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the appropriate deuterated solvent.

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of Pseudoerythromycin A enol ether.

    • Compare the obtained spectra with a reference spectrum or with literature data to confirm the structure.

    • Analyze the spectra for the presence of signals that do not correspond to the main compound, which would indicate the presence of impurities.

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Pseudoerythromycin A enol ether Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC LCMS LC-MS Analysis Preparation->LCMS NMR NMR Analysis Preparation->NMR Purity Quantitative Purity (%) HPLC->Purity ImpurityID Impurity Profile (Identification) LCMS->ImpurityID Structure Structural Confirmation NMR->Structure Report Final Purity Report Purity->Report ImpurityID->Report Structure->Report

Caption: Workflow for the purity assessment of Pseudoerythromycin A enol ether.

Technique_Relationships cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Main Comprehensive Purity Assessment HPLC HPLC-UV (% Purity) Main->HPLC LCMS LC-MS (Impurity ID) Main->LCMS NMR NMR (Structural Confirmation) Main->NMR HPLC->LCMS Provides preliminary separation method LCMS->NMR Identifies impurities for structural study

Caption: Logical relationships between analytical techniques for purity assessment.

References

Validation

A Comparative Pharmacokinetic Analysis of Erythromycin and Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic profiles of the macrolide antibiotic erythromycin (B1671065) and its primary degradation pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the macrolide antibiotic erythromycin (B1671065) and its primary degradation product, anhydroerythromycin. Understanding the distinct pharmacokinetic characteristics of the parent drug and its metabolites is crucial for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to support researchers in the field.

Erythromycin, a widely used antibiotic, is known for its instability in acidic environments, such as the stomach. This instability leads to the formation of degradation products, with anhydroerythromycin (AHE) being a principal metabolite. While erythromycin possesses the desired antimicrobial activity, its degradation products are generally considered microbiologically inactive.[1][2][3] However, these degradation products are not pharmacologically inert and can have significant implications for drug metabolism and safety.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for erythromycin and its major degradation product, anhydroerythromycin, in humans. These values are compiled from studies involving oral administration of erythromycin.

ParameterErythromycinAnhydroerythromycin (AHE)Reference
Bioavailability (%) Highly variable (18-45)Not directly administered, formed from erythromycin degradation[3][4]
Time to Peak Concentration (Tmax) (h) 1.2 - 4Variable, dependent on erythromycin degradation rate[4]
Peak Plasma Concentration (Cmax) (ng/mL) Variable, dose-dependentLevels can sometimes be higher than erythromycin[5]
Elimination Half-life (t½) (h) 1.5 - 2Declines more slowly than erythromycin[1][6][7]
Metabolism Hepatic (CYP3A4 demethylation)Also a substrate and potent inhibitor of CYP3A4[8]
Primary Excretion Route Bile-[3]

Note: The pharmacokinetic parameters for anhydroerythromycin are challenging to define with the same precision as the parent drug, as its formation is dependent on the rate and extent of erythromycin degradation in vivo. Studies have shown that after cessation of erythromycin treatment, the concentration of AHE declines more slowly than that of erythromycin, indicating its potential for prolonged effects.[1][6][7]

Impact on Drug Metabolism: CYP3A4 Inhibition

A critical pharmacokinetic difference between erythromycin and anhydroerythromycin lies in their interaction with the cytochrome P450 3A4 (CYP3A4) enzyme system. Both erythromycin and AHE are substrates and inhibitors of CYP3A4. However, research indicates that anhydroerythromycin is a more potent inhibitor of CYP3A4 than the parent erythromycin.[8] This potent inhibition can lead to significant drug-drug interactions, affecting the metabolism of co-administered drugs that are also substrates for CYP3A4.[1][3]

Experimental Protocols

This section outlines typical methodologies used to assess the pharmacokinetics of erythromycin and its degradation products.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the plasma concentration-time profiles of erythromycin and anhydroerythromycin following oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight prior to drug administration.

  • Drug Administration: Erythromycin is administered orally via gavage at a specified dose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of erythromycin and anhydroerythromycin are determined using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To simultaneously quantify erythromycin and anhydroerythromycin in plasma samples.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for erythromycin, anhydroerythromycin, and the internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples.

Visualizations

Erythromycin Degradation Pathway

The following diagram illustrates the acid-catalyzed degradation of erythromycin to anhydroerythromycin.

Erythromycin_Degradation Erythromycin Erythromycin Intermediate Erythromycin-6,9-hemiketal (Intermediate) Erythromycin->Intermediate Intramolecular Cyclization (Acid-Catalyzed) AHE Anhydroerythromycin (Inactive Metabolite) Intermediate->AHE Dehydration

Caption: Acid-catalyzed degradation of erythromycin.

In Vivo Pharmacokinetic Study Workflow

The diagram below outlines the major steps in a typical preclinical in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Oral Administration of Erythromycin Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Workflow of an in vivo pharmacokinetic study.

CYP3A4 Inhibition Signaling Pathway

This diagram depicts the inhibitory effect of erythromycin and anhydroerythromycin on CYP3A4-mediated drug metabolism.

CYP3A4_Inhibition cluster_drugs Compounds Ery Erythromycin CYP3A4 CYP3A4 Enzyme Ery->CYP3A4 Inhibition AHE Anhydroerythromycin AHE->CYP3A4 Potent Inhibition Metabolite Metabolite CYP3A4->Metabolite Effect Reduced Metabolism & Potential for Toxicity CYP3A4->Effect Substrate Co-administered Drug (CYP3A4 Substrate) Substrate->CYP3A4 Metabolism

Caption: Inhibition of CYP3A4 by erythromycin and its metabolite.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudoerythromycin A Enol Ether

For Immediate Implementation: This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether. Adhere...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Pseudoerythromycin A enol ether is a compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) identifies it as causing skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational and disposal plans are mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with handling Pseudoerythromycin A enol ether. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialPrevents skin contact and irritation[1].
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantProtects against splashes and airborne particles causing serious eye irritation[1].
Face shieldTo be used in conjunction with goggles when there is a significant splash hazard.Provides a broader area of protection for the face.
Respiratory Protection Dust maskN95 (US) or equivalentNecessary to prevent respiratory tract irritation from dust or aerosols[1].
Body Protection Laboratory coatStandardProtects skin and personal clothing from contamination.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling Pseudoerythromycin A enol ether in a laboratory setting. Following these steps sequentially is crucial for minimizing exposure and ensuring a safe experimental process.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) prep_vent Ensure Adequate Ventilation (Fume Hood or Well-Ventilated Area) prep_ppe->prep_vent prep_weigh Weigh Pseudoerythromycin A Enol Ether prep_vent->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Surfaces (e.g., with alcohol) handle_reaction->cleanup_decon cleanup_dispose Dispose of Waste (See Disposal Plan) cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of Pseudoerythromycin A enol ether.

Disposal Plan for Contaminated Materials

Proper disposal of Pseudoerythromycin A enol ether and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations.

The following diagram illustrates the decision-making process and subsequent actions for the disposal of materials contaminated with Pseudoerythromycin A enol ether.

start End of Experiment waste_id Identify All Contaminated Materials (Unused product, contaminated PPE, labware, etc.) start->waste_id waste_seg Segregate Waste Streams waste_id->waste_seg solid_waste Solid Waste (Contaminated gloves, wipes, etc.) waste_seg->solid_waste liquid_waste Liquid Waste (Unused solutions, solvent rinses) waste_seg->liquid_waste sharps_waste Sharps Waste (Contaminated needles, glassware) waste_seg->sharps_waste solid_container Place in a Labeled, Sealed Hazardous Waste Container solid_waste->solid_container liquid_container Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in a Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup end Disposal Complete disposal_pickup->end

References

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